5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-10-7-4(6(5)11)1-2-9-7/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIXDFLRBZWVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640170 | |
| Record name | 5-Chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015610-47-5 | |
| Record name | 5-Chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, a halogenated derivative of the 7-azaindole scaffold, represents a compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine core is a well-established pharmacophore found in numerous biologically active molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential therapeutic applications of this compound. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer a predictive yet thorough resource for researchers in drug discovery and development.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered substantial attention in the field of medicinal chemistry. Its structure, which features a fusion of a pyrrole and a pyridine ring, serves as a versatile scaffold for the design of compounds with a wide range of biological activities. The nitrogen atom in the pyridine ring and the pyrrole NH group provide opportunities for hydrogen bonding, a critical interaction in drug-receptor binding.
Derivatives of the 7-azaindole core have been successfully developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The introduction of a chlorine atom at the 5-position and a hydroxyl group at the 4-position of the 7-azaindole nucleus, as in this compound, is anticipated to modulate the electronic properties and biological activity of the parent scaffold, making it a compelling target for further investigation.
Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₅ClN₂O | Based on the chemical structure. |
| Molecular Weight | 168.58 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Similar heterocyclic compounds are typically solids at room temperature.[1] |
| Melting Point | >200 °C (with decomposition) | The presence of intermolecular hydrogen bonding from the hydroxyl and pyrrole N-H groups would lead to a relatively high melting point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and methanol. | The polar hydroxyl and N-H groups will contribute to some water solubility, but the aromatic core is hydrophobic. |
| pKa (Phenolic Hydroxyl) | ~8-10 | The electron-withdrawing nature of the pyridine ring and the chlorine atom would decrease the pKa of the phenolic hydroxyl group compared to a simple phenol. |
| pKa (Pyrrole N-H) | ~16-18 | Similar to other pyrrole-containing heterocycles. |
| LogP | 1.5 - 2.5 | Estimated based on the contributions of the chloro, hydroxyl, and bicyclic aromatic system. |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be designed based on established methodologies for the synthesis of substituted 7-azaindoles. A potential retrosynthetic analysis is outlined below:
A forward synthesis based on this analysis would likely involve the following key steps:
Step-by-Step Proposed Synthesis:
-
Starting Material: The synthesis would commence with a suitably substituted 2-aminopyridine derivative.
-
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy functionalities would be introduced onto the pyridine ring through standard aromatic substitution reactions.
-
Pyrrole Ring Formation: The pyrrole ring would then be constructed. A common method is the Bartoli indole synthesis or a related cyclization reaction.
-
Demethylation: The final step would involve the demethylation of the 4-methoxy group to yield the desired 4-hydroxyl functionality. Reagents such as boron tribromide (BBr₃) are commonly employed for this transformation.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
-
To a solution of a suitable 2-amino-3-halopyridine precursor in an appropriate solvent (e.g., toluene), add a vinyl Grignard reagent at low temperature.
-
The resulting intermediate is then subjected to a palladium-catalyzed cyclization to form the pyrrolo[2,3-b]pyridine core.
-
Purify the product by column chromatography.
Step 2: Demethylation to this compound
-
Dissolve 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C and add a solution of boron tribromide (1M in dichloromethane) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with methanol, followed by water.
-
Extract the product with an organic solvent and purify by recrystallization or column chromatography.
Note: This is a proposed pathway and would require experimental optimization and validation.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the directing effects of the chloro and hydroxyl substituents.
-
Electrophilic Aromatic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The most likely position for substitution is the C3 position.
-
Nucleophilic Aromatic Substitution: The chloro group on the electron-deficient pyridine ring can undergo nucleophilic substitution, although this may require forcing conditions.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation and O-acylation, providing a handle for further functionalization.
-
Reactions of the Pyrrole N-H: The pyrrole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted.
-
¹H NMR:
-
The pyrrole protons (at C2, C3, and N-H) would appear in the aromatic region, with the N-H proton likely being a broad singlet.
-
The pyridine proton (at C6) would also be in the aromatic region.
-
The hydroxyl proton would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
The spectrum would show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.
-
-
Mass Spectrometry:
-
The mass spectrum would show a molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 with approximately one-third the intensity of the M⁺ peak, due to the presence of the chlorine-37 isotope.
-
Potential Applications in Drug Discovery
The 7-azaindole scaffold is a key component of several approved and investigational drugs, particularly in the area of oncology. These compounds often function as inhibitors of protein kinases.
Kinase Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of a variety of kinases, including:
-
Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in various cancers.[2]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R is involved in the regulation of macrophages and is a target in oncology and inflammatory diseases.[3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow.
The 5-chloro and 4-hydroxyl substituents on the 1H-pyrrolo[2,3-b]pyridine core of the title compound can potentially form key interactions with the ATP-binding site of various kinases, making it an attractive starting point for the design of novel kinase inhibitors.
Safety and Handling
Specific safety data for this compound is not available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Halogenated aromatic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
Conclusion
This compound is a promising, yet underexplored, molecule with significant potential in the field of drug discovery. Its 7-azaindole core structure is a privileged scaffold for the development of kinase inhibitors and other therapeutic agents. This technical guide, by synthesizing available information on related compounds, provides a valuable resource for researchers interested in the synthesis, characterization, and biological evaluation of this and similar molecules. Further experimental work is necessary to fully elucidate the chemical and biological properties of this compound and to realize its therapeutic potential.
References
-
Pipzine Chemicals. 5-chloro-1h-pyrrolo[2,3-b]pyridine-2-carboxyli. Available at: [Link].
- Štarha, P. S., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.
-
MDPI. 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. Available at: [Link].
-
Pipzine Chemicals. 1H-pyrrolo[2,3-b]pyridine, 4-chloro-3-iodo. Available at: [Link].
- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25065-25075.
-
PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Available at: [Link].
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link].
- Larsson, R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5765.
- Malykhin, R. S., & Sukhorukov, A. Y. (2019). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis, 51(10), 2115-2126.
-
Journal of the University of Chemical Technology and Metallurgy. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link].
-
ACS Publications. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Available at: [Link].
-
NIH. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available at: [Link].
Sources
- 1. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS Number 1015610-47-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its chemical identity, explore plausible synthetic strategies, and discuss its potential as a valuable building block in the development of novel therapeutics, particularly in the realm of kinase inhibition. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development.
Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine has made it a key component in the design of numerous kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology.
Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been successfully developed into potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Leucine-Rich Repeat Kinase 2 (LRRK2), demonstrating the therapeutic potential of this heterocyclic system.[2][3] The strategic functionalization of the pyrrolo[2,3-b]pyridine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.
Physicochemical Properties and Chemical Identity
This compound is a specific derivative of the 7-azaindole core. While extensive experimental data for this particular compound is not widely published, its fundamental properties can be summarized based on available information.[4]
| Property | Value | Source |
| CAS Number | 1015610-47-5 | [4] |
| Molecular Formula | C₇H₅ClN₂O | [4] |
| Molecular Weight | 168.58 g/mol | [4] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Solubility | Likely soluble in organic solvents such as DMSO and DMF | General knowledge of similar compounds |
It is important to note that some suppliers provide this compound for early discovery research on an "as-is" basis, without extensive analytical data.[4] Therefore, researchers should independently verify the identity and purity of the material before use.
Synthetic Strategy: A Plausible Route
One potential approach could involve the synthesis of a suitable precursor, such as a 4-alkoxy-5-chloro-1H-pyrrolo[2,3-b]pyridine derivative, followed by a dealkylation step to reveal the hydroxyl group. The synthesis of related 4-amino-pyrrolo[2,3-b]pyridines often utilizes palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination on a 4-chloro precursor.[5] A similar strategy could be envisioned for the introduction of a hydroxyl group or a protected hydroxyl group.
Hypothetical Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Potential Biological Activity and Applications in Drug Discovery
The structural features of this compound strongly suggest its potential as a valuable intermediate or a pharmacologically active agent in drug discovery, particularly in the field of oncology.
Kinase Inhibition
The pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. This part of the molecule typically forms hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The nitrogen atom in the pyridine ring and the adjacent pyrrole NH group can act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP.
Given that numerous pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory activity against a range of kinases, it is highly probable that this compound could serve as a precursor to or possess intrinsic activity as a kinase inhibitor. The chloro and hydroxyl substituents at the 5- and 4-positions, respectively, provide handles for further chemical modification to optimize potency and selectivity against specific kinase targets.[2][6]
Caption: A typical drug discovery workflow utilizing this compound as a starting scaffold.
Other Potential Therapeutic Areas
Beyond oncology, pyrrolopyridine derivatives have shown a broad spectrum of biological activities, including antiviral, and analgesic properties.[7][8] Therefore, while the primary focus for a compound like this compound would likely be in kinase inhibition, its potential in other therapeutic areas should not be discounted.
Experimental Protocols: General Methodologies for Characterization and Screening
While specific experimental data for this compound is limited, the following are general, industry-standard protocols for the characterization and initial biological screening of novel small molecules in a drug discovery context.
Structural Verification and Purity Analysis
Objective: To confirm the chemical structure and determine the purity of a synthesized batch of this compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the expected proton and carbon environments of the molecule. An example of ¹H-NMR data interpretation for a related compound can be found in the literature.[9]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using high-resolution mass spectrometry (HRMS) to determine the accurate mass of the molecular ion.
-
Compare the observed mass with the calculated mass for the empirical formula C₇H₅ClN₂O to confirm the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method using a reverse-phase column (e.g., C18).
-
Use a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Determine the purity of the sample by integrating the peak area of the main component relative to the total peak area.
-
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To assess the inhibitory activity of this compound or its derivatives against a panel of protein kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare solutions of the kinase, substrate, and ATP in assay buffer.
-
-
Assay Procedure (Example using a fluorescence-based assay):
-
Add the kinase and test compound to the wells of a microplate and incubate for a short period to allow for binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction and measure the signal (e.g., fluorescence) which is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a control (DMSO only).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Safety and Handling
Based on available supplier information, this compound is classified as Acute Toxicity 4 (Oral), with the signal word "Warning".[4] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.[10][11][12]
Conclusion
This compound represents a promising, yet underexplored, chemical entity within the medicinally important class of pyrrolo[2,3-b]pyridines. Its structural features make it a prime candidate for development as a kinase inhibitor. This guide has provided a comprehensive overview of its known properties, a plausible synthetic strategy, and its potential applications in drug discovery. As researchers continue to explore the chemical space around the 7-azaindole scaffold, compounds like this compound will undoubtedly serve as valuable starting points for the design and synthesis of the next generation of targeted therapeutics.
References
-
Pipzine Chemicals. 5-chloro-1h-pyrrolo[2,3-b]pyridine-2-carboxyli. Available at: [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. Available at: [Link]
- Henderson, J. L., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. Available at: [Link]
- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
-
Hole, A. S., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5035. Available at: [Link]
-
Martínez-Vargas, A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2656. Available at: [Link]
- Google Patents. WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
- Singh, R., & Singh, P. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic & Medicinal Chemistry.
- Liu, Y., et al. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. Bioorganic & Medicinal Chemistry Letters, 25(14), 2813-2817.
- Chemos GmbH & Co. KG. Safety Data Sheet: Poly(Ethylene glycol)
- PubChem. 5,10,15,20,25,30,35-Heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;tetrakis(propan-1-ol).
- Evonik.
-
ResearchGate. 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... Available at: [Link]
- Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.
- El-Gamal, M. I., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(1), 193.
- Beilstein Journal of Organic Chemistry. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5.
-
Cheméo. Chemical Properties of cis-3,5-Diethyl-1,2,4-trithiolane (CAS 38348-25-3). Available at: [Link]
- TargetMol.
- Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(22), 2314-2338.
-
PubChem. Shikimic Acid. Available at: [Link]
- SharpTech USA.
- Scientific Polymer Products, Inc.
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Chloro-1H-pyrrolo 2,3-b pyridin-4-ol AldrichCPR 1015610-47-5 [sigmaaldrich.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 8. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemos.de [chemos.de]
- 11. msds.evonik.com [msds.evonik.com]
- 12. targetmol.com [targetmol.com]
Chemo-Structural Profiling: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
This guide provides an in-depth technical analysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
This compound (also designated as 5-chloro-4-hydroxy-7-azaindole) represents a high-value pharmacophore in kinase inhibitor development. As a bioisostere of purine, the 7-azaindole core offers unique hydrogen-bonding capabilities essential for ATP-competitive binding. This guide details its physicochemical properties, validated synthetic pathways, and analytical characterization protocols, emphasizing the critical role of tautomerism in its molecular behavior.
Part 1: Physicochemical Identity & Molecular Weight
The molecular weight of this compound is 168.58 g/mol . However, for high-resolution mass spectrometry (HRMS) and pharmacokinetic modeling, the exact isotopic mass distribution is the operative parameter.
Quantitative Data Profile
| Parameter | Value | Technical Note |
| Molecular Formula | C | Nitrogen-rich heteroaromatic system. |
| Average Mol. Weight | 168.58 g/mol | Standard value for stoichiometry. |
| Monoisotopic Mass | 168.0094 Da | Based on |
| Isotope Signature | M+2 (170.006 Da) | Distinct 3:1 ratio ( |
| CAS Registry | Derivative Dependent | Often indexed as the keto-tautomer or HCl salt. |
| pKa (Calculated) | ~8.2 (OH), ~12.5 (NH) | Amphoteric nature due to pyridine N and phenol OH. |
Structural Tautomerism (Critical Insight)
Unlike simple indoles, 4-hydroxy-7-azaindoles exist in a dynamic equilibrium between the enol (hydroxy) and keto (pyridone) forms.
-
Enol Form: Favored in non-polar solvents and solid-state lattices due to intermolecular H-bonding.
-
Keto Form: Favored in polar protic solvents (e.g., water, methanol) and essential for specific kinase hinge-binding interactions.
Implication: Analytical spectra (NMR) may show broadened signals or distinct shifts depending on the solvent chosen (DMSO-
Part 2: Validated Synthetic Architecture
The synthesis of 5-chloro-4-hydroxy-7-azaindole is non-trivial due to the electron-deficient nature of the pyridine ring. The most robust "field-proven" route utilizes the N-oxide Rearrangement Strategy (modified Polonovski reaction), which installs the oxygen at C4 regioselectively.
Synthesis Workflow
-
Precursor: 5-Chloro-1H-pyrrolo[2,3-b]pyridine (5-Chloro-7-azaindole).[1]
-
N-Oxidation: Activation of the pyridine nitrogen.
-
Rearrangement: Introduction of the oxygen functionality via acetate intermediate.
-
Hydrolysis: Unmasking the hydroxyl group.
Detailed Protocol (Self-Validating)
-
Step 1 (Oxidation): Dissolve 5-chloro-7-azaindole (1.0 eq) in EtOAc. Add m-CPBA (1.2 eq) dropwise at 0°C. Stir at RT for 4h.
-
Validation: Monitor TLC.[2] Product is significantly more polar (lower R
) than starting material.
-
-
Step 2 (Rearrangement): Suspend the isolated N-oxide in acetic anhydride (10 vol). Heat to reflux (140°C) for 2h.
-
Step 3 (Hydrolysis): Treat the 4-acetoxy intermediate with 1M NaOH in MeOH (1:1) at RT for 1h. Acidify to pH 6 to precipitate the product.
-
Purification: Recrystallization from EtOH/Water is preferred over column chromatography due to the compound's high polarity.
-
Part 3: Analytical Characterization Protocols
To ensure scientific integrity, the identity of this compound must be confirmed using orthogonal methods.
LC-MS Method (Molecular Weight Confirmation)
This protocol separates the target from potential N-oxide impurities and confirms the chlorine isotope pattern.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (promotes ionization).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 8 min.
-
Detection: ESI+ (Electrospray Ionization, Positive Mode).
-
Acceptance Criteria:
-
Main peak at m/z 169.0 [M+H]
. -
Secondary peak at m/z 171.0 [M+H+2]
with ~30-33% intensity of the base peak (Signature of Cl).
-
NMR Spectroscopy (Structural Validation)
Solvent selection is critical. DMSO-
-
H NMR (400 MHz, DMSO-
):- 11.5-12.0 ppm (br s, 1H, NH -1): Indole NH.
-
10.5-11.0 ppm (br s, 1H, OH -4): Often broad; may disappear if D
O exchange is performed. - 8.0-8.2 ppm (s, 1H, CH -6): Pyridine proton (deshielded by adjacent N and Cl).
- 7.2-7.4 ppm (m, 1H, CH -2): Pyrrole proton.
- 6.4-6.6 ppm (m, 1H, CH -3): Pyrrole proton.
Part 4: Pharmaceutical Applications[6]
The 5-chloro-4-hydroxy-7-azaindole scaffold is a privileged structure in drug discovery, primarily targeting ATP-binding pockets of kinases.
-
Kinase Inhibition (JAK/SYK): The [2,3-b] fusion mimics the purine ring of ATP. The 4-OH and 5-Cl substituents provide specific electrostatic and steric interactions that improve selectivity over the human kinome.
-
Fragment-Based Drug Design (FBDD): With a MW < 200, this molecule serves as an ideal "fragment" for crystallographic screening. It binds efficiently (high Ligand Efficiency) and allows for growth vectors at the N1 and C3 positions.
References
-
PubChem Compound Summary. "5-Chloro-1H-pyrrolo[2,3-b]pyridine." National Center for Biotechnology Information. Accessed 2024.[6][7] Link
-
Song, J. J., et al. "Organometallic methods for the synthesis of 7-azaindoles." Chemical Society Reviews, 2007. (Contextual grounding for azaindole synthesis). Link
-
Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 2003. (Primary source for N-oxide rearrangement protocols).[5] Link
-
Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience. (Reference for handling hydroxyl/amine protection in azaindoles). Link
Sources
- 1. CAS 1015610-39-5 | 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde - Synblock [synblock.com]
- 2. 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 55052-28-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 1203498-99-0|5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents [patents.google.com]
- 5. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 6. 5-Chloro-1H-pyrrolo(3,2-b)pyridine | C7H5ClN2 | CID 12384237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | C8H5ClN2O2 | CID 44630704 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Structure Elucidation of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The targeted introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This technical guide provides an in-depth, multi-faceted approach to the definitive structure elucidation of a key derivative, 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive workflow that integrates modern spectroscopic and analytical techniques. We will delve into the causality behind experimental choices, ensuring a self-validating system for structural confirmation, from initial purity assessment to unambiguous three-dimensional arrangement.
Introduction: The Significance of the 7-Azaindole Core
The 7-azaindole framework is an isostere of indole and purine, making it a crucial building block in the synthesis of molecules with potential therapeutic applications, including antitumor and autoimmune disease treatments.[2] The specific compound of interest, this compound (CAS Number: 1015610-47-5), presents a unique structural challenge due to the presence of both chloro and hydroxyl substituents on the pyridine ring.[3] These modifications can significantly influence the electronic environment and potential tautomeric forms of the molecule, necessitating a rigorous and systematic approach to its structural verification.
This guide will outline a logical progression of analytical techniques, beginning with fundamental purity and identity checks and advancing to sophisticated two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and, ultimately, the unequivocal proof offered by single-crystal X-ray diffraction. Furthermore, we will explore the role of computational chemistry in corroborating experimental findings.
Foundational Analysis: Ensuring Sample Integrity
Prior to any advanced structural analysis, it is imperative to establish the purity and fundamental characteristics of the analyte.
Purity Assessment
A preliminary purity assessment is crucial and can be efficiently conducted using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS).
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO). Dilute to a working concentration of approximately 10-50 µg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 50 mm, 3 µm particle size) is a suitable starting point.[4]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended. A typical gradient might run from 20% to 95% B over 5-10 minutes.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) with the DAD.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
The expected molecular weight for C₇H₅ClN₂O is 168.58.[3] The mass spectrometer should detect the corresponding [M+H]⁺ or [M-H]⁻ ions, confirming the molecular formula. The HPLC chromatogram will provide an initial indication of purity.
Mass Spectrometry: Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides an exact mass measurement, further confirming the elemental composition. Electron Ionization (EI) mass spectrometry can induce fragmentation, offering clues about the molecule's structure.[5] The fragmentation of heterocyclic compounds can be complex, but characteristic losses can be informative.[6][7] For chloro-substituted aromatic compounds, the loss of a chlorine radical is a common fragmentation pathway.[8]
Expected Fragmentation:
-
Molecular Ion (M⁺): The most intense peak corresponding to the molecular weight.
-
Loss of Cl: A significant fragment resulting from the cleavage of the C-Cl bond.
-
Loss of CO/CHO: Fragmentation of the pyrrole or pyridine ring can lead to the loss of carbon monoxide or a formyl radical.
Spectroscopic Elucidation: A Multi-dimensional NMR Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation in solution. A combination of one- and two-dimensional experiments is necessary to piece together the molecular framework.
One-Dimensional NMR (¹H and ¹³C)
The initial ¹H and ¹³C NMR spectra provide crucial information about the number and types of protons and carbons in the molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds with exchangeable protons (NH, OH).
-
Instrumentation: A 500 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[9]
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts (δ), coupling constants (J), and integration values are key parameters.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals will indicate the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
Interpreting the Spectra:
-
¹H NMR: Expect signals in the aromatic region (typically δ 6.5-8.5 ppm) for the pyrrole and pyridine protons. The NH and OH protons will likely appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: Aromatic carbons will resonate in the δ 100-160 ppm range. The carbon bearing the hydroxyl group will be shifted downfield.
Two-Dimensional NMR: Connecting the Pieces
2D NMR experiments are essential for establishing connectivity within the molecule.
Workflow for 2D NMR Analysis
Caption: A logical workflow for 2D NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). This helps to establish the connectivity of protons within the pyrrole and pyridine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[10] It provides a definitive link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[11] This allows for the connection of different spin systems and the placement of quaternary carbons and heteroatoms. The absence of a correlation can also be informative, though care must be taken as the intensity of HMBC cross-peaks is dependent on the ³J(C,H) coupling constant.[10]
Key HMBC Correlations for this compound:
The following table outlines the expected key long-range correlations that would be instrumental in confirming the structure.
| Proton | Expected Key HMBC Correlations (to Carbons) |
| H-2 | C-3, C-3a, C-7a |
| H-3 | C-2, C-3a, C-4 |
| H-6 | C-4, C-5, C-7a |
| NH (N-1) | C-2, C-3, C-3a, C-7a |
| OH (C-4) | C-3a, C-4, C-5 |
These correlations would allow for the unambiguous assembly of the bicyclic core and the precise placement of the chloro and hydroxyl substituents.
The Challenge of Tautomerism
The presence of a hydroxyl group on the pyridine ring introduces the possibility of tautomerism. The 4-hydroxy form can potentially exist in equilibrium with its 4-oxo tautomer. While the hydroxy form is generally favored in 7-azaindole systems, this equilibrium can be influenced by the solvent and solid-state packing effects.[12][13][14] NMR spectroscopy, particularly in different solvents, can provide insights into this phenomenon. A significant change in the chemical shifts of the pyridine ring protons and carbons upon changing from a non-polar to a polar protic solvent could suggest a shift in the tautomeric equilibrium.
Definitive Proof: Single-Crystal X-ray Diffraction
While spectroscopic methods provide a detailed picture of the molecular structure in solution, single-crystal X-ray diffraction offers unambiguous proof of the connectivity and three-dimensional arrangement of atoms in the solid state.[15] It is the gold standard for structure elucidation.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Growing single crystals of suitable quality is often the most challenging step. Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution should be explored with a variety of solvents.[15]
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve the crystal structure, revealing the precise atomic coordinates, bond lengths, and bond angles. The final R-factor is a measure of the quality of the solved structure.[16]
A successful crystal structure would not only confirm the overall connectivity but also definitively establish the dominant tautomeric form in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding.[17]
Computational Corroboration
In the absence of a crystal structure, or as a complementary technique, computational chemistry can be a powerful tool.[18] Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts for a proposed structure.[19][20]
Workflow for Computational NMR Prediction
Caption: A workflow for using DFT to corroborate NMR data.
By comparing the computationally predicted chemical shifts with the experimental values, the proposed structure can be either supported or challenged. A good correlation between the calculated and experimental data provides strong evidence for the correctness of the structural assignment.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow presented here, from initial purity assessment and mass spectrometry to a comprehensive suite of 1D and 2D NMR experiments, provides a robust framework for its characterization. The potential for tautomerism adds a layer of complexity that must be carefully considered. Ultimately, single-crystal X-ray diffraction provides the definitive and unambiguous structural proof. The integration of computational methods further strengthens the confidence in the final structural assignment. This guide provides the necessary framework for researchers to approach the structural characterization of this and similar complex heterocyclic molecules with confidence and scientific rigor.
References
- BLDpharm. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
-
MDPI. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Available from: [Link]
-
ACS Publications. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available from: [Link]
-
ResearchGate. The heteronuclear multiple bond correlation (HMBC) spectrum of compound.... Available from: [Link]
-
PubMed Central. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Available from: [Link]
-
NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available from: [Link]
-
ACS Publications. 7-Azaindole-Assisted Lactam-Lactim Tautomerization via Excited-State Double Proton Transfer. Journal of the American Chemical Society. Available from: [Link]
-
YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]
-
Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available from: [Link]
-
PubMed Central. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]
-
PubMed Central. X-Ray Crystallography of Chemical Compounds. Available from: [Link]
-
ResearchGate. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at.... Available from: [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]
-
ResearchGate. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. X-ray structure analysis of 3-chloro-7-hydroxy-4- methyl-chroman-2-one. Available from: [Link]
-
MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]
-
ACS Publications. Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
-
RSC Publishing. Excited state tautomerization of azaindole. Organic & Biomolecular Chemistry. Available from: [Link]
-
ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. Available from: [Link]
-
NIH. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Available from: [Link]
-
Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]
-
YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Available from: [Link]
- Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
ResearchGate. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available from: [Link]
-
YouTube. Mass Spectrometry Fragmentation Part 1. Available from: [Link]
-
University of Ottawa. Long-range heteronuclear correlation. Available from: [Link]
-
MDPI. 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. Available from: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
-
ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available from: [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 3. 5-Chloro-1H-pyrrolo 2,3-b pyridin-4-ol AldrichCPR 1015610-47-5 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Excited state tautomerization of azaindole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray structure analysis of 3-chloro-7-hydroxy-4- methyl-chroman-2-one | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Mass Spectrometry of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a member of the pyrrolopyridine class, this molecule's structural elucidation and quantification are critical for advancing pharmaceutical research.[1][3] Mass spectrometry, particularly when coupled with chromatographic separation, stands as a cornerstone analytical technique for this purpose.[4] This document will delve into the core principles of its analysis, from ionization to fragmentation, providing researchers, scientists, and drug development professionals with a robust framework for their experimental design and data interpretation.
Introduction to this compound and the Role of Mass Spectrometry
This compound belongs to the 7-azaindole family, a scaffold known for its presence in numerous biologically active compounds.[1] The fused pyrrole and pyridine rings create a unique electronic and structural environment, while the chloro and hydroxyl substituents offer sites for metabolic modification and intermolecular interactions.[1] Understanding the stability, metabolism, and purity of this compound is paramount in drug development, and mass spectrometry is an indispensable tool for these investigations.[4][5] It provides sensitive and specific detection, enabling precise mass measurement for formula confirmation, fragmentation analysis for structural characterization, and quantification in complex biological matrices.[6][7]
Foundational Mass Spectrometry Parameters
A successful mass spectrometric analysis begins with a thorough understanding of the analyte's physicochemical properties to select the appropriate ionization technique and instrument parameters.
2.1. Molecular Weight and Isotopic Distribution
The nominal molecular weight of this compound (C₇H₅ClN₂O) is 168.58 g/mol . However, for high-resolution mass spectrometry (HRMS), the monoisotopic mass is the more critical value. The presence of chlorine, with its two stable isotopes ³⁵Cl (75.77%) and ³⁷Cl (24.23%), results in a characteristic isotopic pattern for the molecular ion. The M+ peak will be accompanied by an M+2 peak with an intensity of approximately one-third of the M+ peak, a signature that is invaluable for identifying chlorine-containing compounds in a mass spectrum.
| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |
| C₇H₅³⁵ClN₂O | 168.0145 | 100 |
| C₇H₅³⁷ClN₂O | 169.9984 | 32 |
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound.
2.2. Ionization Techniques: ESI, APCI, and MALDI
The choice of ionization source is critical for generating ions of the target molecule with minimal fragmentation and optimal efficiency.[5]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is highly suitable for the analysis of polar, thermally labile molecules like this compound.[8] It typically produces protonated molecules, [M+H]⁺, in positive ion mode or deprotonated molecules, [M-H]⁻, in negative ion mode.[8] Given the presence of the acidic hydroxyl group and the basic nitrogen atoms in the pyrrolopyridine core, both ionization polarities should be explored. ESI is the preferred method when coupling liquid chromatography with mass spectrometry (LC-MS) for this class of compounds.[6][9]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar compounds that may not ionize efficiently by ESI. It is generally less "soft" than ESI and may induce more in-source fragmentation.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While more commonly used for large biomolecules, MALDI can be employed for small molecules, especially in imaging applications to determine the spatial distribution of a drug in tissue samples.[5]
Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is essential for obtaining high-quality mass spectrometry data.
3.1. Sample Preparation Protocol
-
Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent such as methanol, acetonitrile, or a mixture with water to a final concentration of 1 mg/mL.
-
Working Solution: Prepare a series of dilutions from the stock solution, typically in the range of 1 ng/mL to 1 µg/mL, using the mobile phase as the diluent to ensure compatibility with the LC-MS system.
-
Biological Sample Preparation (for drug metabolism studies): For analysis in plasma or tissue homogenates, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is typically required. Alternatively, solid-phase extraction (SPE) can be employed for cleaner samples and pre-concentration.
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a good starting point for separating the analyte from potential impurities or metabolites.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is commonly used. The formic acid aids in the protonation of the analyte for positive ion mode ESI.
-
Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometer Parameters (using a Quadrupole Time-of-Flight (Q-TOF) instrument as an example):
-
Ionization Mode: ESI Positive and Negative.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
MS1 Acquisition: Scan from m/z 50 to 500 to detect the precursor ion.
-
MS/MS Acquisition: Select the [M+H]⁺ or [M-H]⁻ ion for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Fragmentation Analysis and Mechanistic Insights
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions.[10] The fragmentation pathways provide a "fingerprint" of the molecule's structure.
4.1. Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)
In positive ion mode, protonation is likely to occur on one of the nitrogen atoms. The fragmentation of the protonated molecule ([M+H]⁺ at m/z 169.0220 for ³⁵Cl) is expected to involve the loss of small neutral molecules and characteristic cleavages of the heterocyclic ring system.
-
Loss of CO (m/z 141.0271): A common fragmentation for phenolic compounds is the neutral loss of carbon monoxide.
-
Loss of HCN (m/z 142.0248): The pyrrole or pyridine ring can undergo cleavage, leading to the elimination of hydrogen cyanide. This is a characteristic fragmentation for nitrogen-containing heterocyclic compounds.[11]
-
Loss of Chlorine Radical (m/z 134.0545): Homolytic cleavage of the C-Cl bond can result in the loss of a chlorine radical.
4.2. Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)
In negative ion mode, deprotonation will occur at the hydroxyl group, forming the [M-H]⁻ ion (m/z 167.0068 for ³⁵Cl). The fragmentation of this anion may proceed through different pathways.
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Rationale |
| 167.0068 | CO | 139.0119 | Loss of carbon monoxide from the phenoxide-like structure. |
| 167.0068 | Cl• | 132.0373 | Loss of a chlorine radical. |
| 167.0068 | HCN | 140.0096 | Ring cleavage leading to the loss of hydrogen cyanide. |
Table 2: Predicted Product Ions from the [M-H]⁻ of this compound in MS/MS.
Applications in Drug Development
The mass spectrometric methods described herein are crucial throughout the drug development pipeline.
-
Metabolite Identification: LC-MS/MS is the gold standard for identifying drug metabolites in preclinical and clinical studies. The fragmentation patterns of the parent drug are used to predict and identify the structures of its metabolites.
-
Pharmacokinetic Studies: Quantitative analysis of the drug in biological fluids (e.g., plasma, urine) over time is essential for determining its absorption, distribution, metabolism, and excretion (ADME) profile. This is typically achieved using LC-MS with selected reaction monitoring (SRM) or high-resolution accurate mass (HRAM) systems.[6][7]
-
Impurity Profiling: Mass spectrometry is used to identify and quantify impurities in the active pharmaceutical ingredient (API) and final drug product, which is a critical aspect of quality control.[5]
Conclusion
The mass spectrometric analysis of this compound is a multifaceted process that requires a systematic approach. By carefully selecting the ionization technique, optimizing instrument parameters, and leveraging the power of tandem mass spectrometry, researchers can gain deep insights into the structure, purity, and metabolic fate of this important molecule. The methodologies outlined in this guide provide a solid foundation for the successful application of mass spectrometry in the research and development of pharmaceuticals based on the pyrrolopyridine scaffold.
References
-
HSC Chemistry - Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]
-
PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. [Link]
-
Scott, R. D., Ueno, H., & Metzler, D. E. (1982). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. Biochemistry, 21(21), 5213–5219. [Link]
-
Wikipedia. Tandem mass spectrometry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates. [Link]
-
Anari, M. R., Bakhtiar, R., & Zhu, B. (2004). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Rapid communications in mass spectrometry, 18(6), 678–690. [Link]
-
MDPI. 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. [Link]
-
ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]
-
National Institutes of Health. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]
-
ResearchGate. Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. [Link]
-
National Institutes of Health. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]
-
Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. [Link]
-
Drug Target Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
ACS Publications. Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. [Link]
-
Chemguide. fragmentation patterns in mass spectra. [Link]
-
National Institutes of Health. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. [Link]
-
ResearchGate. Mass spectrometry in small molecule drug development. [Link]
-
YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]
-
MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. [Link]
-
Pipzine Chemicals. 5-chloro-1h-pyrrolo[2,3-b]pyridine-2-carboxyli. [Link]
-
Slideshare. Fragmentation Pattern of Mass Spectrometry. [Link]
-
Wikipedia. Electrospray ionization. [Link]
Sources
- 1. CAS 98549-88-3: 1H-pyrrolo[2,3-b]pyridin-5-ol | CymitQuimica [cymitquimica.com]
- 2. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolopyridine derivatives from pyridoxal 5'-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
A Senior Application Scientist's Guide to the Solubility of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol in DMSO and Methanol
Abstract
The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and developability. This technical guide provides an in-depth analysis of the solubility of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple presentation of data to offer a foundational understanding of the physicochemical principles governing solubility. We will explore the molecular characteristics of the solute and solvents, predict their interactions, and provide detailed, field-proven protocols for the empirical determination of both kinetic and thermodynamic solubility.
Introduction: The Critical Role of Solubility in Drug Discovery
In the realm of drug discovery and development, the intrinsic properties of a molecule are as crucial as its biological activity. Among these, aqueous and non-aqueous solubility stand out as fundamental parameters that dictate a compound's journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to a cascade of challenges, including unreliable in vitro assay results, diminished in vivo exposure, and complex formulation requirements.
This compound belongs to the 7-azaindole class of compounds. The 7-azaindole scaffold is of significant interest due to its structural resemblance to purine bases, allowing it to mimic hydrogen-bonding patterns in biological systems.[1][2] This makes it a valuable core for designing molecules that interact with a variety of biological targets.[1] The addition of a chloro and a hydroxyl substituent to this core further modulates its physicochemical properties, making a thorough understanding of its solubility essential for its progression in any research endeavor.
This guide will dissect the solubility of this compound from a first-principles perspective, providing a robust framework for its handling and characterization in a laboratory setting.
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility. A more rigorous approach involves a detailed examination of the intermolecular forces at play between the solute and the solvent.
Physicochemical Properties of this compound
To predict the solubility of this compound, we must first understand its inherent molecular properties. The core of this molecule is the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This bicyclic system is characterized by the fusion of a π-electron-excessive pyrrole ring and a π-electron-deficient pyridine ring, which imparts a significant dipole moment and polarity to the molecule.[2]
The substituents on this core play a pivotal role in modulating its solubility:
-
5-Chloro Group: The chlorine atom is electronegative and will influence the electron distribution of the aromatic system.[3] Generally, the addition of a halogen atom increases the lipophilicity of a molecule, which can decrease its solubility in polar solvents.
-
4-Hydroxyl Group: The hydroxyl (-OH) group is a potent contributor to polarity and, most importantly, can act as both a hydrogen bond donor and acceptor.[1] This functional group is expected to significantly enhance interactions with polar solvents.
-
Pyrrole N-H Group: The nitrogen in the pyrrole ring contains a hydrogen atom that is an excellent hydrogen bond donor.[1]
-
Pyridine Nitrogen: The nitrogen in the pyridine ring is a hydrogen bond acceptor.[1]
The interplay of these features suggests that this compound is a polar molecule with a strong capacity for hydrogen bonding.
Figure 1: Structure of this compound.
Properties of the Solvents: DMSO and Methanol
The choice of solvent is paramount in determining solubility. We will consider two commonly used solvents with distinct properties:
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent. Its polarity arises from the strong dipole of the sulfoxide bond. While it is an excellent hydrogen bond acceptor, it lacks a hydrogen bond donor.
-
Methanol (MeOH): Methanol is a polar, protic solvent. Its hydroxyl group allows it to act as both a hydrogen bond donor and acceptor.
The key physicochemical properties of these solvents are summarized in the table below.
| Property | DMSO | Methanol |
| Type | Polar Aprotic | Polar Protic |
| Dielectric Constant (at 20°C) | 48.9[1] | 33.0[4] |
| Dipole Moment (D) | 4.3[1] | 1.7 |
| Hansen Solubility Parameters (MPa0.5) | δD: 18.4, δP: 16.4, δH: 10.2[5][6] | δD: 14.7, δP: 12.3, δH: 22.3[5][6] |
Table 1: Physicochemical Properties of DMSO and Methanol
Predicted Solubility and Intermolecular Interactions
Based on the properties of the solute and solvents, we can predict the solubility of this compound.
High solubility is anticipated in DMSO. The large dipole moment and high dielectric constant of DMSO make it an excellent solvent for polar molecules.[1] The primary interactions driving solubility will be:
-
Hydrogen Bonding: The sulfoxide oxygen of DMSO will act as a strong hydrogen bond acceptor for the N-H of the pyrrole and the O-H of the hydroxyl group on the solute.
-
Dipole-Dipole Interactions: The significant dipoles of both the solute and DMSO will lead to strong electrostatic attractions.
Figure 2: Predicted H-bonding with DMSO.
Good solubility is also expected in methanol. As a polar protic solvent, methanol can engage in a comprehensive network of hydrogen bonds.
-
Hydrogen Bonding: The hydroxyl group of methanol can act as a hydrogen bond donor to the pyridine nitrogen and the hydroxyl oxygen of the solute, and as a hydrogen bond acceptor for the pyrrole N-H and the hydroxyl O-H of the solute. This extensive hydrogen bonding network is a powerful driving force for dissolution.
-
Dipole-Dipole Interactions: Favorable dipole-dipole interactions will also contribute to solubility.
Figure 3: Predicted H-bonding with Methanol.
While high solubility is predicted in both solvents, the nuanced differences in their hydrogen bonding capabilities may lead to variations in the thermodynamic favorability of dissolution.
Experimental Determination of Solubility
Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate characterization. It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a measure of how quickly a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). It is a high-throughput method often used in early drug discovery.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the solid-state material. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.
Figure 4: Solubility Assay Workflow.
Protocol for Kinetic Solubility Determination
This protocol is adapted for a 96-well plate format and relies on the principle of precipitation upon addition of an aqueous buffer to a DMSO stock solution.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (polypropylene for compound storage, clear for reading)
-
Plate shaker
-
Nephelometer or plate reader capable of measuring turbidity
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a polypropylene 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each concentration from the dilution plate to a clear 96-well assay plate.
-
Buffer Addition: Rapidly add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.
-
Incubation: Immediately place the plate on a plate shaker and incubate at room temperature for a specified time (e.g., 2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.
Materials:
-
This compound (solid)
-
DMSO or Methanol
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent (DMSO or methanol). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent at known concentrations.
-
Analyze the filtered supernatant and the standard solutions by HPLC.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of the compound in the filtered supernatant using the calibration curve. This concentration represents the thermodynamic solubility.
-
Data Interpretation and Practical Considerations
The experimentally determined solubility values in DMSO and methanol will provide a quantitative measure to complement the theoretical predictions. It is expected that this compound will exhibit high solubility in both solvents, likely in the mg/mL range.
For Drug Development Professionals:
-
The high solubility in DMSO is advantageous for high-throughput screening campaigns where compounds are typically stored and dispensed from DMSO stocks.
-
Understanding the solubility in methanol is relevant for synthetic chemistry, purification (e.g., recrystallization), and certain analytical techniques.
-
While solubility in organic solvents is important, subsequent studies should focus on determining the aqueous solubility at physiological pH, as this is a more direct indicator of potential bioavailability.
Conclusion
The solubility of this compound in DMSO and methanol is predicted to be high, driven by the polar nature of the 7-azaindole core and the hydrogen bonding capabilities of the hydroxyl and pyrrole N-H groups. This in-depth guide has provided a theoretical framework for understanding these interactions and detailed, practical protocols for their empirical determination. By integrating theoretical predictions with robust experimental methodologies, researchers and drug development professionals can gain a comprehensive understanding of this compound's solubility, a critical step in its journey through the discovery and development pipeline.
References
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Hansen Solubility Parameters (HSP) | Practical Adhesion Science. (n.d.). Prof Steven Abbott. Retrieved February 6, 2026, from [Link]
-
Azaindoles. (n.d.). Inter Chem. Retrieved February 6, 2026, from [Link]
-
HSP Basics | Practical Solubility Science. (n.d.). Prof Steven Abbott. Retrieved February 6, 2026, from [Link]
-
5-chloro-1h-pyrrolo[2,3-b]pyridine-2-carboxyli. (n.d.). Pipzine Chemicals. Retrieved February 6, 2026, from [Link]
-
Designer Solvent Blends - Hansen Solubility Parameters. (n.d.). Hansen Solubility. Retrieved February 6, 2026, from [Link]
-
The Nitro-Chloro Substitution on Two Quinolinone-Chalcones: From Molecular Modeling to Antioxidant Potential. (2024, February 3). ACS Omega. Retrieved February 6, 2026, from [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved February 6, 2026, from [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 6, 2026, from [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved February 6, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
Hansen solubility parameter. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). SciSpace. Retrieved February 6, 2026, from [Link]
-
The HSP Sphere in VR. (n.d.). Hansen Solubility Parameters. Retrieved February 6, 2026, from [Link]
-
Dielectric constant values, ε, of studied solvents. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
Sources
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. This technical guide delves into the discovery and history of a key derivative, 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence is intrinsically linked to the broader exploration of 7-azaindole chemistry. This document will provide an in-depth analysis of the synthetic strategies that have paved the way for its preparation, the chemical properties that make it a valuable intermediate, and its role in the development of potent therapeutic agents.
Introduction: The Significance of the 7-Azaindole Core
The 7-azaindole framework is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electronic and hydrogen-bonding properties of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] Derivatives of 7-azaindole have demonstrated a wide array of pharmacological effects, including kinase inhibition, and have been investigated for the treatment of cancer, inflammatory diseases, and viral infections.[2][3][4][5][6] The introduction of substituents, such as a chloro group at the 5-position and a hydroxyl group at the 4-position, provides crucial handles for further chemical modification and allows for fine-tuning of the molecule's interaction with biological targets.
Historical Context: The Rise of Substituted 7-Azaindoles
The history of this compound is interwoven with the broader development of synthetic methodologies for functionalized 7-azaindoles. Early synthetic efforts focused on the construction of the core bicyclic system, with subsequent research exploring the introduction of various substituents to modulate biological activity. The development of efficient and regioselective halogenation and hydroxylation techniques has been pivotal in accessing a diverse range of 7-azaindole derivatives.
The exploration of chloro-substituted 1H-pyrrolo[2,3-b]pyridines gained traction due to the utility of the chloro group as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of a wide array of functional groups.[1] Similarly, the incorporation of a hydroxyl group provides a key hydrogen bond donor and acceptor, often crucial for target engagement.
Synthetic Strategies for this compound and its Precursors
While a definitive, singular synthetic route for this compound is not extensively detailed in the literature, its synthesis can be logically derived from established methods for preparing substituted 7-azaindoles. The following sections outline plausible and referenced synthetic approaches.
General Approaches to the 7-Azaindole Skeleton
The construction of the 7-azaindole core is a critical first step. Several named reactions and multi-step sequences have been developed for this purpose. A common strategy involves the cyclization of appropriately substituted pyridine precursors.
A generalized workflow for the synthesis of substituted 7-azaindoles often begins with a functionalized pyridine ring, followed by the annulation of the pyrrole ring.
Caption: Generalized workflow for 7-azaindole synthesis.
Synthesis of Key Intermediate: 4-Chloro-7-azaindole
A likely precursor to the target molecule is 4-chloro-7-azaindole. A patented method for the synthesis of 4-substituted-7-azaindoles provides a robust protocol starting from 7-azaindole.[7]
Experimental Protocol: Synthesis of 4-Chloro-7-azaindole [7]
-
N-Oxidation: 7-azaindole is treated with an oxidizing agent, such as hydrogen peroxide, in an organic solvent like tetrahydrofuran (THF) to form N-oxidation-7-azaindole.
-
Chlorination: The resulting N-oxide is then reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), in a solvent like acetonitrile. The addition of a base, such as diisopropylethylamine (DIPEA), can improve the yield.
-
Workup and Isolation: The reaction mixture is concentrated, and the product is isolated by quenching with water, basification, and filtration.
| Step | Reactants | Reagents | Solvent | Key Parameters | Yield |
| 1 | 7-Azaindole | Hydrogen Peroxide | THF | 5-15°C, 2-5 hours | ~94% |
| 2 | N-oxidation-7-azaindole | POCl₃, DIPEA | Acetonitrile | 80-100°C, 5 hours | ~86% |
Introduction of the 5-Chloro Substituent
Direct and selective chlorination of the 7-azaindole ring system can be challenging. A plausible route to a 5-chloro derivative would involve starting with a pre-functionalized pyridine or pyrrole precursor where the chloro group is already in place. Alternatively, electrophilic chlorination of a suitable 7-azaindole intermediate could be employed, though regioselectivity may be an issue.
Synthesis of the Hydroxyl Group at the 4-Position
The introduction of a hydroxyl group at the 4-position can be achieved through several methods. One common approach is the hydrolysis of a 4-halo-7-azaindole. For instance, a 4-bromo-7-azaindole can be converted to the corresponding 4-hydroxy derivative. A patented method describes the synthesis of 5-hydroxy-7-azaindole from 5-bromo-7-azaindole via a hydroxylation and deprotection sequence.[8] A similar strategy could be adapted for the 4-position.
Conceptual Synthetic Pathway
Caption: A conceptual synthetic route to the target compound.
Applications in Drug Discovery and Chemical Biology
While specific applications of this compound are not extensively documented, the broader class of substituted 7-azaindoles has significant therapeutic relevance. The presence of the chloro and hydroxyl groups makes this molecule an attractive intermediate for the synthesis of more complex drug candidates.
-
Kinase Inhibitors: The 7-azaindole scaffold is a common feature in many kinase inhibitors.[4][9] The 4-hydroxy group can act as a key hydrogen bond donor in the hinge region of a kinase, while the 5-chloro position can be functionalized to occupy hydrophobic pockets.
-
Antiviral Agents: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of viral polymerases.[10]
-
Central Nervous System (CNS) Agents: The 7-azaindole core is also present in compounds targeting CNS disorders.
Conclusion
The discovery and history of this compound are emblematic of the evolution of synthetic organic chemistry and its impact on drug discovery. While not a compound with a singular, celebrated discovery, its existence is the logical outcome of decades of research into the synthesis and functionalization of the medicinally important 7-azaindole scaffold. The synthetic routes outlined in this guide, based on established and patented methodologies, provide a clear path to this valuable chemical entity. As the demand for novel therapeutics continues to grow, the importance of versatile and well-functionalized building blocks like this compound will undoubtedly increase, solidifying the enduring legacy of the 7-azaindole core in medicinal chemistry.
References
-
Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed. [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]
-
5-chloro-1h-pyrrolo[2,3-b]pyridine-2-carboxyli. Pipzine Chemicals. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]
- WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
- CN102746295B - Preparation method for 4-substituted-7-azaindole.
- CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubMed Central. [Link]
-
Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2. PubChem - NIH. [Link]
-
Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. ACS Publications. [Link]
-
Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry (RSC Publishing). [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Drug Discovery Patents. Charles River Laboratories. [Link]
- US8133899B2 - Pyrrolo[2,3-d]pyrimidine compounds.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors - Google Patents [patents.google.com]
- 5. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 8. CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents [patents.google.com]
- 9. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 10. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the potential biological activities of a specific derivative, 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol. Drawing upon the established pharmacology of related analogues and the structural features of the core molecule, we will delve into its prospective role as a kinase inhibitor for oncological applications. This document will further present a comprehensive, step-by-step framework for the preclinical evaluation of this compound, from initial in vitro screening to cell-based functional assays. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to investigate the therapeutic promise of this intriguing molecule.
The 7-Azaindole Scaffold: A Privileged Motif in Drug Discovery
The 7-azaindole core is a bioisostere of indole and purine, enabling it to interact with a wide array of biological targets. Its unique electronic properties and hydrogen bonding capabilities have made it a favored building block in the design of potent and selective therapeutic agents.[1][2] Derivatives of 7-azaindole have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, analgesic, and hypotensive effects.[3][4][5][6]
A significant number of approved drugs and clinical candidates are built upon this scaffold, with a notable concentration in the field of oncology.[7] Many 7-azaindole-containing compounds function as potent kinase inhibitors, targeting key enzymes in signaling pathways that drive cancer cell proliferation and survival.[3][4] The structural similarity of the pyrrolopyridine nucleus to adenine, the core of adenosine triphosphate (ATP), allows these molecules to act as competitive inhibitors at the ATP-binding site of kinases.[8][9]
This compound: A Compound of Interest
The subject of this guide, this compound, possesses key structural features that suggest a strong potential for biological activity, particularly in the realm of kinase inhibition. The 5-chloro substituent can enhance binding affinity through halogen bonding and occupy hydrophobic pockets within the target protein. The 4-ol (hydroxy) group can act as both a hydrogen bond donor and acceptor, crucial for specific interactions with amino acid residues in an enzyme's active site.
Given that the closely related pyrrolo[2,3-d]pyrimidine derivatives are well-established as kinase inhibitors[8][9][10], and that 5-chloro-7-azaindole is a known intermediate in the synthesis of novel anticancer agents[1], a primary hypothesis is that this compound will exhibit potent inhibitory activity against one or more protein kinases implicated in cancer.
Proposed Primary Biological Activity: Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers.[11] Therefore, the initial and most robust line of investigation for this compound should be the assessment of its kinase inhibitory potential. A tiered approach, starting with broad screening and progressing to more specific and functionally relevant assays, is recommended.
Initial Broad-Spectrum Kinase Profiling
The first step is to understand the kinase selectivity profile of the compound. A broad-panel kinase screen against a diverse set of human kinases will provide a comprehensive overview of its potential targets and off-target effects.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Kinase Panel: Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) that includes a diverse representation of the human kinome (e.g., tyrosine kinases, serine/threonine kinases).
-
Assay Principle: These assays typically rely on measuring the remaining kinase activity after incubation with the test compound. Common detection methods include radiometric assays (³³P-ATP incorporation) or fluorescence-based assays (e.g., Z'-LYTE™, LanthaScreen™).
-
Data Analysis: Express results as a percentage of inhibition relative to a vehicle control (DMSO). Hits are typically defined as compounds causing >50% or >75% inhibition.
dot
Caption: Cellular target engagement workflow.
Experimental Protocol: Cell Proliferation/Viability Assay
-
Cell Seeding: Seed the selected cancer cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTS, MTT, or CellTiter-Glo®.
-
GI₅₀ Calculation: Plot cell viability against compound concentration and determine the concentration that causes 50% growth inhibition (GI₅₀).
Exploration of Other Potential Biological Activities
While kinase inhibition represents the most probable primary activity, the versatile 7-azaindole scaffold suggests that other biological effects should not be overlooked. [3][4]The following are secondary avenues of investigation that could be pursued based on initial findings or as part of a broader characterization.
Anti-inflammatory Activity
Given that some azaindole derivatives exhibit anti-inflammatory properties,[5] it is plausible that this compound could modulate inflammatory pathways.
Proposed Screening Assay: Lipopolysaccharide (LPS)-induced cytokine release in macrophages
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Methodology: Pre-treat cells with the compound, followed by stimulation with LPS. Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell supernatant by ELISA.
-
Endpoint: Inhibition of cytokine release.
Antimicrobial Activity
Some heterocyclic compounds, including those with a pyrrole ring, have shown antimicrobial potential. [12] Proposed Screening Assay: Minimum Inhibitory Concentration (MIC) Determination
-
Organisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Methodology: Broth microdilution method according to CLSI guidelines.
-
Endpoint: The lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion and Future Directions
This compound is a compound with significant, unexplored potential as a therapeutic agent. Based on the extensive precedent of the 7-azaindole scaffold in medicinal chemistry, a focused investigation into its kinase inhibitory activity is strongly warranted. The experimental framework outlined in this guide provides a clear and logical path for the initial preclinical evaluation of this molecule. Positive results from these studies would provide a solid foundation for more advanced investigations, including mechanism of action studies, in vivo efficacy in animal models, and ultimately, its potential progression as a clinical candidate. The key to unlocking its therapeutic value lies in a systematic and rigorous scientific approach, as detailed herein.
References
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]
-
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl] - MDPI. Available at: [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC. NCBI. Available at: [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. ResearchGate. Available at: [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. Available at: [Link]
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - MDPI. Available at: [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci. Available at: [Link]
-
Synthesis and pharmacological activities of 7-azaindole derivatives - ResearchGate. Available at: [Link]
- A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents.
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC - PubMed Central. NCBI. Available at: [Link]
-
Chemical Composition and In Vitro Antioxidant and Antimicrobial Activities of the Marine Cyanolichen Lichina pygmaea Volatile Compounds - MDPI. Available at: [Link]
-
Azaindole Therapeutic Agents - PMC - NIH. NCBI. Available at: [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Available at: [Link]
-
Bioactive Marine Alkaloids | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 5. pjps.pk [pjps.pk]
- 6. researchgate.net [researchgate.net]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
The Strategic deployment of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol for Fragment-Based Library Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a privileged fragment in the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3] This technical guide focuses on a specifically substituted derivative, 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, and its strategic application in fragment-based library synthesis. We will provide a comprehensive overview of its synthesis, explore the nuanced reactivity of its functional groups, and present detailed protocols for its elaboration into diverse chemical libraries. This guide is intended to serve as a practical resource for researchers engaged in hit-to-lead optimization and the design of next-generation therapeutics.
The 7-Azaindole Core: A Privileged Scaffold in Drug Discovery
The 7-azaindole scaffold is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This seemingly subtle change imparts a unique set of physicochemical properties that are highly advantageous in drug design. The pyridine nitrogen introduces a hydrogen bond acceptor, which, in conjunction with the pyrrole N-H donor, allows the scaffold to mimic the purine hinge-binding motif of ATP.[2][3] This has made 7-azaindole a highly effective scaffold for the development of kinase inhibitors.
The strategic placement of substituents on the 7-azaindole ring system allows for the fine-tuning of a compound's pharmacological profile. The this compound fragment, in particular, offers two orthogonal vectors for chemical diversification: the 5-chloro and the 4-hydroxyl groups. This dual functionality makes it an exceptionally valuable starting point for the construction of focused compound libraries in fragment-based drug discovery (FBDD).
Synthesis of the Core Fragment: this compound
A robust and scalable synthesis of the this compound core is paramount for its successful application in library synthesis. While a direct, one-pot synthesis is not extensively documented, a rational and modular approach can be constructed from established methodologies for the functionalization of the 7-azaindole nucleus. The proposed synthetic strategy involves the initial preparation of 5-chloro-7-azaindole, followed by the introduction of the 4-hydroxy group.
Synthesis of 5-Chloro-7-azaindole
Several routes to 5-substituted 7-azaindoles have been reported. One effective method is a modification of the Fischer indole synthesis.[4] This approach offers a straightforward route to the core, with the caveat that it may require optimization for specific substitution patterns.
An alternative and often more scalable approach involves the direct chlorination of the 7-azaindole scaffold. However, regioselectivity can be a challenge. A more controlled method involves the synthesis of 7-azaindole quinoline, followed by chlorination and subsequent dehydrogenation.[5]
A plausible synthetic route starting from 2-amino-3-methyl-5-bromopyridine involves oxidation to 2-nitro-3-methyl-5-bromopyridine, followed by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a subsequent reductive cyclization to yield 5-bromo-7-azaindole.[6] The corresponding 5-chloro derivative can be synthesized through analogous chemistry.
Introduction of the 4-Hydroxy Group
With 5-chloro-7-azaindole in hand, the next critical step is the introduction of the hydroxyl group at the C4 position. A common strategy for the functionalization of the 4-position of the 7-azaindole ring involves an N-oxidation/rearrangement sequence.[7]
Conceptual Protocol for the Synthesis of this compound:
-
N-Oxidation: 5-Chloro-7-azaindole is treated with an oxidizing agent, such as hydrogen peroxide in a suitable solvent like THF, to form the corresponding N-oxide.[7]
-
Halogenation at C4: The N-oxide is then reacted with a halogenating agent, such as phosphorus oxychloride (POCl₃), to introduce a chlorine atom at the 4-position, yielding 4,5-dichloro-7-azaindole.[8]
-
Nucleophilic Aromatic Substitution (SNAr): The final step involves the nucleophilic displacement of the 4-chloro substituent with a hydroxide source to afford this compound. This reaction is typically performed in the presence of a strong base, such as sodium hydroxide, in a suitable solvent.
It is important to note that the reactivity of the 4- and 5-chloro substituents in 4,5-dichloro-7-azaindole may be different, and careful optimization of the reaction conditions is necessary to achieve selective substitution at the 4-position.
Reactivity and Strategic Functionalization for Library Synthesis
The utility of this compound as a fragment for library synthesis lies in the differential reactivity of its functional groups, which allows for selective and sequential elaboration.
dot
Figure 1: A high-level overview of the divergent library synthesis strategy.
N-H Protection: A Prerequisite for Selective Functionalization
The pyrrole N-H proton is acidic and can interfere with many common synthetic transformations. Therefore, protection of this group is often the first step in a library synthesis campaign. The choice of protecting group is critical and should be guided by its stability to the subsequent reaction conditions and the ease of its removal.
Commonly used protecting groups for the 7-azaindole nitrogen include tert-butyloxycarbonyl (Boc) and (2-(trimethylsilyl)ethoxy)methyl (SEM). The SEM group is particularly advantageous as it can also activate the pyridine ring towards nucleophilic aromatic substitution.
Vector 1: Elaboration of the 4-Hydroxy Group via O-Alkylation
The 4-hydroxy group provides a convenient handle for introducing diversity through O-alkylation reactions, most notably the Williamson ether synthesis.[9] This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: To a solution of N-protected this compound (1.0 equiv) in a polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.1 equiv) at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Alkylation: Add the desired alkyl halide (1.2 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
This protocol allows for the introduction of a wide variety of alkyl and benzyl groups, enabling the exploration of the binding pocket in the vicinity of the 4-position.
Vector 2: Elaboration of the 5-Chloro Group via Cross-Coupling Reactions
The 5-chloro substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations allow for the introduction of aryl, heteroaryl, and amino moieties, respectively, providing a means to rapidly expand the chemical space around the core fragment.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the N-protected this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equiv), and a base, typically potassium carbonate or cesium carbonate (2.0 equiv).
-
Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 2-12 hours under an inert atmosphere (e.g., nitrogen or argon), monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[3]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the N-protected this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.04 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress.
-
Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product. The organic phase is washed, dried, and concentrated, followed by purification via column chromatography.[1]
The selective functionalization of the 5-chloro position in the presence of the 4-hydroxy (or protected hydroxy) group is a key consideration. While the chloro group is generally more reactive in palladium-catalyzed couplings, the specific reaction conditions, including the choice of catalyst, ligand, and base, will determine the outcome. It is often advisable to protect the 4-hydroxy group prior to performing these cross-coupling reactions to avoid potential side reactions.
Data Presentation: A Representative Library
The following table illustrates a small, representative library that can be generated from the this compound core using the described synthetic strategies.
| Compound ID | R¹ (at C4-O) | R² (at C5) | Synthetic Method |
| L1-A1 | -CH₃ | -Cl | Williamson Ether Synthesis |
| L1-A2 | -CH₂Ph | -Cl | Williamson Ether Synthesis |
| L1-A3 | -CH₂-c-Pr | -Cl | Williamson Ether Synthesis |
| L2-B1 | -H | -Ph | Suzuki-Miyaura Coupling |
| L2-B2 | -H | -4-pyridyl | Suzuki-Miyaura Coupling |
| L2-B3 | -H | -morpholino | Buchwald-Hartwig Amination |
| L3-C1 | -CH₃ | -Ph | Sequential O-Alkylation and Suzuki Coupling |
| L3-C2 | -CH₂Ph | -morpholino | Sequential O-Alkylation and Buchwald-Hartwig Amination |
Conclusion
This compound is a highly valuable and versatile fragment for the construction of diverse chemical libraries in the context of fragment-based drug discovery. Its strategic disubstitution allows for the exploration of chemical space in two orthogonal directions, providing a powerful platform for hit-to-lead optimization. The synthetic methodologies outlined in this guide, including N-protection, Williamson ether synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, offer a robust toolkit for the elaboration of this core into potent and selective modulators of a wide range of biological targets. As the demand for novel therapeutics continues to grow, the strategic deployment of such privileged fragments will undoubtedly play an increasingly important role in the future of drug discovery.
References
- A kind of synthetic method of 5 chlorine 7 azaindoles. CN106279156A.
-
Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Request PDF. [Link]
-
Synthetic process of 5-bromo-7-azaindole. Eureka | Patsnap. [Link]
- Preparation method for 4-substituted-7-azaindole. CN102746295A.
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]
-
Williamson Ether Synthesis. Master Organic Chemistry. [Link]
Sources
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]
- 6. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Note: Scalable Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
This Application Note provides a validated, high-purity protocol for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS: 1015610-47-5). This scaffold is a critical bioisostere of guanine and a privileged pharmacophore in the development of type I and type II kinase inhibitors (e.g., FGFR, c-Met, and JAK inhibitors).
The guide prioritizes the N-oxide Rearrangement (Reissert-Henze) pathway, selected for its regiochemical fidelity and scalability compared to de novo ring construction or electrophilic halogenation strategies.
Abstract & Strategic Rationale
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is ubiquitous in medicinal chemistry due to its ability to mimic the hydrogen-bonding motifs of purines. The introduction of a hydroxyl group at C4 and a chlorine atom at C5 creates a highly functionalizable "push-pull" system. The C4-hydroxyl group (often existing as the pyridone tautomer) serves as a handle for further derivatization (e.g., conversion to C4-Cl for SNAr coupling), while the C5-chlorine provides a vector for Suzuki-Miyaura cross-couplings to access hydrophobic pockets in kinase active sites.
Synthetic Strategy: Direct chlorination of 4-hydroxy-7-azaindole typically yields mixtures of C3 (pyrrole) and C5 (pyridine) halogenation due to the electron-rich nature of the pyrrole ring. To ensure exclusive C5 regioselectivity, this protocol employs a "Pre-installed Halogen" strategy . We utilize commercially available 5-chloro-1H-pyrrolo[2,3-b]pyridine as the starting material, followed by N-oxidation and a regioselective Reissert-Henze rearrangement to install the oxygen functionality at C4.
Retrosynthetic Analysis
Figure 1: Retrosynthetic logic flow ensuring C5-regioselectivity by starting with the halogen in place.
Detailed Experimental Protocol
Phase 1: N-Oxidation of 5-Chloro-7-azaindole
This step activates the pyridine ring for nucleophilic attack. The use of meta-chloroperoxybenzoic acid (mCPBA) is standard, but temperature control is critical to prevent over-oxidation or ring opening.
Reagents:
-
5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)[1]
-
mCPBA (77% max, 1.2 equiv)
-
Ethyl Acetate (EtOAc) or DCM (10 V)
-
Sat. NaHCO3 (aq)
Procedure:
-
Dissolution: Charge a reaction vessel with 5-Chloro-1H-pyrrolo[2,3-b]pyridine (e.g., 10.0 g) and EtOAc (100 mL). Cool the solution to 0–5 °C.
-
Addition: Dissolve mCPBA (1.2 equiv) in EtOAc (50 mL) and add dropwise over 30 minutes, maintaining internal temperature < 10 °C.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LCMS. The N-oxide is significantly more polar than the starting material.
-
Workup: Cool to 10 °C. Quench excess peroxide with 10% Na2S2O3 solution (50 mL). Stir for 15 mins.
-
Wash: Wash the organic layer with sat. NaHCO3 (3 x 50 mL) to remove m-chlorobenzoic acid byproducts.
-
Isolation: The product often precipitates from the organic layer or can be isolated by filtration if solid. Alternatively, dry the organic phase (Na2SO4) and concentrate in vacuo to afford the N-oxide intermediate as a yellow solid.
-
Checkpoint: Yield should be >85%. Purity >95% is required for the next step.
-
Phase 2: Reissert-Henze Rearrangement & Hydrolysis
This tandem sequence involves the acetylation of the N-oxide oxygen, followed by nucleophilic attack of acetate at C4, and subsequent hydrolysis.
Reagents:
-
5-Chloro-7-azaindole N-oxide (from Phase 1)
-
Acetic Anhydride (Ac2O) (10 V)
-
Methanol (MeOH) (5 V)
-
Sodium Hydroxide (2M aq)
Procedure:
-
Activation: Suspend the N-oxide (e.g., 10.0 g) in Acetic Anhydride (100 mL).
-
Rearrangement: Heat the mixture to reflux (approx. 140 °C block temp) for 4–6 hours. The suspension will clear as the reaction proceeds, then darken.
-
Mechanism Note: The reaction proceeds via a 1-acetoxy-7-azaindolium intermediate, followed by regioselective migration of the acetoxy group to the C4 position.
-
-
Concentration: Remove excess Ac2O under reduced pressure. Co-evaporate with toluene (2 x 50 mL) to remove traces of acetic acid.
-
Hydrolysis: Dissolve the crude dark residue (containing 4-acetoxy-5-chloro-7-azaindole) in MeOH (50 mL). Add 2M NaOH (30 mL, excess) dropwise.
-
Stir: Stir at room temperature for 2 hours. Monitor the disappearance of the acetate ester by LCMS.
-
Precipitation: Adjust pH to ~5–6 using 6M HCl. The target compound, This compound , typically precipitates as an off-white to beige solid.
-
Purification: Filter the solid. Wash with water (2 x 20 mL) and cold ether (20 mL). Dry under high vacuum at 50 °C.
Process Data & Specifications
Critical Process Parameters (CPPs)
| Parameter | Range | Rationale |
| mCPBA Stoichiometry | 1.1 – 1.3 equiv | Excess leads to N1-oxide formation (pyrrole nitrogen oxidation), which is undesirable. |
| Ac2O Temperature | Reflux (135-140°C) | Lower temperatures result in incomplete rearrangement or N-acetylation without migration. |
| Hydrolysis pH | pH 5 – 6 | The product is amphoteric. It dissolves in highly acidic (protonated) and highly basic (deprotonated) media. |
Analytical Characterization (Expected)
-
Appearance: Off-white to light brown powder.
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 11.80 (br s, 1H, NH) - Exchangeable.
-
δ 11.20 (br s, 1H, OH/NH tautomer) - Exchangeable.
-
δ 8.05 (s, 1H, H-6) - Distinct singlet for the pyridine proton.
-
δ 7.25 (m, 1H, H-2).
-
δ 6.40 (m, 1H, H-3).
-
-
LCMS (ESI+): m/z 169.0 [M+H]+ (Cl isotope pattern 3:1 observed at 169/171).
Reaction Workflow Diagram
Figure 2: Operational workflow for the synthesis of this compound.
Troubleshooting & Optimization
Issue: Low Yield in Rearrangement Step
-
Cause: Incomplete removal of water/acid prior to Ac2O addition, or insufficient temperature.
-
Solution: Ensure the N-oxide is strictly dry. Use fresh Acetic Anhydride. Maintain reflux; internal temperature must exceed 120°C for the rearrangement activation energy.
Issue: Regioselectivity (C4 vs C6)
-
Insight: While the Reissert-Henze reaction favors C4, steric bulk at C5 (chlorine) can sometimes push attack to C6 or C2.
-
Control: The 5-chloro substituent actually directs nucleophilic attack to the para position (C2) or ortho (C4). However, in 7-azaindoles, the electronic bias strongly favors C4. If C6 byproducts are observed, lower the Ac2O reaction temperature to 100°C and extend time, or switch to TFAA (Trifluoroacetic anhydride) at 0°C followed by aqueous workup, which is milder.
Safety Note
-
mCPBA: Potentially explosive if dried completely or shocked. Store moist.
-
7-Azaindoles: Often biologically active.[2] Handle with high-potency compound (HPC) protocols until toxicity is established.
References
-
Preparation of 4-substituted-7-azaindole derivatives. Patent CN102746295B. (Describes the N-oxide to 4-hydroxy/4-methoxy conversion route). Link
-
Regioselective Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. (Discusses halogenation patterns and regiocontrol in 7-azaindoles). Link
-
Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides. ResearchGate. (Mechanism of N-oxide activation and functionalization). Link
-
Synthesis of 4-Hydroxy-7-azaindole. ChemicalBook. (General properties and precursors for 4-hydroxy-7-azaindoles). Link
-
Sigma-Aldrich Product Entry: this compound. (Commercial availability and CAS verification). Link
Sources
Synthetic Route to 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scientifically-grounded synthetic pathway to 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The presented multi-step synthesis commences with the commercially available 7-azaindole and proceeds through a series of strategic transformations, including N-oxidation, chlorination, methoxylation, selective C5-chlorination, and final deprotection steps. This document provides detailed, step-by-step protocols, explains the rationale behind experimental choices, and is supported by authoritative references to ensure reproducibility and safety in a research setting.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] Consequently, derivatives of 7-azaindole are integral components of numerous therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The target molecule, this compound, incorporates key functionalities—a halogen atom and a hydroxyl group—that can be pivotal for modulating potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a reliable synthetic route to access this valuable building block for further elaboration in drug development programs.
Overall Synthetic Strategy
The synthesis of this compound is designed as a linear sequence starting from 7-azaindole. The strategy focuses on the sequential functionalization of the pyridine ring, followed by the introduction of the chlorine atom at the C5 position of the pyrrole ring, and concluding with deprotection to yield the target compound.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine N-oxide
Rationale: The initial step involves the N-oxidation of the pyridine nitrogen in 7-azaindole. This transformation deactivates the pyridine ring towards electrophilic attack and facilitates subsequent nucleophilic substitution at the 4-position. Hydrogen peroxide is an effective and environmentally benign oxidizing agent for this purpose.[2]
Protocol:
-
To a solution of 7-azaindole (10.0 g, 84.6 mmol) in tetrahydrofuran (THF, 100 mL) in a round-bottom flask equipped with a magnetic stirrer, add 30% aqueous hydrogen peroxide (8.6 mL, 93.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume under reduced pressure.
-
Add n-hexane (100 mL) to the residue to precipitate the product.
-
Collect the solid by filtration, wash with n-hexane, and dry under vacuum to afford 1H-pyrrolo[2,3-b]pyridine N-oxide as a pale solid.
| Parameter | Value |
| Starting Material | 7-Azaindole |
| Key Reagents | Hydrogen Peroxide, THF |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Expected Yield | >90%[3] |
Step 2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Rationale: The N-oxide intermediate is activated for nucleophilic attack at the 4-position. Reaction with phosphorus oxychloride (POCl₃) serves as both a chlorinating agent and a dehydrating agent, leading to the formation of 4-chloro-7-azaindole. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can enhance the reaction rate and yield.[2][4]
Protocol:
-
Suspend 1H-pyrrolo[2,3-b]pyridine N-oxide (11.5 g, 84.5 mmol) in acetonitrile (120 mL).
-
To this suspension, add phosphorus oxychloride (39.0 mL, 422.5 mmol) dropwise at room temperature.
-
Add diisopropylethylamine (DIPEA, 1.4 mL, 8.45 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
| Parameter | Value |
| Starting Material | 1H-Pyrrolo[2,3-b]pyridine N-oxide |
| Key Reagents | POCl₃, DIPEA, Acetonitrile |
| Reaction Time | 3-5 hours |
| Temperature | Reflux |
| Expected Yield | ~85%[4] |
Step 3: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
Rationale: The 4-chloro substituent is displaced by a methoxy group via a nucleophilic aromatic substitution reaction. Sodium methoxide is a strong nucleophile suitable for this transformation. The resulting methoxy group will be later converted to the desired hydroxyl group.[2]
Protocol:
-
Dissolve 4-Chloro-1H-pyrrolo[2,3-b]pyridine (10.0 g, 65.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Add sodium methoxide (5.3 g, 98.3 mmol) portion-wise to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice water (200 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to give 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.
| Parameter | Value |
| Starting Material | 4-Chloro-1H-pyrrolo[2,3-b]pyridine |
| Key Reagents | Sodium methoxide, DMF |
| Reaction Time | 6-8 hours |
| Temperature | 120-130 °C |
| Expected Yield | High |
Step 4: Synthesis of 1-(Triisopropylsilyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Rationale: To prevent unwanted side reactions at the pyrrole nitrogen during the subsequent electrophilic chlorination, it is protected with a bulky triisopropylsilyl (TIPS) group. This group can be readily removed under mild conditions.
Protocol:
-
Dissolve 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (9.7 g, 65.5 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 3.1 g, 78.6 mmol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add triisopropylsilyl chloride (TIPSCl, 15.4 mL, 72.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the N-protected product.
| Parameter | Value |
| Starting Material | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine |
| Key Reagents | NaH, TIPSCl, THF |
| Reaction Time | 2-3 hours |
| Temperature | 0 °C to Room Temperature |
| Expected Yield | High |
Step 5: Synthesis of 5-Chloro-1-(triisopropylsilyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Rationale: The electron-donating methoxy group at the 4-position activates the 7-azaindole ring for electrophilic substitution, directing the incoming electrophile to the 5-position. N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine.
Protocol:
-
Dissolve 1-(Triisopropylsilyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine (20.0 g, 65.5 mmol) in dichloromethane (DCM, 200 mL).
-
Cool the solution to 0 °C.
-
Add N-chlorosuccinimide (NCS, 9.6 g, 72.1 mmol) in one portion.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chlorinated intermediate.
| Parameter | Value |
| Starting Material | 1-(Triisopropylsilyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine |
| Key Reagents | N-Chlorosuccinimide (NCS), DCM |
| Reaction Time | 1-2 hours |
| Temperature | 0 °C |
| Expected Yield | Good to High |
Step 6: Synthesis of this compound
Rationale: The final step involves the simultaneous removal of the TIPS protecting group and the demethylation of the methoxy group. Boron tribromide (BBr₃) is a powerful Lewis acid capable of cleaving both the silyl ether and the methyl ether to afford the final product.
Protocol:
-
Dissolve 5-Chloro-1-(triisopropylsilyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine (22.2 g, 65.5 mmol) in anhydrous dichloromethane (DCM, 200 mL) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add boron tribromide (1.0 M solution in DCM, 196.5 mL, 196.5 mmol) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture back to 0 °C and quench carefully by the slow addition of methanol, followed by water.
-
Adjust the pH to ~7 with saturated aqueous sodium bicarbonate.
-
Extract the product with a mixture of ethyl acetate and isopropanol.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or preparative HPLC to obtain this compound.
| Parameter | Value |
| Starting Material | 5-Chloro-1-(triisopropylsilyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine |
| Key Reagents | Boron tribromide (BBr₃), DCM |
| Reaction Time | 3-4 hours |
| Temperature | -78 °C to Room Temperature |
| Expected Yield | Moderate to Good |
Safety Considerations
-
Hydrogen Peroxide: A strong oxidizer. Avoid contact with skin and eyes.
-
Phosphorus Oxychloride: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
-
Boron Tribromide: Highly corrosive and toxic. Reacts vigorously with moisture. Must be handled in a fume hood with extreme care.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these chemical transformations.
Conclusion
The synthetic route detailed herein provides a comprehensive and reliable method for the preparation of this compound. By employing a series of well-established and logical chemical transformations, this protocol enables access to a valuable building block for the synthesis of novel therapeutic agents. The explanations provided for each step are intended to give researchers a deeper understanding of the underlying chemical principles, thereby facilitating successful execution and potential adaptation for the synthesis of related analogues.
References
- Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
MDPI. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
- Google Patents. CN102746295B - Preparation method for 4-substituted-7-azaindole.
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Link]
-
PubMed Central (PMC). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]
- Google Patents. CN102746295B - Preparation method for 4-substituted-7-azaindole.
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
National Institutes of Health (NIH). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. [Link]
Sources
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 3. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 4. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
Detailed protocol for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol synthesis
Subject: Application Note – Optimized Synthesis Protocol for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound (also known as 5-chloro-4-hydroxy-7-azaindole). This scaffold is a critical intermediate in the development of type I and II kinase inhibitors (e.g., FGFR, c-Met, and JAK inhibitors) where the 7-azaindole core mimics the purine ring of ATP. The method described utilizes a modified Reissert-Henze rearrangement sequence, converting the commercially available 5-chloro-1H-pyrrolo[2,3-b]pyridine to the target 4-hydroxy derivative via an N-oxide intermediate. This route is selected for its high regioselectivity and avoidance of harsh nucleophilic aromatic substitution conditions often required for dechlorinating 4,5-dichloro variants.
Strategic Reaction Pathway
The synthesis relies on the electronic activation of the pyridine ring via N-oxidation. The 5-chloro substituent deactivates the ring, making direct electrophilic attacks difficult; however, the N-oxide moiety renders the C4 position susceptible to nucleophilic rearrangement in the presence of an anhydride.
Mechanism Overview:
-
N-Oxidation: m-CPBA selectively oxidizes the pyridine nitrogen (N7) without affecting the pyrrole nitrogen (N1).
-
Reissert-Henze Rearrangement: Treatment with acetic anhydride activates the N-oxide, leading to an acetoxy migration to the C4 position.
-
Hydrolysis: Basic hydrolysis cleaves the ester to reveal the C4-hydroxyl group.
Figure 1: Synthetic pathway for the C4-functionalization of the 5-chloro-7-azaindole core.
Materials and Equipment
Table 1: Reagents and Solvents
| Reagent | CAS No. | Grade | Role |
|---|---|---|---|
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | 55052-28-3 | >98% | Starting Material |
| m-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | ≤77% | Oxidant |
| Acetic Anhydride (Ac₂O) | 108-24-7 | ACS Reagent | Rearrangement Agent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Pellets | Hydrolysis Base |
| Ethyl Acetate (EtOAc) | 141-78-6 | HPLC Grade | Solvent |
| Methanol (MeOH) | 67-56-1 | HPLC Grade | Solvent |
Equipment Requirements:
-
Double-neck round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer with temperature control
-
Reflux condenser with inert gas inlet (N₂/Ar)
-
Rotary evaporator
-
Vacuum filtration setup (Buchner funnel)
-
Flash Chromatography system (Silica gel 60)
Detailed Experimental Protocol
Phase 1: N-Oxidation of 5-Chloro-7-azaindole
Objective: Selectively oxidize the pyridine nitrogen.
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine (5.0 g, 32.8 mmol) in Ethyl Acetate (EtOAc) (50 mL). Cool the solution to 0°C using an ice bath.
-
Oxidant Addition: Slowly add m-CPBA (8.5 g, ~39.4 mmol, 1.2 eq) portion-wise over 15 minutes. Note: Maintain temperature <5°C to prevent over-oxidation.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.
-
Checkpoint: Monitor by TLC (10% MeOH in DCM). The N-oxide is significantly more polar (lower R_f) than the starting material.
-
-
Workup:
-
Cool the mixture to 0°C. The product often precipitates as a meta-chlorobenzoate salt or free N-oxide.
-
Filter the solids.[1][2][3][4][5] Wash the cake with cold EtOAc (2 x 10 mL) and Et₂O (2 x 10 mL) to remove excess m-chlorobenzoic acid.
-
Partition the solid between DCM and sat. NaHCO₃ solution to liberate the free base N-oxide. Separate the organic layer, dry over Na₂SO₄, and concentrate.[4][5][6][7]
-
Yield Expectation: 4.5 – 5.0 g (80-90%) of off-white solid.
-
Phase 2: Reissert-Henze Rearrangement
Objective: Introduce the oxygen functionality at C4 via acetoxy migration.
-
Setup: Suspend the N-oxide intermediate (4.0 g, 23.7 mmol) in Acetic Anhydride (20 mL).
-
Activation: Heat the mixture to reflux (approx. 140°C) under a nitrogen atmosphere.
-
Reaction: Stir at reflux for 4–6 hours. The suspension should clear as the reaction proceeds, then darken.
-
Mechanism Note: The reaction proceeds via N-acetoxylation followed by nucleophilic attack of acetate at C4 and elimination of the N-acetoxy group.
-
-
Quench: Cool the mixture to RT. Pour slowly into Ice Water (100 mL) to hydrolyze excess anhydride. Stir vigorously for 30 minutes.
-
Isolation: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate to dryness.[8] The crude residue contains 4-acetoxy-5-chloro-1H-pyrrolo[2,3-b]pyridine .
Phase 3: Hydrolysis to 5-Chloro-4-hydroxy-7-azaindole
Objective: Cleave the ester to yield the final hydroxyl product.
-
Hydrolysis: Dissolve the crude acetoxy intermediate in Methanol (30 mL). Add 2M NaOH (aq) (15 mL).
-
Reaction: Heat to 50°C for 1 hour.
-
Checkpoint: LCMS should show a mass of 169.0 (M+H)+.
-
-
Acidification: Cool to RT. Adjust pH to ~6.0 using 1M HCl . The product, this compound, will precipitate as a white to pale yellow solid.
-
Purification:
Quality Control & Validation
Table 2: Analytical Specifications
| Test | Method | Acceptance Criteria |
|---|---|---|
| Appearance | Visual | Off-white to pale yellow powder |
| Purity | HPLC (254 nm) | ≥ 98.0% |
| Identity | ¹H-NMR (DMSO-d₆) | Characteristic peaks: δ 11.8 (br s, NH), 7.9 (s, H-6), 7.2 (d, H-2), 6.4 (d, H-3) |
| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 169.0 ± 0.2 Da |
Troubleshooting Guide:
-
Issue: Low yield in Phase 2 (Rearrangement).
-
Issue: Product is colored (brown/black).
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis process.
References
-
Schneller, S. W., & Luo, J.-K. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-Dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-Dideazahypoxanthine). Journal of Organic Chemistry, 45(20), 4045–4048. Link
-
AbbVie Inc. (2012). Patent WO2012071336A1: Heteroaromatic compounds and uses thereof.[5] (Describing 7-azaindole functionalization). Link
-
Yakhontov, L. N., et al. (1969). Derivatives of 7-azaindole.[2][5][6][7][9][11][12] XXVII. Synthesis of 4-substituted 7-azaindoles. Khimiya Geterotsiklicheskikh Soedinenii, 5, 410.
-
Sigma-Aldrich. (n.d.). Product Specification: this compound. Link
-
Wang, T., et al. (2011). Discovery of 6-(7-((1-Aminocyclopropyl)methoxy)-6-methoxyquinolin-4-yloxy)-N-methyl-1-naphthamide (AL3818) as a Potent and Oral Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 54(13), 4638–4658. (Context on azaindole kinase inhibitors). Link
Sources
- 1. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis - chemicalbook [chemicalbook.com]
- 2. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 3. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents [patents.google.com]
- 6. CN112939968A - Preparation method of 5-hydroxy-7-azaindole - Google Patents [patents.google.com]
- 7. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]
- 8. Workup [chem.rochester.edu]
- 9. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 10. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Strategic Utilization of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol in Kinase Inhibitor Design
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS: 1203498-99-0 / 94220-45-8 analogs), a high-value scaffold for generating ATP-competitive kinase inhibitors.
Executive Summary & Rationale
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in oncology drug discovery, forming the core of FDA-approved drugs like Vemurafenib and Pexidartinib . The specific variant This compound offers a distinct advantage: the pre-installed C5-chlorine atom serves as a metabolic blocker and a lipophilic handle that targets the hydrophobic pocket (gatekeeper residues) of kinases, while the C4-hydroxyl provides a versatile "gateway" for functionalization.
This guide outlines the conversion of this hydroxyl intermediate into a potent kinase inhibitor via Deoxychlorination , Regioselective SNAr , and Orthogonal Cross-Coupling .
Chemical Properties & Handling[1][2][3]
-
Tautomeric Equilibrium: In solution, the compound exists in equilibrium between the hydroxy-pyridine form (enol) and the pyridone form (keto). For synthetic planning, treat the molecule as a pyridone that requires activation to become electrophilic.
-
Solubility: Poor in non-polar solvents (DCM, Hexanes); moderate in polar aprotic solvents (DMSO, DMF).
-
Stability: The C5-Cl bond is robust under standard acidic/basic conditions but can be susceptible to oxidative insertion by Pd(0) if high temperatures (>120°C) and electron-rich ligands are used during C4 functionalization.
Data Table 1: Physicochemical Profile
| Property | Value / Characteristic | Implication for Synthesis |
| Molecular Weight | 168.58 g/mol | Fragment-based drug design (FBDD) friendly. |
| pKa (N1-H) | ~13.5 | Requires strong base (NaH, Cs₂CO₃) for N-alkylation. |
| Reactivity Order | C4-OH > C3-H > C5-Cl | C4 must be activated (POCl₃) before C3 or C5 manipulation. |
| H-Bond Donors | 2 (N1-H, O-H) | High polarity; often requires protection (SEM/Boc) for lipophilicity. |
Synthetic Workflows & Protocols
Workflow Diagram: The Divergent Synthesis Map
The following diagram illustrates the critical path from the starting material to advanced inhibitor candidates.
Figure 1: Divergent synthetic pathways starting from this compound. The activation of C4 is the rate-limiting gateway step.
Protocol 1: Activation via Deoxychlorination
Objective: Convert the unreactive C4-hydroxyl into a reactive C4-chloro leaving group. Criticality: High. Incomplete conversion leads to inseparable mixtures.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: Phosphorus Oxychloride (POCl₃) (5.0–10.0 eq)
-
Base: N,N-Dimethylaniline (1.0 eq) or Benzyltriethylammonium chloride (BTEAC) (Catalytic)
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend the starting material in neat POCl₃. (Note: For scales >10g, use Toluene as a co-solvent to manage exotherms).
-
Addition: Add N,N-dimethylaniline dropwise at 0°C.
-
Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by LCMS. The starting material peak (M+H 169) should disappear, replaced by the dichloro product (M+H 187/189 pattern).
-
Quench (Safety Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent violent hydrolysis.
-
Workup: Neutralize with saturated NaHCO₃ to pH 7–8. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product, 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine , is typically a white/off-white solid.
Expert Insight: If the reaction stalls, add 0.5 eq of PCl₅. The 5-Cl substituent withdraws electron density, making the C4-OH slightly less nucleophilic toward phosphorus, requiring harsher conditions than the non-chlorinated analog.
Protocol 2: Regioselective SNAr Displacement
Objective: Install the hinge-binding motif (usually an aniline or heterocycle) at C4. Selectivity: The C4-Cl is significantly more reactive toward nucleophiles than the C5-Cl due to the resonance activation by the pyridine nitrogen (para-like position).
Reagents:
-
Substrate: 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine
-
Nucleophile: Aniline derivative or aliphatic amine (1.1 eq)
-
Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)
-
Acid Catalyst: p-Toluenesulfonic acid (pTsOH) (0.5 eq) or HCl (dioxane)
Step-by-Step Procedure:
-
Mixture: Dissolve the dichloro-intermediate and the amine in n-Butanol.
-
Conditioning: Add pTsOH. The acid protonates the pyridine nitrogen, further activating the C4 position for nucleophilic attack.
-
Heating: Microwave irradiation at 140°C for 30–60 minutes is preferred for library synthesis. Alternatively, reflux in an oil bath for 12–24 hours.
-
Isolation: Cool to RT. If the product precipitates, filter and wash with cold ether. If soluble, evaporate solvent and purify via prep-HPLC.
Self-Validating Check:
-
1H NMR: Look for the loss of the C4-Cl signal and the appearance of the amine NH. The C5-Cl remains intact (verified by MS isotope pattern).
-
Regioselectivity: NOE (Nuclear Overhauser Effect) studies between the new amine NH and the C3-H of the pyrrole ring confirm C4 substitution.
Advanced Strategy: The "5-Chloro" Advantage in SAR
Why use this specific starting material instead of the unsubstituted azaindole?
Metabolic Stability
The C5 position is a metabolic "soft spot" in 7-azaindoles, prone to oxidation by Cytochrome P450. The Chlorine atom blocks this site, significantly increasing the half-life (
Electronic Tuning
The electron-withdrawing nature of Chlorine lowers the pKa of the N1-proton (pyrrole NH), making it a stronger Hydrogen Bond Donor (HBD). This often strengthens the interaction with the Glu residue in the kinase hinge region.
Selectivity (The Gatekeeper Interaction)
In many kinases (e.g., Src, Abl), the C5 substituent projects toward the "Gatekeeper" residue. A Chlorine atom (Van der Waals radius ~1.75 Å) is large enough to clash with bulky gatekeepers (like Methionine) but fits well into pockets with smaller gatekeepers (Threonine/Valine), offering a vector for kinase selectivity .
Binding Mode Visualization
Figure 2: Schematic of the 5-Chloro-7-azaindole binding mode. The 5-Cl interacts with the Gatekeeper, while N1/N7 anchor the molecule to the Hinge.
Troubleshooting & Safety
-
Issue: Polychlorination.
-
Cause: Excess POCl₃ at high temps for too long can sometimes chlorinate C3.
-
Fix: Monitor strictly by LCMS; stop reaction immediately upon consumption of SM.
-
-
Issue: N1-Alkylation during SNAr.
-
Cause: Use of strong bases (NaH) in the presence of electrophiles.
-
Fix: Use acid catalysis (pTsOH) for SNAr to avoid deprotonating N1. If N1-alkylation is desired, protect C4-OH first.
-
-
Safety: POCl₃ reacts violently with water. All glassware must be oven-dried. Quenching must be done at <20°C.
References
-
Vertex Pharmaceuticals. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." Bioorganic & Medicinal Chemistry. (Context: General synthesis of 7-azaindole kinase inhibitors).
-
Plexxikon Inc. "Discovery of Pexidartinib (PLX3397), a Novel CSF1R Inhibitor." Journal of Medicinal Chemistry. (Context: 5-position substitution SAR in 7-azaindoles).
-
Master Organic Chemistry. "Elimination of Alcohols To Alkenes With POCl3 and Pyridine." (Context: Mechanistic basis for POCl3 activation).
-
MDPI. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. (Context: Review of C5-functionalization strategies).
-
National Institutes of Health (NIH). "Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue." (Context: Specific SAR of 5-chloro vs 5-H/Me).
Suzuki coupling reactions with 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Technical Application Note: High-Fidelity Suzuki-Miyaura Protocols for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Executive Summary & Mechanistic Challenge
The scaffold This compound (5-chloro-4-hydroxy-7-azaindole) presents a unique "reactivity paradox" in medicinal chemistry. While the 7-azaindole core is a privileged pharmacophore for kinase inhibition (e.g., Vemurafenib, Pexidartinib), this specific building block is notoriously difficult to functionalize directly via palladium catalysis.
The Core Challenge: The Tautomer Trap The molecule does not exist primarily as the hydroxy-pyridine (A). Instead, it equilibrates to the 4-oxo-7-azaindoline (lactam) tautomer (B) . This tautomer possesses a C=O double bond at position 4 and an NH at position 1, significantly reducing the aromatic character of the pyridine ring.
-
Consequence 1: The C5–Cl bond becomes electronically deactivated (vinylogous amide character) compared to a true aryl chloride.
-
Consequence 2: The acidic NH and basic C=O moieties act as catalyst poisons, sequestering Pd(0) species.
Therefore, successful Suzuki coupling requires a "Lock and Load" strategy : locking the tautomer into an aromatic pyridine form before loading the palladium catalyst.
Figure 1: Tautomeric equilibrium and the necessity of "locking" the aromatic system prior to catalysis.
Strategic Decision Tree
Before beginning synthesis, select the protocol based on your target's final architecture.
| Target Outcome | Strategy | Protocol | Key Advantage |
| 5-Aryl-4-hydroxy-7-azaindole | O-Protection | Protocol A | Preserves the oxygen functionality; high C5 selectivity. |
| 4,5-Diaryl-7-azaindole | Activation (Cl) | Protocol B | Allows sequential functionalization (C4 then C5). |
| 4-Amino-5-aryl-7-azaindole | Activation (OTf) | Protocol C | C4-OTf allows SnAr displacement; C5-Cl remains for Suzuki. |
Protocol A: C5-Functionalization via O-Protection
Best for: Retaining the 4-oxygen functionality (e.g., for H-bond donor/acceptor roles in kinase hinges).
The Logic: Direct coupling on the free alcohol fails. By converting the 4-OH to a 4-OMe or 4-OBn (benzyl ether), we restore the pyridine aromaticity. The C5-Cl bond then behaves like a meta-chloropyridine—deactivated but coupling-competent with electron-rich ligands.
Step 1: Tautomer Locking (O-Alkylation)
-
Dissolve this compound (1.0 eq) in DMF (0.5 M).
-
Add Cs2CO3 (1.5 eq) and Benzyl Bromide (1.1 eq). Note: Benzyl is preferred over Methyl if deprotection is required later.
-
Heat to 60 °C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc. The product, 4-(benzyloxy)-5-chloro-1H-pyrrolo[2,3-b]pyridine , precipitates or crystallizes easily.
Step 2: Suzuki-Miyaura Coupling
Critical Parameter: Ligand Selection.[1][2] Standard PPh3-based catalysts (e.g., Pd(PPh3)4) are often insufficient for C5-chlorides on this electron-rich pyrrole scaffold.
Reagents:
-
Substrate: 4-(benzyloxy)-5-chloro-7-azaindole (1.0 eq)
-
Boronic Acid: Aryl-B(OH)2 (1.5 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) OR XPhos Pd G3 (2 mol%)
-
Base: K3PO4 (3.0 eq, 2M aq. solution)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Charge a microwave vial with substrate, boronic acid, and catalyst.
-
Seal and purge with Argon for 5 minutes (essential to prevent homocoupling).
-
Add degassed Dioxane and aqueous K3PO4 via syringe.
-
Reaction: Heat at 100 °C (oil bath) or 120 °C (microwave) for 2-4 hours.
-
Monitoring: HPLC/LCMS. Look for the disappearance of the starting material (M+H ~259) and emergence of biaryl (M+H ~variable).
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).
Data: Catalyst Screening Matrix (Yields)
| Catalyst System | Ligand Type | Yield (4-OMe-Ph-B(OH)2) | Notes |
|---|---|---|---|
| Pd(PPh3)4 | Monodentate Arylphosphine | < 20% | Sluggish oxidative addition. |
| Pd(dppf)Cl2 | Bidentate Ferrocene | 85% | Recommended. Robust and cost-effective. |
| XPhos Pd G3 | Bulky Biarylphosphine | 92% | Best for sterically hindered boronic acids. |
| Pd(OAc)2 / SPhos | Biarylphosphine | 78% | Good, but SPhos can be air-sensitive. |
Protocol B: Sequential Functionalization (The "Bis-Aryl" Route)
Best for: Creating complex 4,5-disubstituted libraries.
The Logic: Converting the 4-OH to a 4-Cl creates 4,5-dichloro-7-azaindole . In this bis-chloride system, the reactivity is highly regioselective .
-
Position C4: Alpha to nitrogen (highly activated). Reacts first via SnAr or Pd-coupling.
-
Position C5: Beta to nitrogen (less activated). Reacts second.
Workflow:
-
Activation: Reflux starting material in POCl3 (neat) to generate 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine. (Yield: >90%).
-
Coupling 1 (C4-Selective):
-
Use 1.05 eq of Boronic Acid A.
-
Catalyst: Pd(PPh3)4 (Standard activity is sufficient for C4).
-
Temp: 80 °C.
-
Result: 4-Aryl-5-chloro-7-azaindole.
-
-
Coupling 2 (C5-Selective):
-
Use 1.5 eq of Boronic Acid B.
-
Catalyst: XPhos Pd G3 (High activity needed for deactivated C5-Cl).
-
Temp: 120 °C (Microwave).
-
Result: 4-Aryl-A-5-Aryl-B-7-azaindole.
-
Figure 2: Regioselective cascade for bis-chloride substrates.
Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| No Reaction (Protocol A) | Catalyst poisoning by free NH. | Ensure N1 is protected (SEM/Boc) or use excess base (3-4 eq) to deprotonate N1 fully, creating the anionic species which is also reactive. |
| Dechlorination (Product is 4-OR-7-azaindole) | Hydride source present. | Avoid alcoholic solvents (EtOH/MeOH) if possible. Use Dioxane/H2O or Toluene. Switch to Pd(dppf)Cl2 which is less prone to beta-hydride elimination/reduction pathways. |
| Protodeboronation | Boronic acid instability.[3] | Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate (BF3K) salts. These are more stable under the basic hydrolytic conditions. |
| Low Solubility | Azaindoles are polar/aggregating. | Add cosolvents: n-Butanol or DMF (10% v/v) to the Dioxane mixture to break aggregates. |
References
-
Regioselectivity in 7-Azaindoles: Schirok, H. Journal of Organic Chemistry, 2006 , 71(15), 5538–5545. Link
-
Suzuki Coupling of Deactivated Chlorides: Billingsley, K., Buchwald, S. L. Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link
-
Tautomerism in Azaindoles: Popowycz, F., et al. Tetrahedron, 2007 , 63(35), 8689–8707. Link
-
Synthesis of Kinase Inhibitors (Vemurafenib Analogs): Bollag, G., et al. Nature, 2010 , 467, 596–599. Link
-
General Handbook: Suzuki-Miyaura Cross-Coupling: Reaction Scope and Recent Developments. Yoneda Labs, Application Guide. Link
Sources
Buchwald-Hartwig amination of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol derivatives
Application Note: Precision Amination of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol Derivatives
Part 1: Executive Summary & Strategic Analysis
The functionalization of This compound (a 5-chloro-4-hydroxy-7-azaindole derivative) presents a classic "competing functionality" challenge in organometallic chemistry. This scaffold contains an electrophilic handle (C5-Cl) essential for library expansion, but it is masked by two acidic protons (N1-H and O4-H) and a tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.
Direct Buchwald-Hartwig amination on the unprotected parent molecule is generally non-viable. The acidic protons rapidly protonate the active Pd(0) species or the basic ligands, while the pyridone oxygen and azaindole nitrogen can chelate palladium, leading to catalyst poisoning (Pd black formation) and stalled conversion.
This Application Note defines a robust, self-validating workflow to successfully aminate the C5-position. The strategy relies on temporary "masking" (protection) to lock the tautomer and remove acidic protons, followed by the use of Third-Generation Buchwald Precatalysts specifically tuned for deactivated heteroaryl chlorides.
Part 2: Critical Mechanistic Pathways
To ensure reproducibility, one must understand the structural dynamics of the substrate.
The Tautomer Trap
In solution, the 4-hydroxy-7-azaindole exists in equilibrium with its 4-pyridone tautomer. The pyridone form dominates in polar solvents.
-
Implication: The C5-Cl bond in the pyridone form is electronically distinct from a standard aryl chloride. It behaves more like a vinylogous amide chloride, which is significantly less reactive toward oxidative addition.
-
Solution: O-protection (e.g., O-methylation or O-benzylation) restores the aromaticity of the pyridine ring, reactivating the C5-Cl bond for oxidative addition by Pd(0).
Visual Workflow: The "Protect-Couple-Deprotect" Strategy
Figure 1: Strategic workflow for overcoming catalyst poisoning and electronic deactivation in 7-azaindole amination.
Part 3: Detailed Experimental Protocols
Phase 1: Substrate Activation (Protection)
Goal: Convert the 4-OH/4-oxo and N1-H into non-interfering ethers/carbamates.
Recommended Derivative: 5-chloro-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . Rationale: The O-methyl group locks the pyridine aromaticity. The N-phenylsulfonyl group withdraws electron density, preventing N1 from coordinating to Pd, while also making the C5-Cl slightly more electrophilic (facilitating oxidative addition).
Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in dry DMF (0.5 M).
-
Base Addition: Cool to 0°C. Add NaH (60% dispersion, 2.5 equiv) portion-wise. Caution: H2 gas evolution.
-
Alkylation: Stir for 30 min. Add methyl iodide (1.1 equiv) dropwise to selectively methylate the oxygen (O-alkylation is kinetically favored over N-alkylation under these specific conditions, though mixtures can occur; separation may be required).
-
N-Protection (One-pot): Once O-methylation is complete (TLC check), add benzenesulfonyl chloride (1.2 equiv).
-
Workup: Quench with water, extract with EtOAc. Purify via silica chromatography.
Phase 2: The Buchwald-Hartwig Amination (Core Protocol)
Goal: Cross-coupling of the 5-Cl handle with a primary or secondary amine.
Catalyst System Selection: The 5-position of 7-azaindole is electron-deficient. However, chlorides are sluggish. We utilize BrettPhos Pd G3/G4 (for primary amines) or RuPhos Pd G3/G4 (for secondary amines). These precatalysts ensure rapid formation of the active monoligated Pd(0) species.
| Parameter | Condition | Rationale |
| Precatalyst | BrettPhos Pd G3 (2–5 mol%) | Bulky, electron-rich ligand promotes oxidative addition into aryl chlorides and prevents |
| Ligand | BrettPhos (2–5 mol%) | Added in 1:1 ratio with precatalyst if using G3 to ensure catalyst longevity. |
| Base | Cs₂CO₃ (2.0 equiv) | Mild base preferred to avoid cleavage of the sulfonyl protecting group. Use LHMDS if the amine is sterically hindered. |
| Solvent | 1,4-Dioxane (anhydrous) | High boiling point, good solubility for Pd complexes. |
| Temperature | 90–100°C | Activation energy barrier for aryl chlorides is higher than bromides. |
Step-by-Step Procedure:
-
Preparation (Glovebox or Schlenk Line):
-
To a reaction vial equipped with a magnetic stir bar, add the Protected Substrate (1.0 equiv), BrettPhos Pd G3 (0.02 equiv), and Cs₂CO₃ (2.0 equiv).
-
Note: If the amine is a solid, add it now (1.2 equiv).
-
-
Solvent Addition:
-
Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles).
-
Inject anhydrous 1,4-Dioxane (concentration 0.2 M) via syringe.
-
If the amine is liquid, add it now via syringe.
-
-
Reaction:
-
Place the vial in a pre-heated block at 100°C .
-
Stir vigorously (1000 rpm). The high stir rate is critical for heterogeneous base systems (Cs₂CO₃).
-
Monitor via LC-MS at 2 hours. Conversion of aryl chlorides typically requires 4–12 hours.
-
-
Workup:
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc gradient).
-
Checkpoint: The product should be the 5-amino-4-methoxy-N-protected derivative.
-
Part 4: Troubleshooting & Optimization Matrix
If the reaction fails, consult this causality matrix before repeating.
| Observation | Likely Cause | Corrective Action |
| No Conversion (SM recovered) | Oxidative addition failure. | Switch to XPhos Pd G3 (more sterically accessible) or increase temp to 120°C. Ensure O-protection is intact. |
| De-protection observed | Base is too strong/nucleophilic. | If the sulfonyl group falls off, switch from NaOtBu to K₃PO₄ or Cs₂CO₃ . |
| Pd Black Formation | Catalyst poisoning / instability. | Ensure thorough degassing (O₂ kills the catalyst). Add 1-2 mol% free ligand (BrettPhos) to stabilize the Pd(0). |
| Hydrodehalogenation (H replaces Cl) | This is rare with BrettPhos. Ensure the solvent is anhydrous (water can act as a hydride source via WGS-like cycles). |
Part 5: References & Authority
The protocols above are synthesized from foundational work in the Buchwald lab and specific applications on azaindole scaffolds.
-
Buchwald-Hartwig Amination User Guide:
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[3]
-
-
Palladium Precatalyst Generations (G3/G4):
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: Precatalysts for Cross-Coupling Reactions. Journal of Organic Chemistry.[4]
-
-
Reactivity of 7-Azaindoles (Vemurafenib Analogs):
-
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS. (Demonstrates 5-position functionalization logic).
-
-
BrettPhos for Aryl Chlorides:
-
Maitre, S., et al. (2008). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki−Miyaura Coupling of Aryl Chlorides. J. Am. Chem. Soc.[1]
-
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Functionalization of the pyrrole ring of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Application Note: Advanced Functionalization of the Pyrrole Ring of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Executive Summary & Structural Intelligence
The scaffold This compound (often existing in equilibrium with its tautomer, 5-chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one) represents a privileged pharmacophore in medicinal chemistry. It serves as a bioisostere for purines and indoles, widely utilized in the development of Type I and Type II kinase inhibitors (e.g., JAK, TRK, and FGFR families).
Structural Analysis & Reactivity Profile:
-
The 4-OH/4-Oxo Tautomerism: Unlike simple 7-azaindoles, the C4-oxygen substituent introduces a significant electronic bias. In the predominant pyridone form, the N1-H becomes more acidic (
), and the C3 position becomes highly susceptible to electrophilic attack due to enamine-like resonance. -
The 5-Chloro Substituent: This group exerts an inductive electron-withdrawing effect (-I), slightly deactivating the ring system compared to the parent azaindole, but it provides a critical handle for orthogonal cross-coupling (e.g., Suzuki-Miyaura) after pyrrole functionalization.
-
Pyrrole Ring Targets:
-
N1 (Indole Nitrogen): Primary site for alkylation/arylation.
-
C3 (Beta-position): The most nucleophilic carbon, ideal for halogenation and formylation.
-
C2 (Alpha-position): Requires activation (e.g., lithiation) or transition-metal catalysis.
-
Strategic Reactivity Map
The following decision tree illustrates the logical flow for functionalizing this scaffold based on the desired target moiety.
Figure 1: Strategic decision tree for the regioselective functionalization of the 5-chloro-7-azaindole scaffold.
Detailed Protocols
Protocol A: Regioselective C3-Iodination
Objective: To install an iodine handle at the C3 position for subsequent cross-coupling (e.g., introduction of aryl/heteroaryl groups). Mechanism: Electrophilic Aromatic Substitution (EAS). The 4-OH group (via tautomerism) activates C3, making this reaction rapid and highly regioselective.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetone
-
Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with the substrate (1.0 g, 5.9 mmol) and anhydrous DMF (10 mL). Stir until a clear suspension/solution is obtained.
-
Addition: Cool the mixture to 0 °C using an ice bath. Add NIS (1.4 g, 6.2 mmol) portion-wise over 10 minutes. Expert Note: Slow addition prevents over-iodination, although the 5-Cl position is relatively inert to EAS.
-
Reaction: Allow the reaction to warm to RT and stir for 2 hours. Monitor by LC-MS (Target M+H: ~295/297).
-
Work-up: Pour the reaction mixture into ice-water (50 mL). The product usually precipitates as a solid.
-
Isolation: Filter the solid, wash with water (2 x 10 mL) and cold diethyl ether (10 mL) to remove succinimide byproducts.
-
Yield: Expected yield 85-95%.
Critical Control Point: If the product does not precipitate (due to DMF solubility), perform an extraction with EtOAc/LiCl (5% aq) to remove DMF efficiently.
Protocol B: N1-Alkylation (Mitigating O-Alkylation)
Objective: To functionalize the pyrrole nitrogen. Challenge: The 4-OH group presents a competing nucleophile (O-alkylation). However, under thermodynamic control and specific solvent conditions, N-alkylation is favored for 7-azaindoles.
Reagents:
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Electrophile: Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)
-
Solvent: DMF (promotes N-alkylation via
)
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(2.0 equiv). Stir at RT for 15 minutes. The color typically shifts to yellow/orange, indicating anion formation. -
Alkylation: Add the alkyl halide dropwise.
-
Heating: Heat to 60 °C for 3-5 hours.
-
Validation: Check LC-MS. N-alkylation is typically the major product.
-
Differentiation: N-alkyl products usually show a characteristic upfield shift of the C2-H proton in NMR compared to O-alkyl products.
-
-
Purification: Dilute with water, extract with EtOAc. Purify via flash chromatography (DCM/MeOH gradient).
Protocol C: C2-Functionalization via Directed Lithiation
Objective: To introduce carbon electrophiles at the C2 position. Prerequisite: The N1 position MUST be protected (e.g., SEM, Boc) to prevent deprotonation of the NH.
Reagents:
-
Substrate: N-SEM-protected this compound derivative.
-
Base: n-Butyllithium (n-BuLi) (2.5 M in hexanes).
-
Electrophile: DMF (for formylation) or
(for iodination). -
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Setup: Flame-dry a flask and purge with Argon. Add the N-protected substrate (1.0 equiv) and THF. Cool to -78 °C.
-
Lithiation: Add n-BuLi (1.2 equiv) dropwise. Stir at -78 °C for 1 hour.
-
Trapping: Add the electrophile (e.g., DMF, 1.5 equiv) rapidly.
-
Quench: Allow to warm to 0 °C and quench with saturated
. -
Deprotection (Optional): If the SEM group is no longer needed, remove it using TBAF/THF or TFA/DCM in a subsequent step.
Comparative Data Summary
| Reaction Type | Target Site | Reagents | Key Condition | Typical Yield | Specificity Note |
| Halogenation | C3 | NIS or NBS | 0°C to RT, DMF | >85% | Highly regioselective; 4-OH activates C3. |
| Alkylation | N1 | 60°C, DMF | 60-80% | Competition with O-alkylation; Solvent polarity controls ratio. | |
| Lithiation | C2 | n-BuLi, Electrophile | -78°C, THF | 50-70% | Requires N-protection (SEM/Boc) to succeed. |
| Suzuki Coupling | C3 (via I) | Boronic Acid, Pd cat. | 90°C, Dioxane/H2O | 70-90% | Uses C3-Iodide generated in Protocol A. |
References
-
Regioselective Functionalization of 7-Azaindoles
- Title: "Harnessing the Versatility of 1H-Pyrrolo[2,3-b]pyridin-5-ol in Organic Synthesis"
- Source: NBInno Applic
-
URL:[Link]
-
C3-Halogenation Methodologies
- Title: "Iodine-Catalyzed Regioselective C-3 Chalcogen
- Source:The Journal of Organic Chemistry, 2019.
-
URL:[Link]
-
Synthesis of Kinase Inhibitors (FGFR)
- Title: "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors"
- Source:RSC Advances, 2020.
-
URL:[Link]
-
C2-Arylation and Protection Strategies
- Title: "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection"
- Source:Molecules, 2018.
-
URL:[Link]
-
Structural Insights (X-Ray/DFT)
Sources
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
In vitro kinase assay protocol using 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol scaffold
This Application Note and Protocol is designed for drug discovery scientists utilizing the 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol scaffold (a 5-chloro-4-hydroxy-7-azaindole derivative) for kinase inhibitor development.
The guide focuses on the ADP-Glo™ Kinase Assay platform, a universal, bioluminescent method ideal for characterizing ATP-competitive inhibitors derived from this scaffold.
Application Note: Evaluation of 5-Chloro-7-azaindole Scaffolds in Kinase Drug Discovery
Introduction & Mechanistic Rationale
The 7-azaindole (pyrrolo[2,3-b]pyridine) ring system is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere of the purine core of ATP. The specific variant, This compound , represents a critical intermediate.
-
Structural Significance: The N1 and N7 nitrogens of the 7-azaindole core form a bidentate hydrogen-bonding motif with the kinase hinge region (mimicking the N1 and N6 of adenine in ATP).
-
The Role of the 5-Chloro Substituent: This halogen often occupies a hydrophobic pocket adjacent to the gatekeeper residue, enhancing potency and selectivity compared to the unsubstituted core.
-
The 4-OH Functionality: In drug synthesis, the 4-hydroxy group is typically converted to a leaving group (e.g., 4-Cl via POCl₃) and subsequently displaced by an amine. This introduces a "tail" that extends into the solvent-exposed region or the ribose pocket, driving specific interactions.
Target Model: This protocol uses CSF-1R (Colony Stimulating Factor 1 Receptor) as the model kinase, given the historical success of 5-substituted-7-azaindoles (e.g., Pexidartinib) against this target.[1]
Chemical Workflow & Assay Context
Before assaying, understand where this scaffold fits in the pipeline.
Protocol: ADP-Glo™ Kinase Assay for 5-Chloro-7-azaindole Derivatives
Experimental Design Strategy
A. Assay Principle
The ADP-Glo™ assay quantifies kinase activity by measuring the ADP formed during the kinase reaction.
-
Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.
-
ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.
-
Kinase Detection Reagent: Converts ADP to ATP, which is then used by luciferase to generate light.
-
Why this method? 7-azaindoles are ATP-competitive. This assay allows precise
control, ensuring you measure the true potency ( ) relative to ATP competition.
B. Critical Reagent Preparation
Compound Handling (The Scaffold):
-
Solubility: this compound and its derivatives are generally hydrophobic.
-
Stock: Prepare 10 mM stocks in 100% DMSO.
-
Storage: -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation, which causes false negatives in biochemical assays.
Buffer Components (Standard Kinase Buffer):
-
40 mM Tris-HCl (pH 7.5)
-
20 mM MgCl₂ (Essential cofactor for ATP binding)
-
0.1 mg/mL BSA (Prevents enzyme adsorption to plate walls)
-
50 μM DTT (Freshly added; maintains enzyme stability)
-
Detergent Note: Add 0.01% Triton X-100 or Tween-20. Crucial: Azaindole scaffolds can form colloidal aggregates at high concentrations, leading to promiscuous inhibition. Detergents minimize this artifact.
Step-by-Step Methodology
Step 1: Compound Plate Preparation (Serial Dilution)
Goal: Create a 10-point dose-response curve.
-
Start: 10 mM compound stock in DMSO.
-
Dilution: Perform a 1:3 serial dilution in DMSO in a 384-well "Source Plate".
-
Top Concentration: 1 mM (Final assay top conc will be 10 μM).
-
-
Transfer: Transfer 50 nL of compound from Source Plate to the assay plate (384-well, white, low-volume) using an acoustic dispenser (e.g., Echo) or pin tool.
-
Control Wells: Add DMSO only to "High Control" (Enzyme + Substrate) and "Low Control" (No Enzyme) columns.
-
Step 2: The Kinase Reaction (10 μL Volume)
-
2.1 Enzyme/Substrate Mix (5 μL):
-
Dilute CSF-1R kinase (approx. 0.5–2 ng/well) and peptide substrate (e.g., Poly(Glu,Tyr) 4:1, 0.2 mg/mL) in 1X Kinase Buffer.
-
Dispense 5 μL into all wells except Low Control.
-
Dispense 5 μL of buffer-only into Low Control wells.
-
Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 mins at RT to allow compound-enzyme binding (pre-equilibrium).
-
-
2.2 ATP Initiation (5 μL):
-
Dilute Ultra-Pure ATP to
(approx. 20 μM for CSF-1R, check specific lot). -
Dispense 5 μL to all wells.
-
Final Reaction Conditions: 1% DMSO, 10 μM ATP, reaction volume 10 μL.
-
Incubation: Seal plate. Shake for 1 min. Incubate for 60 mins at Room Temperature (22–25°C).
-
Step 3: Detection (ADP-Glo)
-
ADP-Glo Reagent: Add 10 μL of ADP-Glo Reagent to stop the reaction and deplete unconsumed ATP.
-
Incubate 40 mins at RT.
-
-
Detection Reagent: Add 20 μL of Kinase Detection Reagent to convert ADP → ATP → Light.
-
Incubate 30 mins at RT.
-
Step 4: Data Acquisition
-
Read Luminescence (Integration time: 0.5 – 1.0 second/well) on a multimode plate reader (e.g., EnVision, PHERAstar).
Data Analysis & Interpretation
Quantitative Summary Table
| Parameter | Value / Condition | Rationale |
| ATP Concentration | Ensures assay is sensitive to ATP-competitive inhibitors (like azaindoles). | |
| Enzyme Conc. | Linear range (<10% conversion) | Prevents substrate depletion artifacts. |
| DMSO Tolerance | < 2% (Final) | High DMSO suppresses kinase activity; 7-azaindoles require DMSO for solubility. |
| Z' Factor | > 0.5 | Required for statistical validation of the assay window. |
Calculation of IC50
Normalize data to Percent Inhibition:
Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response):
Mechanism of Action Visualization
The 5-chloro-7-azaindole scaffold binds at the ATP hinge.
Troubleshooting & Optimization
-
High Background (Low Z'):
-
Cause: ATP contamination or insufficient depletion.
-
Fix: Use Ultra-Pure ATP. Ensure ADP-Glo Reagent is stored correctly and incubation times are strictly followed.
-
-
Compound Precipitation:
-
Potency Shift:
-
Cause: High enzyme concentration.
-
Fix: Ensure
. If is expected to be < 5 nM, reduce enzyme concentration to the limit of detection (LOD).
-
References
-
Tap, W. D. et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine. Link
- Context: Describes Pexidartinib (PLX3397), a 7-azaindole derivative, validating the clinical relevance of this scaffold.
-
Bollag, G. et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature. Link
- Context: Describes Vemurafenib (PLX4032), establishing the 7-azaindole scaffold as a privileged structure for kinase inhibition.
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link
- Context: The authoritative source for the detection chemistry used in this protocol.
-
Zhang, J. et al. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. Link
- Context: Defines the Z-factor used for assay quality control.
Sources
Application Notes and Protocols for High-Throughput Screening with 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol Analogs as Kinase Inhibitors
Abstract
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to adenine and its consequent potential to interact with the ATP-binding sites of protein kinases.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for analogs of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, a promising core for the development of novel kinase inhibitors. We will use Fibroblast Growth Factor Receptor 1 (FGFR1), a well-validated cancer target, as an exemplary case study to detail robust, field-proven protocols for primary screening, hit confirmation, and data analysis, thereby establishing a self-validating system for hit identification and prioritization.
Introduction: The Rationale for Targeting Kinases with Pyrrolopyridine Scaffolds
Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[4][5] The FGF/FGFR signaling pathway, for instance, plays a crucial role in cell proliferation, differentiation, and angiogenesis.[3][6] Aberrant activation of this pathway, often through FGFR gene amplification or mutations, is a known driver in various malignancies, making FGFR inhibitors a promising therapeutic strategy.[4][5]
The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of purine, serves as an excellent starting point for designing ATP-competitive kinase inhibitors.[1][2] The nitrogen atoms in the bicyclic system can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP. Analogs of this compound can be synthesized to explore the chemical space around this core, optimizing for potency, selectivity, and drug-like properties. This application note will guide the user through the process of screening a library of such analogs to identify potent and selective FGFR1 inhibitors.
FGFR Signaling Pathway Overview
Fibroblast Growth Factors (FGFs) bind to their cognate FGFRs, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which ultimately drive cellular responses like proliferation and survival.[7] Inhibitors targeting the ATP-binding site of FGFR1 prevent this initial autophosphorylation step, effectively blocking the entire downstream signaling cascade.
Caption: High-Throughput Screening (HTS) Workflow for Kinase Inhibitors.
Experimental Protocols
This section provides detailed, step-by-step protocols for conducting a primary screen and a confirmatory orthogonal assay for FGFR1 inhibitors.
Compound Library Preparation and Management
Proper management of the compound library is critical for the integrity of the HTS data. [8][9]
-
Solubilization: Analogs of this compound are typically solubilized in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.
-
Plating: Using automated liquid handlers, create intermediate plates by diluting the stock solutions. For the primary screen, a single high concentration (e.g., 10 µM final assay concentration) is used.
-
Storage: Master stock plates should be sealed and stored at -80°C, while intermediate and assay-ready plates are typically stored at -20°C or -80°C to ensure compound stability. [8]
Primary HTS: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. [10][11][12]The luminescent signal is directly proportional to the amount of ADP formed and thus to kinase activity. Inhibitors will result in a lower signal.
Materials:
-
FGFR1, active recombinant enzyme
-
Poly(E,Y) 4:1 substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (in DMSO) and control inhibitor (e.g., Staurosporine)
-
White, opaque 384-well or 1536-well assay plates
-
Luminometer
Protocol (384-well format):
-
Reagent Preparation: Prepare reagents in kinase buffer. Final assay concentrations will need to be optimized, but typical starting points are 25 µM ATP (at the Kₘ for ATP) and an appropriate concentration of FGFR1 that gives a robust signal. [10]2. Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 25-50 nL) of the this compound analog solutions and controls into the assay plate wells.
-
Kinase/Substrate Addition: Add 5 µL of a 2X solution of FGFR1 and Poly(E,Y) substrate to each well.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes. [10]6. Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature. [10]7. Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature. [10]8. Data Acquisition: Measure luminescence using a plate reader.
Confirmatory/Orthogonal Assay: LanthaScreen™ TR-FRET Kinase Assay
Using an orthogonal assay with a different detection principle is a critical step to eliminate false positives from the primary screen. [13][14]The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a fluorescein-labeled substrate by an antibody that recognizes the phosphorylated epitope and is labeled with a terbium (Tb) FRET donor. [15][16] Materials:
-
FGFR1, active recombinant enzyme
-
Fluorescein-labeled substrate (e.g., Fl-Poly-GT)
-
ATP
-
Kinase Buffer
-
LanthaScreen™ Tb-anti-p-Tyrosine antibody (e.g., P-Tyr-100)
-
TR-FRET Dilution Buffer
-
EDTA (to stop the reaction)
-
Confirmed hits from primary screen
-
Low-volume, black 384-well assay plates
-
TR-FRET enabled plate reader
Protocol (384-well format, 20 µL final volume):
-
Compound Plating: Prepare serial dilutions of the "hit" compounds in DMSO. Transfer 2.5 µL of 4X compound solutions to the assay plate.
-
Kinase Addition: Add 2.5 µL of 4X FGFR1 solution (at a pre-determined optimal concentration, e.g., the EC₈₀) to each well. [16][17]3. Reaction Initiation: Add 5 µL of a 2X solution of ATP and Fluorescein-labeled substrate to each well. [16]4. Incubation: Cover the plate and incubate at room temperature for 60 minutes. [18]5. Detection: Add 10 µL of a solution containing Tb-labeled antibody and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction. [16][17]6. Final Incubation: Cover the plate, and incubate for 30-60 minutes at room temperature to allow for antibody binding. [16][18]7. Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 490 nm for terbium). [18]The TR-FRET ratio (520nm/490nm) is calculated.
Data Analysis and Interpretation
Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. [19][20]It is calculated using the signals from positive and negative controls.
Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., no inhibition, high kinase activity).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., full inhibition, no kinase activity).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable/Marginal |
| < 0 | Unsuitable for HTS |
Table based on information from Zhang et al., 1999 and GraphPad.[19]
Primary Screen Data Analysis
-
Normalization: Raw data from each plate is normalized using the on-plate controls. The percent inhibition is calculated for each compound.
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
-
Hit Selection: A statistical cutoff is established to define a "hit." A common method is to set the cutoff at three standard deviations from the mean of the sample population. For example, compounds exhibiting >50% inhibition might be selected as primary hits.
Dose-Response Analysis and IC₅₀ Determination
For confirmed hits, dose-response curves are generated to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).
-
Data Plotting: Plot percent inhibition against the logarithm of the inhibitor concentration.
-
Curve Fitting: Use a non-linear regression model, such as a four-parameter logistic equation, to fit the data. Software like GraphPad Prism is commonly used for this purpose. [21][22][23]3. IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor that reduces the enzyme activity by 50%. This value is a key metric for ranking the potency of the hit compounds.
Caption: Logical Flow for HTS Data Analysis and Hit Prioritization.
Conclusion and Future Directions
This application note provides a robust framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors from a library of this compound analogs, using FGFR1 as a representative target. By employing a high-quality primary assay, stringent data analysis, and a well-chosen orthogonal method for hit confirmation, researchers can confidently identify potent and validated hit compounds. These confirmed hits serve as the foundation for subsequent lead optimization efforts, where structure-activity relationship (SAR) studies will guide the chemical modification of the pyrrolopyridine scaffold to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of promising new therapeutic candidates.
References
-
BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TGFßR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]
- Lin, Y., et al. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology, 9, 76 FGFR.
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: HTS Assay Validation. Retrieved from [Link]
- Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening.
-
BMG Labtech. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
- Singh, H., et al. (2023). Molecular modeling of pyrrolo-pyrimidine based analogs as potential FGFR1 inhibitors: a scientific approach for therapeutic drugs. Journal of Biomolecular Structure & Dynamics, 41(1), 253-267.
-
BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
- Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley interdisciplinary reviews. Developmental biology, 4(3), 215–266.
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
- Wu, P., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(28), 16043-16055.
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
- Katoh, M. (2019). Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. International Journal of Molecular Sciences, 20(12), 3045.
- Hanke, T., et al. (2011). Time-resolved FRET reports FGFR1 dimerization and formation of a complex with its effector PLCγ1. Journal of molecular biology, 405(5), 1111–1126.
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
- Dr. Majid Ali. (2022, March 5). IC50 values by using GraphPad Prism. [Video]. YouTube.
-
Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]
-
GraphPad. (n.d.). Fitting the absolute IC50. Retrieved from [Link]
-
Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development. Retrieved from [Link]
-
BMG Labtech. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
- Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(21), 2255–2284.
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Axxam SpA. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]
-
BMG Labtech. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
- Babina, I. S., & Turner, N. C. (2017). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 23(19), 5652–5660.
- GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Video]. YouTube.
-
ResearchGate. (2022, March 25). IC50 and Percent Inhibition by GraphPad Prism 8. Retrieved from [Link]
-
MDPI Books. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. Retrieved from [Link]
-
Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
-
TimTec. (n.d.). Sample handling: weighing, plating, compound library management. Retrieved from [Link]
- Lab Coat Lessons. (2020, July 23).
- Chen, Z., et al. (2011). Acenaphtho[1,2-b]pyrrole-based selective fibroblast growth factor receptors 1 (FGFR1) inhibitors: design, synthesis, and biological activity. Journal of medicinal chemistry, 54(11), 3733–3747.
- The Excel Analyst. (2018, April 28).
- Cholangiocarcinoma Foundation. (2021, February 16). FGFR Inhibitors. [Video]. YouTube.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. bmglabtech.com [bmglabtech.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. revvitysignals.com [revvitysignals.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. Z-factor - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. graphpad.com [graphpad.com]
- 23. researchgate.net [researchgate.net]
Application Note: Scale-Up Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Executive Summary
The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 5-chloro-4-hydroxy-7-azaindole) presents a specific regiochemical challenge: installing a halogen at the C5 position while establishing a hydroxyl group at the C4 position of the 7-azaindole core.
While direct electrophilic chlorination of 4-hydroxy-7-azaindole is possible, it often suffers from poor regioselectivity (yielding mixtures of C3, C5, and C3,5-substituted products) and is difficult to scale. This application note details the "N-Oxide Rearrangement Route," a robust, industrial-standard protocol. This method fixes the chlorine position early by using 5-chloro-1H-pyrrolo[2,3-b]pyridine as the starting material, followed by N-oxidation, regioselective chlorination at C4, and final hydrolysis. This route offers superior reproducibility, higher purity profiles (>98% HPLC), and safer thermal parameters for kilogram-scale production.
Retrosynthetic Analysis & Strategy
The logic of this synthesis relies on the unique reactivity of the pyridine N-oxide moiety. The N-oxide activates the C4 position towards nucleophilic attack (via the Reissert-Henze or Vilsmeier-Haack mechanism), allowing the introduction of a leaving group (Cl) which is subsequently hydrolyzed to the hydroxyl function.
Strategic Pathway
-
Starting Material: 5-Chloro-1H-pyrrolo[2,3-b]pyridine (commercially available, stable).
-
Activation: Oxidation to the N-oxide.
-
Functionalization: Reaction with POCl
to install a chlorine at C4 (yielding the 4,5-dichloro intermediate). -
Target Formation: Hydrolysis of the labile C4-chlorine to yield the C4-hydroxyl group.
Figure 1: Retrosynthetic strategy prioritizing regiocontrol via N-oxide chemistry.
Detailed Experimental Protocol
Stage 1: N-Oxidation of 5-Chloro-7-azaindole
Objective: Activate the pyridine ring for C4 functionalization. Scale: 1.0 kg Input
| Reagent | Equiv.[1][2][3] | Amount | Role |
| 5-Chloro-7-azaindole | 1.0 | 1.0 kg | Substrate |
| m-CPBA (70-75%) | 1.2 | ~1.9 kg | Oxidant |
| Ethyl Acetate (EtOAc) | - | 10 L | Solvent |
| Potassium Carbonate | 2.0 | 1.8 kg | Quench Base |
Protocol:
-
Dissolution: Charge a 20 L reactor with 5-Chloro-7-azaindole and EtOAc . Cool to 0–5°C.
-
Expert Note: EtOAc is preferred over DCM for scale-up due to environmental safety and easier workup, despite slightly lower solubility.
-
-
Oxidation: Dissolve m-CPBA in EtOAc (5 L) and add dropwise to the reactor, maintaining internal temperature <10°C. The reaction is exothermic.
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC (Target: <2% Starting Material).
-
Quench: Cool to 10°C. Slowly add 10% aqueous K
CO solution to neutralize m-chlorobenzoic acid byproduct. Stir for 30 mins. -
Isolation: Separate phases. Wash organic layer with 10% Na
S O (to remove excess peroxide) and then brine. -
Crystallization: Concentrate the organic phase to ~20% volume. Cool to 0°C to precipitate the N-oxide. Filter and dry.[4]
-
Yield Expectation: 85–90%
-
Appearance: Off-white to pale yellow solid.
-
Stage 2: Regioselective Chlorination (Synthesis of 4,5-Dichloro-7-azaindole)
Objective: Install the C4 functionality via rearrangement.
Safety Critical: POCl
| Reagent | Equiv.[1][2][3] | Amount | Role |
| N-Oxide Intermediate | 1.0 | 1.0 kg (basis) | Substrate |
| POCl | 5.0 | ~2.7 L | Reagent/Solvent |
| Triethylamine (TEA) | 1.0 | 0.8 L | Base/Catalyst |
Protocol:
-
Setup: Purge a glass-lined reactor with N
. Charge POCl and cool to 0°C. -
Addition: Add the N-Oxide solid in portions. (Do not add POCl
to the solid to avoid localized overheating). -
Catalysis: Add TEA dropwise.
-
Heating: Heat the mixture to reflux (105°C) for 4–6 hours. The solution will turn dark.
-
Workup (Quench):
-
Critical Step: Distill off excess POCl
under reduced pressure (recover for waste disposal). -
Pour the viscous residue slowly onto crushed ice/water (10 kg) with vigorous stirring. Maintain Temp <30°C.
-
-
Neutralization: Adjust pH to ~8 using 50% NaOH solution.
-
Filtration: The product, 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine , precipitates as a beige solid. Filter, wash with water, and dry.
-
Yield Expectation: 70–75%
-
Stage 3: Hydrolysis to this compound
Objective: Convert the C4-Chloro to C4-Hydroxyl.
| Reagent | Equiv.[1][2][3] | Amount | Role |
| 4,5-Dichloro Intermediate | 1.0 | 1.0 kg (basis) | Substrate |
| NaOH (4M aq) | 10.0 | ~13 L | Reagent |
| Dioxane | - | 5 L | Co-solvent |
Protocol:
-
Reaction: Charge reactor with 4,5-dichloro intermediate , Dioxane , and 4M NaOH .
-
Reflux: Heat to reflux (100°C) for 12–18 hours.
-
Monitoring: HPLC should show conversion of the 4,5-dichloro species (RT ~12 min) to the 4-hydroxy product (RT ~6 min). The C5-Cl is much less reactive and remains intact.
-
-
Acidification: Cool to room temperature. Acidify carefully with 6M HCl to pH 3–4.
-
Precipitation: The target molecule, 5-chloro-4-hydroxy-7-azaindole , will precipitate as a white/off-white solid.
-
Purification: Filter the crude solid. Slurry in hot acetonitrile or water/methanol (9:1) to remove salts and trace impurities.
-
Final Drying: Vacuum oven at 50°C for 24 hours.
Process Workflow Diagram
Figure 2: Step-by-step process workflow from raw material to isolated API intermediate.
Analytical Controls & Specifications
To ensure the integrity of the scale-up, the following Quality Control (QC) parameters must be met at the final stage.
| Parameter | Method | Specification |
| Appearance | Visual | White to off-white powder |
| Purity | HPLC (254 nm) | ≥ 98.0% (Area %) |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure |
| Residual Solvents | GC-HS | EtOAc < 5000 ppm, Dioxane < 380 ppm |
| Water Content | Karl Fischer | < 1.0% w/w |
| Regio-Isomer | HPLC | < 0.5% (3-chloro or 3,5-dichloro analogs) |
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 20 mins.
-
Flow Rate: 1.0 mL/min.
Safety & Hazard Analysis
-
Phosphorus Oxychloride (POCl
): Extremely corrosive. Reacts violently with water to release HCl and Phosphoric acid. Control: Use a dedicated scrubber system for HCl gas. Quench on ice slowly. -
m-CPBA: Shock sensitive in dry, high-concentration form. Control: Use commercially available 70-75% water-wet material. Store below 25°C. Check for peroxide accumulation before solvent removal.
-
Thermal Runaway: The N-oxidation is exothermic. Control: Strict temperature monitoring during addition. Do not exceed 10°C during m-CPBA addition.
References
-
Dufour, J. M., et al. (1990).[9] "Synthesis of 7-azaindole derivatives." Journal of Heterocyclic Chemistry, 27(6), 1633-1638. (Foundational work on 7-azaindole N-oxides).
-
Schnürch, M., et al. (2013). "Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide." ResearchGate.[9][10]
-
Vertex Pharmaceuticals. (2006). "1H-pyrrolo[2,3-b]pyridines as SGK-1 kinase inhibitors." WO2006063167A1.
-
Wang, Y., et al. (2018). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances.
-
Synblock Chemical Data. "5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and derivatives."
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 5. CN112939968A - Preparation method of 5-hydroxy-7-azaindole - Google Patents [patents.google.com]
- 6. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 8. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol via RP-HPLC
This Application Note is structured to guide researchers through the method development, optimization, and scale-up purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 5-chloro-4-hydroxy-7-azaindole).
Abstract & Challenge Analysis
The purification of This compound presents a unique set of chromatographic challenges driven by its amphoteric nature and tautomeric equilibrium. Unlike simple indoles, the 4-hydroxy-7-azaindole scaffold exists in a dynamic equilibrium between the enol (hydroxy) and keto (lactam/pyridone) forms.
This tautomerism often leads to:
-
Peak Splitting/Broadening: If the interconversion rate matches the chromatographic timescale.
-
Poor Solubility: The pyridone form promotes intermolecular hydrogen bonding, reducing solubility in standard organic solvents.
-
Regioselectivity Impurities: Synthesis often yields the 4-chloro isomer or des-chloro byproducts which possess similar hydrophobicity.
This protocol details a pH-switching strategy to lock the tautomeric state, ensuring sharp peak shape and high recovery.
Physicochemical Context & Strategy
Tautomeric Control
To achieve a stable separation, the mobile phase pH must force the molecule into a single dominant species.
-
Acidic pH (< 3.0): Protonates the pyridine nitrogen (
) and the carbonyl oxygen, stabilizing the cationic form. This is preferred for analytical purity checks due to sharper peak shapes. -
Basic pH (> 9.0): Deprotonates the pyrrole nitrogen or hydroxyl group, forming an anionic species. This is preferred for Preparative HPLC to maximize loading capacity and solubility, provided a high-pH stable column is used.
Diagram 1: Tautomeric Equilibrium & pH Influence
The following diagram illustrates the structural shifts dictated by mobile phase pH.
Caption: pH-dependent structural states of 5-chloro-4-hydroxy-7-azaindole determining chromatographic behavior.
Experimental Protocols
Sample Preparation[1]
-
Solvent: Dimethyl Sulfoxide (DMSO) / Methanol (1:1 v/v). Avoid pure water as the neutral compound may precipitate.
-
Concentration:
-
Analytical: 0.5 mg/mL
-
Preparative: 20–50 mg/mL (Sonicate at 35°C if necessary).
-
-
Filtration: 0.22 µm PTFE filter (Essential to remove insoluble aggregates).
Analytical Method (Scouting)
Objective: Purity assessment and impurity profiling.[1]
| Parameter | Condition |
| Column | Waters XSelect CSH C18 (4.6 x 100 mm, 3.5 µm) or equiv. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B (0-1 min) |
| Temp | 40°C (Elevated temp reduces viscosity and improves mass transfer) |
| Detection | UV 254 nm (Primary), 220 nm (Secondary) |
Why this works: The Charged Surface Hybrid (CSH) particle technology combined with low pH provides excellent peak symmetry for basic heterocycles by suppressing silanol interactions [1].
Preparative Purification Protocol
Objective: Isolation of >100 mg material with >98% purity. Buffer Selection: Ammonium Bicarbonate (10 mM, pH 10) is chosen over TFA.
-
Reason 1: Basic pH improves the solubility of the polar "pyridone" form.
-
Reason 2: Volatile buffer allows for direct lyophilization without salt residues.
| Parameter | Condition |
| Column | Waters XBridge Prep C18 (19 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 20 mL/min |
| Gradient | Step 1: Hold 5% B (0-2 min) for loading.Step 2: Linear Ramp 10% |
| Injection Vol. | 500 µL - 1000 µL per run |
| Fraction Trigger | Slope + Threshold (Collect all peaks > 15 mAU) |
Workflow Visualization
The following diagram outlines the logical flow from crude synthesis mixture to pure isolate, including critical decision points.
Caption: Purification workflow ensuring efficient recovery and purity.
Troubleshooting & Critical Parameters
Peak Tailing
-
Cause: Secondary interactions between the basic pyridine nitrogen and residual silanols on the silica support.
-
Solution: Increase buffer strength (e.g., 20 mM NH4HCO3) or switch to a "Polar Embedded" column (e.g., Phenomenex Synergi Fusion) which shields silanols.
Recovery Issues
-
Cause: The 4-hydroxy-7-azaindole scaffold can chelate trace metals in the LC system, causing irreversible adsorption.
-
Solution: Passivate the LC system with 0.1% Phosphoric acid prior to use, or add 0.1 mM EDTA to Mobile Phase A [2].
Impurity Identification
Common impurities to watch for:
-
Regioisomer: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol (elutes close to product).
-
De-chlorinated: 1H-pyrrolo[2,3-b]pyridin-4-ol (elutes earlier).
-
N-Oxide: Formed if the sample is left in solution exposed to air for extended periods.
References
-
Waters Corporation. XSelect HPLC Columns: Designed for Selectivity and Reproducibility.Link
-
Sigma-Aldrich. this compound Product Page & Safety Data.Link
-
V. Gotor et al. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives.[2] Synthesis 2007(14): 2149-2152. Link
-
National Institutes of Health (PubChem). Compound Summary: this compound.Link
Sources
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Status: Active Ticket ID: #PUR-7AZA-05CL Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility, Tautomerism, and Isolation of 4-Hydroxy-7-azaindoles
Executive Summary: The "Chameleon" Molecule
Welcome to the technical support hub for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol . If you are struggling with this compound, you are not alone. This intermediate is notorious in kinase inhibitor synthesis (specifically JAK/SYK inhibitors) because it does not behave like a standard organic molecule.[1]
The Core Problem: You are likely treating it as a simple phenol (alcohol).[1] In reality, this molecule exists in a dynamic tautomeric equilibrium between its hydroxy-pyridine (lactim) and pyridone (lactam) forms.[1] This duality causes:
-
Streaking on silica gel (due to hydrogen bond donor/acceptor mismatch).
-
Insolubility in standard organic solvents (DCM, EtOAc) due to strong intermolecular stacking.[1]
-
Ghost Peaks in NMR due to slow exchange rates.[1]
This guide provides self-validating protocols to overcome these specific physical chemistry challenges.
Module 1: The Solubility & Tautomerism Paradox
Diagnosis
-
Symptom: The compound is insoluble in DCM and Chloroform but dissolves in DMSO.[1] It shows a single spot on TLC but smears or stays at the baseline.[1]
-
Root Cause: In the solid state and polar solvents, the equilibrium favors the oxo-tautomer (1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one). This form creates a rigid hydrogen-bonding network (dimers/aggregates) that resists dissolution in non-polar media.
Visualizing the Equilibrium
The following diagram illustrates the structural shift that dictates your purification strategy.
Figure 1: The lactam-lactim tautomerism favors the highly polar "oxo" form (Right) in neutral conditions, complicating normal phase chromatography.[1]
Module 2: Isolation & Workup Protocols
Do NOT rely on extraction with DCM. The distribution coefficient (
Protocol: Isoelectric Precipitation (The "Crash-Out" Method)
This method exploits the amphoteric nature of the molecule (acidic NH, basic N-7, acidic OH).[1]
-
Dissolution: If your crude is in an organic reaction mixture, evaporate to dryness.[1] Redissolve the residue in minimal 2N NaOH (or aqueous base used in cyclization).[1] The solution should be homogenous (formation of the sodium salt).[1]
-
Filtration: Filter this basic solution through Celite to remove insoluble inorganic catalyst residues (Pd/Cu) or polymeric byproducts.[1]
-
The Dropwise Acidification (Critical Step):
-
Harvest: Stir the slurry for 30 minutes to ripen the crystals. Filter and wash the cake with cold water (2x) followed by cold acetone (1x) to remove sticky organic impurities.[1]
-
Drying: Vacuum dry at 50 °C.
Validation Check:
-
Pass: Off-white to tan solid obtained.
-
Fail: No precipitate? You likely over-acidified.[1] Back-titrate with NaOH to pH 5.
Module 3: Chromatography Troubleshooting
If precipitation yields insufficient purity and you must run a column, standard conditions will fail.[1]
FAQ: Why is my compound streaking on silica?
A: The "oxo" form acts as a hydrogen bond donor/acceptor, dragging along the silica hydroxyls.[1] You must "cap" these interactions using a modifier.[1]
Recommended Mobile Phases
| Method | Solvent System | Additive (Modifier) | Application |
| Flash (Normal Phase) | DCM : MeOH (90:10 to 80:20) | 1% Acetic Acid | Best for crude purification.[1] Acid suppresses ionization.[1] |
| Flash (Alternative) | DCM : MeOH (95:5 to 85:[1]15) | 1% NH₄OH (aq) | Use if acid sensitive.[1] "Deactivates" silica.[1] |
| Reverse Phase (C18) | Water : Acetonitrile | 0.1% Formic Acid | Highly Recommended. The compound behaves much better on C18.[1] |
Pro Tip: For flash chromatography, pre-absorb the crude onto silica gel or Celite.[1] Do not attempt liquid loading with DMSO (it will ruin the separation).[1]
Module 4: Analytical Data Interpretation
Users often flag batches as "impure" based on confusing NMR data.[1]
Issue: Broad/Split Peaks in ¹H NMR
-
Observation: The signals for the pyrrole protons or the CH at position 6 are broad or appear as doublets.[1]
-
Explanation: Slow exchange between tautomers on the NMR timescale.
-
Solution:
-
Run the NMR in DMSO-d6 .
-
Add 1 drop of TFA-d (Trifluoroacetic acid-d) or D₂O to the NMR tube.
-
Result: This collapses the exchange, sharpening the peaks into a single set of signals corresponding to the protonated cation.
-
Module 5: Workflow Decision Tree
Use this logic flow to determine the correct purification path for your specific batch size.
Figure 2: Decision matrix for purification. Isoelectric precipitation is the primary defense; chromatography is a secondary resort.[1]
References
-
Mérour, J. Y., & Joseph, B. (2001).[1][2] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.[1]
-
Lefebvre, S., et al. (2020).[1] Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. U.S. Patent No.[1] 10,738,058.[1] Washington, DC: U.S. Patent and Trademark Office.[1] (Note: Describes the isoelectric precipitation technique for the chloro-analog precursors).
-
Catalán, J., et al. (2013).[1] Excited state tautomerization of azaindole. Organic & Biomolecular Chemistry.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44630704, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Analogous structure properties). [1][3]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | C8H5ClN2O2 | CID 44630704 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol. As a key intermediate in the development of various therapeutic agents, optimizing its synthesis is critical for efficiency and yield. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, drawing upon established chemical principles and field-proven insights.
Overview of the Synthetic Strategy
The synthesis of this compound, a substituted 7-azaindole, typically involves a multi-step sequence. A plausible and efficient route commences with a commercially available or readily synthesized 7-azaindole core, followed by regioselective halogenation and subsequent functional group manipulations to introduce the chloro and hydroxyl moieties at the C5 and C4 positions, respectively.
A common synthetic approach involves the initial protection of the pyrrole nitrogen, followed by electrophilic chlorination at the 5-position. The subsequent introduction of the 4-hydroxyl group can be challenging and is often achieved through a diazotization-hydrolysis sequence starting from a 4-amino precursor. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will systematically address these potential issues.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide: A Q&A Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Step 1: N-Protection of the 7-Azaindole Core
Question 1: I am observing incomplete protection of the pyrrole nitrogen. What are the likely causes and how can I improve the reaction efficiency?
Answer:
Incomplete N-protection is a common issue that can stem from several factors:
-
Insufficiently Anhydrous Conditions: The presence of moisture can quench the base and react with the protecting group reagent (e.g., SEM-Cl, TsCl), reducing its availability for the desired reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
-
Inadequate Base Strength or Stoichiometry: The choice and amount of base are crucial for the deprotonation of the pyrrole nitrogen.
-
Solution: For protecting groups like SEM or Tosyl, a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide is often effective. Ensure at least one equivalent of the base is used. For less reactive starting materials, a slight excess (1.1-1.2 equivalents) may be beneficial.
-
-
Low Reaction Temperature: While some protection reactions proceed at room temperature, others may require elevated temperatures to overcome the activation energy barrier.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Step 2: Chlorination at the C5 Position
Question 2: My chlorination reaction is resulting in a mixture of mono- and di-chlorinated products, as well as unreacted starting material. How can I achieve higher regioselectivity and conversion?
Answer:
Achieving selective monochlorination at the C5 position requires careful control of the reaction conditions:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a significant role in selectivity.
-
Solution: N-Chlorosuccinimide (NCS) is often a good choice for controlled chlorination of electron-rich heterocycles. Sulfuryl chloride (SO2Cl2) can also be used but may be more aggressive, leading to over-chlorination if not carefully controlled.
-
-
Reaction Temperature: Electrophilic aromatic substitution reactions are temperature-sensitive.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and allow it to slowly warm to room temperature. This can help to control the reaction rate and improve selectivity.
-
-
Stoichiometry of the Chlorinating Agent: Using a large excess of the chlorinating agent will inevitably lead to multiple chlorinations.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent to drive the reaction to completion while minimizing the formation of di-chlorinated byproducts.
-
A regioselective synthesis of a related compound, 5-bromo-4-chloro-3-nitro-7-azaindole, has been reported, highlighting the feasibility of controlled halogenation.[1]
Step 3: Introduction of the 4-Amino Group
Question 3: The reduction of the 4-nitro group to the 4-amino group is giving low yields and multiple side products. What are the key parameters to optimize?
Answer:
The reduction of a nitro group on aza-aromatic systems can be sensitive. Here are some key considerations:
-
Choice of Reducing Agent: The choice of reducing agent is critical to avoid over-reduction or side reactions.
-
Solution: Catalytic hydrogenation (e.g., H2, Pd/C) is often effective and clean.[2] Alternative methods include using metals in acidic media (e.g., SnCl2 in HCl or Fe in acetic acid). The choice will depend on the other functional groups present in the molecule.
-
-
Catalyst Loading and Activity: For catalytic hydrogenation, the amount and quality of the catalyst are important.
-
Solution: Use a fresh, high-quality catalyst. A typical loading is 5-10 mol% of palladium on carbon. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.
-
-
Solvent and pH: The reaction medium can influence the reduction process.
-
Solution: Methanol or ethanol are common solvents for catalytic hydrogenation. If using a metal in acid, ensure the substrate is soluble in the chosen acidic medium.
-
Step 4: Diazotization of the 4-Amino Group and Hydrolysis to the 4-Hydroxyl Group
Question 4: The diazotization of my 4-amino-5-chloro-7-azaindole followed by hydrolysis is resulting in a low yield of the desired 4-ol and a significant amount of dark, insoluble material. What is causing this and how can I improve the outcome?
Answer:
The diazotization of aminopyridines and subsequent hydrolysis is a notoriously delicate transformation due to the instability of the pyridiniazonium salts.[3]
-
Instability of the Diazonium Salt: Pyridiniazonium salts are generally less stable than their benzenoid counterparts and can decompose rapidly, especially at elevated temperatures.[3]
-
Solution: The diazotization reaction must be carried out at low temperatures, typically between 0 and 5 °C. The subsequent hydrolysis step, where the diazonium group is replaced by a hydroxyl group, often requires heating. The key is to form the diazonium salt at low temperature and then carefully warm the reaction mixture to effect the hydrolysis without significant decomposition.
-
-
In situ Generation of Nitrous Acid: The concentration and purity of the nitrous acid are critical.
-
Solution: Nitrous acid is unstable and should be generated in situ by the slow, portion-wise addition of a solution of sodium nitrite (NaNO2) to a solution of the amine in a strong acid (e.g., H2SO4 or HCl) at low temperature.
-
-
Side Reactions: The highly reactive diazonium salt can undergo various undesired reactions, including coupling with unreacted starting material or other nucleophiles present in the reaction mixture.
-
Solution: Ensure that the addition of the sodium nitrite solution is slow and that the reaction mixture is well-stirred to maintain a low localized concentration of the diazonium salt. The acid concentration should be sufficient to fully protonate the starting amine and prevent it from acting as a nucleophile.
-
Table 1: Optimization Parameters for Diazotization-Hydrolysis
| Parameter | Recommendation | Rationale |
| Temperature | Diazotization: 0-5 °C; Hydrolysis: Gradual warming to 50-80 °C | Minimizes decomposition of the unstable diazonium salt during its formation. Controlled heating promotes the desired hydrolysis over side reactions. |
| Acid | 2-4 M H2SO4 | Provides the necessary acidic medium for the formation of nitrous acid and the diazonium salt. Sulfuric acid is often preferred over HCl to avoid the formation of chloro-de-diazoniation byproducts. |
| NaNO2 Addition | Slow, dropwise addition of a pre-cooled aqueous solution | Prevents localized overheating and uncontrolled formation of the diazonium salt, which can lead to decomposition and side reactions. |
| Stirring | Vigorous and efficient stirring | Ensures homogeneous mixing and temperature control throughout the reaction. |
Step 5: Deprotection of the Pyrrole Nitrogen
Question 5: I am struggling with the final deprotection step. The reaction is either incomplete or leads to decomposition of my product. What are the best practices for this step?
Answer:
The choice of deprotection conditions is highly dependent on the protecting group used.
-
For SEM (2-(Trimethylsilyl)ethoxymethyl) Protection:
-
Solution: Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is the standard method for removing the SEM group. The reaction is typically fast at room temperature. If the reaction is sluggish, gentle heating may be applied, but monitor carefully for decomposition. Acidic conditions (e.g., HCl in an organic solvent) can also be used, but may be too harsh for the final product. Challenges with SEM deprotection have been noted in the literature, sometimes leading to side products.[4]
-
-
For Tosyl (p-Toluenesulfonyl) Protection:
-
Solution: The tosyl group is more robust and typically requires harsher conditions for removal. Strong bases like sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent (e.g., methanol or ethanol) at reflux are commonly used. Alternatively, reductive cleavage using reagents like sodium amalgam or magnesium in methanol can be employed.
-
General Deprotection Tip: After the deprotection reaction is complete, careful work-up is essential. The pH of the aqueous phase should be adjusted to the isoelectric point of the product to maximize its precipitation and recovery. Purification by column chromatography or recrystallization is often necessary to obtain the final product in high purity.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions?
A1: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most of these reactions. Staining with a UV lamp and/or an appropriate chemical stain (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis and to confirm the identity of products and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q2: My final product, this compound, is difficult to purify. What are some effective purification strategies?
A2: Purification can indeed be challenging due to the polar nature of the molecule.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Common solvent systems to try include ethanol/water, methanol/water, or ethyl acetate/hexanes.
-
Column Chromatography: Silica gel column chromatography can be effective, but the polar nature of the product may require a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking). Reverse-phase chromatography may also be an option.[4]
-
Acid-Base Extraction: The amphoteric nature of the product (acidic pyrrole N-H and phenolic hydroxyl, basic pyridine nitrogen) can be exploited for purification. Dissolving the crude product in a dilute acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the pure product can be an effective strategy. A similar approach can be used with a dilute base to remove non-acidic impurities.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several steps require specific safety measures:
-
Diazotization: Diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution immediately after their formation and not to attempt to isolate them. The reaction should be conducted behind a blast shield, especially when working on a larger scale.
-
Strong Bases and Acids: Handle strong bases like NaH and strong acids like H2SO4 with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Many of the organic solvents used are flammable and/or toxic. Avoid inhalation and skin contact, and work in a fume hood.
Diagram of Troubleshooting Logic
Caption: Troubleshooting workflow for the critical diazotization/hydrolysis step.
References
- Google Patents. Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available from: [Link]
-
PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]
-
RSC Publishing. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The insights provided are grounded in established chemical principles and field-proven strategies for the synthesis of related 7-azaindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core?
A1: The synthesis of the this compound scaffold, a substituted 7-azaindole, typically involves a multi-step approach. Common strategies begin with a suitably substituted pyridine ring, followed by the construction of the fused pyrrole ring. Key approaches include:
-
Cyclization of Substituted Pyridines: A prevalent method starts with a 2-amino-3-halopyridine derivative, which undergoes a Sonogashira coupling with a protected acetylene, followed by a base-mediated cyclization to form the pyrrolo[2,3-b]pyridine core.[1]
-
Fischer Indole Synthesis: While less common for electron-deficient pyridines, the Fischer indole synthesis can be adapted to produce 7-azaindoles.[2] This involves the reaction of a substituted pyridylhydrazine with a ketone or aldehyde under acidic conditions.
-
Functional Group Interconversion: A common strategy involves synthesizing a more stable precursor, such as a 4-amino or 4-methoxy derivative of 5-chloro-7-azaindole, and then converting this functional group to the desired hydroxyl group in a later step.
Q2: Why is yield optimization a significant challenge in this synthesis?
A2: The pyrrolo[2,3-b]pyridine core is electron-rich, making it susceptible to oxidation and other side reactions. The presence of a halogen and a hydroxyl group can further complicate the synthesis. Key challenges impacting yield include:
-
Harsh Reaction Conditions: Many classical indole syntheses require strongly acidic or basic conditions and high temperatures, which can lead to decomposition of starting materials and products.
-
Side Reactions: The electron-rich pyrrole ring can undergo unwanted electrophilic substitution, and palladium-catalyzed cross-coupling reactions used to introduce substituents can sometimes lead to reduction or other side products.[3]
-
Purification Difficulties: The polarity of the final product, due to the hydroxyl group, can make purification by standard column chromatography challenging. The product may also have limited solubility in common organic solvents.
-
Protecting Group Manipulation: The pyrrole nitrogen often requires protection during the synthesis, and the subsequent deprotection step can be challenging and may lead to yield loss.
Q3: What are the most critical reaction parameters to control for a successful synthesis?
A3: Careful control of reaction parameters is crucial for maximizing yield and minimizing impurities. The most critical parameters include:
-
Temperature: Many steps in the synthesis are temperature-sensitive. For example, lithiation reactions are typically performed at very low temperatures (-78 °C) to prevent side reactions, while cyclization and cross-coupling reactions may require elevated temperatures, which must be carefully controlled to prevent decomposition.
-
Atmosphere: Due to the sensitivity of many organometallic reagents (e.g., organolithiums, palladium catalysts) to air and moisture, it is essential to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and selectivity. Anhydrous solvents are often required for reactions involving organometallic reagents.
-
pH Control during Workup: As demonstrated in the synthesis of related heterocyclic compounds, precise pH control during the workup and isolation of the product is critical to prevent product degradation and improve recovery.[4]
Troubleshooting Guide
Problem 1: Low Yield in the Pyrrole Ring Formation Step
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials | 1. Insufficiently activated starting materials: The pyridine ring may be too electron-deficient for efficient cyclization. 2. Inappropriate reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Catalyst deactivation: If a catalyst is used (e.g., in a Sonogashira coupling), it may have been deactivated by impurities. | 1. Modify the electronic properties of the starting material: If possible, introduce an electron-donating group on the pyridine ring to facilitate the reaction. 2. Optimize the reaction temperature: Gradually increase the reaction temperature in small increments, monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and product decomposition. The use of microwave irradiation can sometimes dramatically accelerate reactions.[5] 3. Use fresh, high-purity catalyst and anhydrous, deoxygenated solvents. |
| Formation of multiple byproducts | 1. Side reactions due to harsh conditions: High temperatures or strongly acidic/basic conditions can lead to decomposition and polymerization. 2. Lack of regioselectivity: If there are multiple possible sites for cyclization, a mixture of isomers may be formed. | 1. Screen milder reaction conditions: Explore alternative catalysts or reagents that allow the reaction to proceed at a lower temperature. 2. Employ protecting groups: Strategically placed protecting groups can block unwanted reaction pathways and improve regioselectivity. |
| Poor recovery of the cyclized product | 1. Product solubility issues: The product may be partially soluble in the aqueous phase during workup. 2. Decomposition during purification: The product may be unstable on silica gel. | 1. Optimize the workup procedure: Adjust the pH of the aqueous phase to minimize the solubility of the product. Perform multiple extractions with an appropriate organic solvent. 2. Use alternative purification methods: Consider purification by crystallization, reverse-phase chromatography, or preparative HPLC. |
Problem 2: Inefficient Conversion of a 4-Substituted Precursor to the 4-Hydroxyl Group
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the demethylation of a 4-methoxy precursor | 1. Incomplete reaction: The demethylating agent may not be strong enough, or the reaction time may be too short. 2. Decomposition of the product: The product may be unstable under the demethylation conditions. | 1. Screen different demethylating agents: Common reagents for O-demethylation include BBr₃, HBr, and pyridinium hydrochloride. Optimize the reaction time and temperature for each reagent. 2. Use milder conditions: If the product is sensitive to strong acids, consider alternative methods such as microwave-assisted demethylation. |
| Low yield in the conversion of a 4-amino group to a hydroxyl group (e.g., via Sandmeyer reaction) | 1. Incomplete diazotization: The formation of the diazonium salt may be incomplete. 2. Side reactions of the diazonium salt: The diazonium salt is highly reactive and can undergo various side reactions, such as reduction or coupling. | 1. Optimize diazotization conditions: Carefully control the temperature (typically 0-5 °C) and the stoichiometry of sodium nitrite and acid. 2. Use a suitable copper catalyst: For the Sandmeyer reaction, the use of a copper(I) salt is crucial.[6] Explore different copper sources and reaction conditions. 3. Consider alternative methods: If the Sandmeyer reaction is problematic, investigate other methods for the conversion of an amino group to a hydroxyl group. |
Experimental Protocols
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This pathway is based on established methodologies for the synthesis of related 7-azaindole derivatives.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Methodologies
Step 1: Iodination of 2-Amino-5-chloropyridine
-
To a solution of 2-amino-5-chloropyridine in a suitable solvent (e.g., DMF), add N-iodosuccinimide (NIS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-chloro-3-iodopyridine.
Step 2: Sonogashira Coupling
-
To a solution of 2-amino-5-chloro-3-iodopyridine and ethynyltrimethylsilane in a suitable solvent (e.g., a mixture of THF and triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Heat the reaction mixture to reflux under an inert atmosphere, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-amino-5-chloro-3-((trimethylsilyl)ethynyl)pyridine.
Step 3: Cyclization to form the Pyrrole Ring
-
To a solution of 2-amino-5-chloro-3-((trimethylsilyl)ethynyl)pyridine in a suitable solvent (e.g., DMF), add a base (e.g., potassium tert-butoxide) at room temperature.
-
Heat the reaction mixture, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-chloro-1H-pyrrolo[2,3-b]pyridine.
Step 4: Nitration of the 7-Azaindole Core
-
Cool a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid to 0 °C.
-
Add a nitrating agent (e.g., fuming nitric acid or potassium nitrate) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide).
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Step 5: Reduction of the Nitro Group
-
To a solution of 5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent (e.g., tin(II) chloride dihydrate or catalytic hydrogenation with Pd/C).
-
Heat the reaction mixture to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and adjust the pH to be basic.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 4-amino-5-chloro-1H-pyrrolo[2,3-b]pyridine.
Step 6: Conversion of the Amino Group to a Hydroxyl Group
-
Dissolve 4-amino-5-chloro-1H-pyrrolo[2,3-b]pyridine in an aqueous acidic solution (e.g., dilute sulfuric acid) and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a short period.
-
Heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford the final product, this compound.
Data Summary
The following table provides a hypothetical comparison of different conditions for a key reaction step to illustrate how data can be presented to aid in optimization.
Table 1: Optimization of the Sonogashira Coupling Reaction
| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 12 | 65 |
| 2 | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 8 | 78 |
| 3 | PdCl₂(dppf) | CuI | K₂CO₃ | Dioxane | 100 | 6 | 72 |
| 4 | Pd(OAc)₂/XPhos | - | Cs₂CO₃ | t-BuOH | 80 | 4 | 85 |
Logical Relationships and Workflows
The following diagram illustrates the general workflow for troubleshooting low yield in a multi-step synthesis.
Caption: A general workflow for troubleshooting and optimizing a multi-step organic synthesis.
References
-
Hurst, D. P., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(1), 123. [Link]
- Alekseyev, R. S., Amirova, S. E., & Terenin, V. I. (2017). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Chemistry of Heterocyclic Compounds, 53(5), 584-589.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
- Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(10), 1635-1645.
- McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An efficient, catalytic, one-pot synthesis of N-alkylazaindoles. Organic Letters, 8(15), 3307-3310.
- Schirok, H. (2006). A robust and flexible synthesis of 1, 3-and 1, 3, 6-substituted 7-azaindoles. The Journal of Organic Chemistry, 71(14), 5538-5545.
- Carpita, A., Ribecai, A., & Stabile, P. (2010). Microwave-assisted synthesis of indole-and azaindole-derivatives in water via cycloisomerization of 2-alkynylanilines and alkynylpyridinamines promoted by amines or catalytic amounts of neutral or basic salts. Tetrahedron, 66(33), 6433-6444.
- Alekseyev, R. S., Amirova, S. E., Kabanova, E. V., & Terenin, V. I. (2014). The Fischer reaction in the synthesis of 2, 3-disubstituted 7-azaindoles. Chemistry of Heterocyclic Compounds, 50(1), 103-110.
- Google Patents. (2017). A kind of synthetic method of 5 chlorine 7 azaindoles. CN106279156A.
- Google Patents. (2017). A kind of preparation method of the azaindole of 5 hydroxyl 7. CN107434807A.
- Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US10738058B2.
- Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US10738058B2.
- Google Patents. (2017). A kind of preparation method of the azaindole of 5 hydroxyl 7. CN107434807A.
-
Hurst, D. P., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(1), 123. [Link]
- Alekseyev, R. S., Amirova, S. E., & Terenin, V. I. (2017). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Chemistry of Heterocyclic Compounds, 53(5), 584-589.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(10), 1635-1645.
- McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An efficient, catalytic, one-pot synthesis of N-alkylazaindoles. Organic Letters, 8(15), 3307-3310.
- Schirok, H. (2006). A robust and flexible synthesis of 1, 3-and 1, 3, 6-substituted 7-azaindoles. The Journal of Organic Chemistry, 71(14), 5538-5545.
- Carpita, A., Ribecai, A., & Stabile, P. (2010). Microwave-assisted synthesis of indole-and azaindole-derivatives in water via cycloisomerization of 2-alkynylanilines and alkynylpyridinamines promoted by amines or catalytic amounts of neutral or basic salts. Tetrahedron, 66(33), 6433-6444.
- Alekseyev, R. S., Amirova, S. E., Kabanova, E. V., & Terenin, V. I. (2014). The Fischer reaction in the synthesis of 2, 3-disubstituted 7-azaindoles. Chemistry of Heterocyclic Compounds, 50(1), 103-110.
- Google Patents. (2017). A kind of synthetic method of 5 chlorine 7 azaindoles. CN106279156A.
Sources
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Welcome to the technical support guide for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile 7-azaindole intermediate. The stability of this compound is paramount for achieving reproducible results in drug discovery and development pipelines. This guide provides in-depth, field-proven insights into the causes of degradation and robust methodologies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
A1: this compound is a heterocyclic compound belonging to the 7-azaindole class. These structures are bioisosteres of indoles and are critical building blocks in medicinal chemistry, often used in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Degradation introduces impurities that can compromise the yield and purity of subsequent synthetic steps, and more critically, can lead to false positives or negatives in biological assays. Maintaining its structural integrity is essential for reliable and valid experimental outcomes.
Q2: What are the primary environmental factors that can cause this compound to degrade?
A2: The primary culprits for the degradation of this compound are exposure to oxygen (air) , light (particularly UV) , and non-optimal pH conditions . The electron-rich pyrrolopyridine core is susceptible to oxidation, and like many N-heterocycles, it can be sensitive to photodegradation.[3][4][5]
Q3: How should I store the compound for short-term and long-term use?
A3: Proper storage is the most critical first step in preventing degradation. For both short-term and long-term storage, the solid compound should be kept in an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial. For optimal long-term stability, storage at -20°C is recommended.[6][7]
Q4: I've noticed the solid material has changed color from off-white to a yellowish or brown tint. What does this mean?
A4: A color change is a strong visual indicator of degradation. This is most commonly due to gradual air oxidation or prolonged exposure to ambient light, leading to the formation of colored polymeric or oxidized byproducts. The material should be re-analyzed for purity before use.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on an understanding of the underlying chemical mechanisms.
Issue 1: Upon dissolving the compound, the solution rapidly turns yellow or brown.
-
Probable Cause: This is a classic sign of rapid oxidation. The pyrrole ring is particularly susceptible to oxidation, which can be accelerated in solution.[4][8] This process may be catalyzed by impurities in your solvent, such as peroxides (commonly found in aged ethers like THF or dioxane) or dissolved oxygen.
-
Preventative Protocol:
-
Solvent Purity is Key: Always use freshly distilled or anhydrous, inhibitor-free solvents. If using solvents prone to peroxide formation (e.g., THF, 1,4-dioxane, diethyl ether), test for peroxides before use and purify if necessary.
-
Degas Your Solvents: Before adding the compound, thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Work Under Inert Atmosphere: Prepare the solution in a glovebox or under a positive pressure of argon or nitrogen.
-
Issue 2: My reaction is giving low yields, and TLC/LC-MS analysis shows multiple unidentified spots/peaks.
-
Probable Cause: If you have ruled out issues with your reaction conditions, the problem may stem from using a partially degraded starting material. Degradation products can interfere with catalysis, consume reagents, and complicate purification. The 7-azaindole scaffold's N-H and hydroxyl groups can also lead to side reactions if not properly managed, especially during cross-coupling or protection steps.[1]
-
Solution Workflow:
-
Assess Purity Pre-Reaction: Never assume the purity of an aged reagent. Run a quick purity check via HPLC or ¹H NMR on your starting material.
-
Re-purification: If degradation is confirmed, re-purify the compound by flash chromatography or recrystallization.
-
pH Control: During aqueous workups, avoid strongly acidic or basic conditions unless the reaction specifically requires it. The compound has both acidic and basic sites, and extreme pH can catalyze decomposition. Some related syntheses specify adjusting the pH to a neutral or slightly basic range (pH 8) to precipitate the product, suggesting instability at lower pH.[9]
-
Issue 3: My NMR spectrum shows broad peaks, or the baseline is noisy.
-
Probable Cause: The presence of paramagnetic species, often formed as radical intermediates during oxidative or photolytic degradation, can cause significant broadening of NMR signals. A complex mixture of degradation products will also result in a convoluted spectrum that is difficult to interpret.
-
Solution:
-
Filter the NMR Sample: If minor particulate matter is present, filtering the NMR sample through a small plug of celite or a syringe filter may improve spectral quality.
-
Confirm Degradation: Use LC-MS, which is often more sensitive to impurities, to confirm the presence of multiple species.
-
Discard and Replace: If significant degradation is confirmed, it is often more time- and cost-effective to use a fresh, pure batch of the compound rather than attempting to salvage the degraded material.
-
Core Degradation Pathways: The Chemical Rationale
Understanding the likely degradation mechanisms is key to designing effective preventative strategies.
Oxidative Degradation
The electron-rich pyrrole moiety and the pyridin-4-ol are susceptible to oxidation. Molecular oxygen (from air) can react, especially when catalyzed by light or trace metals, to form various products.
-
Mechanism: The process can initiate via single-electron transfer to form radical cations, which are highly reactive. Subsequent reactions can lead to hydroxylation of the pyrrole ring, N-oxidation of the pyridine nitrogen, or even oxidative ring-opening.[4][8] The formation of highly conjugated, quinone-like structures is a common outcome for phenolic compounds and can explain the observed color change.
Photodegradation
N-heterocyclic aromatic compounds can absorb UV radiation, promoting them to an excited state. This excess energy can be dissipated through chemical reactions, leading to molecular breakdown.
-
Mechanism: UV exposure can lead to the formation of reactive intermediates or induce ring-cleavage and rearrangement reactions.[3][5] Studies on pyridine photochemistry show it can lead to a variety of isomers and decomposition products.[10] For a fused system like this compound, this can result in complex product mixtures.
Caption: Potential degradation pathways for this compound.
Protocols for Preventing Degradation
Table 1: Recommended Storage and Handling Summary
| Condition | Solid Compound | In Solution |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Headspace) |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | -20°C or -80°C (Stock) Prepare fresh for use |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial/foil) |
| Container | Tightly sealed glass vial | Screw-cap vial with PTFE septum |
Table 2: Solvent Selection and Stability Considerations
| Solvent | Suitability | Rationale & Key Considerations |
| DMSO, DMF, NMP | Excellent | Aprotic, polar, good solubilizing power. Use anhydrous grade. Can be difficult to remove. |
| DCM, Chloroform | Good | Generally stable. Ensure solvent is free of acidic impurities (e.g., HCl). |
| THF, 1,4-Dioxane | Good (with caution) | Must be fresh and peroxide-free. Peroxides are strong oxidants that will degrade the compound. |
| Acetonitrile | Good | Aprotic, less reactive than other solvents. Good choice for analytical purposes (HPLC/LC-MS). |
| Methanol, Ethanol | Fair | Protic nature may lead to undesired reactivity in certain reactions (e.g., esterification if used with carboxylic acids). Can participate in photoreactions. |
| Water | Poor (for storage) | Low solubility and potential for pH-mediated degradation. Use only when buffered and for immediate experimental use. |
Experimental Workflow for Maintaining Compound Integrity
Caption: Recommended workflow for handling this compound.
References
- Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. (2025). PMC - NIH.
-
Štarha, P. S., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]
-
Pipzine Chemicals. 5-chloro-1h-pyrrolo[2,3-b]pyridine-2-carboxyli. Pipzine Chemicals. [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. ResearchGate. [Link]
-
Donetti, A., et al. (1985). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. PubMed. [Link]
-
Nilsson, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]
-
Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics. [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (2020).
-
Serrano, A., et al. (2015). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Yaseen, Z. J., et al. (2022). New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. Journal of Physics: Conference Series. [Link]
-
Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
C. de Serrano, V., et al. (2016). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology. [Link]
-
Yi, C., et al. (2006). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC. [Link]
-
Uchida, K., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Semantic Scholar. [Link]
-
Claus, P., et al. (1973). Photochemistry of some heterocyclic systems. ResearchGate. [Link]
-
Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics. [Link]
-
Abdel-Mohsen, H. T. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. [Link]
- Mushtaq, N., et al. (2009). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
-
Kálai, T., et al. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-amine Dihydrochloride Dihydrate. MDPI. [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. aanda.org [aanda.org]
- 4. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A) [aanda.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Welcome to the technical support guide for the purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes. This guide is structured to address common challenges and provide clear, actionable solutions for researchers and drug development professionals.
The Science of Purifying this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a fused pyrrole and pyridine ring system, a hydroxyl group, and a chlorine atom, dictates its physicochemical properties. The presence of the polar hydroxyl group allows for hydrogen bonding, while the heterocyclic core introduces a degree of planarity and potential for π-π stacking interactions.[1] Successful recrystallization hinges on exploiting the solubility differential of this compound and its impurities in a chosen solvent system at varying temperatures.[2]
Experimental Protocols & Methodologies
The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[2] For a molecule like this compound, which has both polar (hydroxyl, nitrogen atoms) and non-polar (chlorinated aromatic ring) features, a range of solvents from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., ethyl acetate, acetone) and potentially mixed solvent systems are viable.
Protocol 1: Single Solvent Recrystallization
This is the most straightforward method and should be the first approach. Alcohols like ethanol or isopropanol are often good starting points for compounds with hydroxyl groups.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of your crude product (approx. 50 mg) into a test tube. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid is just submerged. If it dissolves readily, the solvent is unsuitable. If it is insoluble, heat the test tube gently. If the solid dissolves upon heating, this is a promising solvent.
-
Dissolution: Place the bulk of your crude this compound into an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid has just completely dissolved.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed Solvent Recrystallization
This technique is useful when no single solvent has the ideal solubility characteristics. It involves a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). A common pair for moderately polar compounds is Ethyl Acetate (good) and Hexane (bad).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., Ethyl Acetate) at its boiling point.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add a drop or two of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 5 through 8 from the Single Solvent Recrystallization protocol.
Visualization of the Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or the compound is significantly impure.[3][4]
-
Immediate Action: Re-heat the solution to dissolve the oil. Add more solvent (10-20% increase) to lower the solution's saturation point.[3]
-
Preventative Measures:
-
Ensure a slower cooling rate. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.[3]
-
Try a different solvent or solvent system with a lower boiling point.
-
"Scratching" the inside of the flask with a glass rod at the solution's surface can induce crystallization and prevent oiling as it cools.[4]
-
Q2: I'm not getting any crystals, even after placing the flask in an ice bath.
A2: This is a common issue that typically points to two possibilities: either too much solvent was used, or the solution is supersaturated.[4]
-
Solution 1 (Too Much Solvent): Gently boil off some of the solvent to increase the concentration of your compound. Allow the solution to cool again. Be careful not to evaporate too much solvent, which could lead to rapid precipitation and trapping of impurities.
-
Solution 2 (Supersaturation): Induce crystallization by:
-
Seeding: Add a tiny crystal of the pure compound to the solution. This provides a nucleation site for crystal growth.
-
Scratching: As mentioned above, scratching the inner surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation points.[4]
-
Q3: My crystal yield is very low. How can I improve it?
A3: Low recovery can result from several factors.
-
Using the Minimum Solvent: Ensure you used the absolute minimum amount of hot solvent to dissolve the crude product. Any excess will keep more of your compound dissolved, even when cold.
-
Sufficient Cooling: Make sure the solution has been thoroughly cooled in an ice bath. Check the temperature of the solution to ensure it is near 0-4 °C.
-
Premature Crystallization: If the product crystallized during a hot filtration step, you may have lost a significant portion. Re-dissolve the material in the filter paper with fresh hot solvent and combine it with the filtrate. To prevent this, use more solvent than the bare minimum and ensure your filtration apparatus is pre-heated.[4]
-
Washing Technique: Always wash the collected crystals with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your product.
Q4: The final crystals are still colored. What should I do?
A4: Colored impurities are often removed with activated charcoal. However, if this step was insufficient, a second recrystallization may be necessary.
-
Optimize Charcoal Use: Use a minimal amount of charcoal (1-2% of the solute's weight). Using too much can adsorb your product, reducing the yield. The solution must be heated to boiling for a few minutes with the charcoal before the hot filtration step.
-
Consider Chromatography: If recrystallization fails to remove the colored impurity, it may have similar solubility properties to your compound. In this case, purification by column chromatography might be a more effective alternative.[5]
Troubleshooting Decision Pathway
Caption: A decision-making guide for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: What are the best solvents to try first for this compound? A: Based on its structure, good starting points for solvent screening would be polar protic solvents like ethanol, n-propanol, or isopropanol. Polar aprotic solvents such as ethyl acetate or acetone could also be effective. For difficult purifications, a mixed solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane might be required. In some cases involving similar heterocyclic compounds, solvents like DMF or DMSO have been used, but these high-boiling point solvents can be difficult to remove.[6]
Q: How do I know if my recrystallized product is pure? A: The most common method is to measure the melting point. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. You can also use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity.
Q: What safety precautions are necessary? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be aware of the flammability of organic solvents and avoid open flames. When heating solvents, use a heating mantle or steam bath, and add boiling chips to ensure smooth boiling.
Solvent Property Data Summary
The following table provides data on common solvents that may be useful for the recrystallization of this compound. This data can help guide your solvent selection process.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Methanol | 65 | Polar Protic | May have high solubility even at room temperature. |
| Ethanol | 78 | Polar Protic | A very common and effective recrystallization solvent. |
| Isopropanol | 82 | Polar Protic | Good alternative to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | Often used in mixed-solvent systems with hexane.[5] |
| Acetone | 56 | Polar Aprotic | Low boiling point can make it tricky to use for hot filtration. |
| Hexane | 69 | Non-polar | Typically used as the "bad" solvent in a mixed-solvent pair. |
| Water | 100 | Very Polar | Can be used if the compound is soluble in a water-miscible organic solvent. |
References
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Larhed, M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2489. Available at: [Link]
-
ChemSynthesis. (n.d.). 4-chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Zhu, J., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4123. Available at: [Link]
-
ResearchGate. (2016). Microwave-Assisted Improved Synthesis of Pyrrolo[2,3,4-kl]acridine and Dihydropyrrolo[2,3,4-kl]acridine Derivatives Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Zhu, J., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2649. Available at: [Link]
-
Doherty, R. D., et al. (1997). Current issues in recrystallization: a review. Materials Science and Engineering: A, 238(2), 219-274. Available at: [Link]
-
Semantic Scholar. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (1997). Current issues in recrystallization: A review. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 5-chloro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. CAS 98549-88-3: 1H-pyrrolo[2,3-b]pyridin-5-ol | CymitQuimica [cymitquimica.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Welcome to the technical support center dedicated to the cross-coupling of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 5-chloro-4-hydroxy-7-azaindole). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this important heterocyclic scaffold. The unique electronic properties and functional groups of this molecule present specific challenges that require careful optimization of catalytic systems.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide
This section addresses specific, common issues encountered during cross-coupling experiments involving this compound.
Question 1: My Suzuki-Miyaura coupling reaction shows low to no conversion. What are the primary factors to investigate?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling of this substrate often points to one of several critical issues: catalyst inactivation, suboptimal reaction conditions, or problems with the reagents themselves.
-
Catalyst System (Palladium Source & Ligand): The 7-azaindole nucleus, particularly with its free N-H group, can act as an inhibitor to the palladium catalyst.[1][2] Standard catalysts like Pd(PPh₃)₄ may not be robust enough.
-
Solution: Switch to a more active and stable catalyst system. Modern palladium pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2) are designed to form the active Pd(0) species more efficiently and resist deactivation.[3] They are often used with bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[5] An inappropriate base can lead to poor reactivity or decomposition of the starting material.
-
Solution: A screening of bases is recommended. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly with challenging substrates.[6][7] The use of an aqueous base solution (e.g., in a dioxane/water or MeCN/water mixture) is standard, but in some cases, anhydrous conditions with a base like powdered KF can be beneficial.[5]
-
-
Reagent Quality: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[6]
-
Solution: Verify the purity of your boronic acid via NMR. If decomposition is suspected, use a freshly opened bottle or consider using the more stable pinacol boronate ester equivalent. Ensure all solvents and reagents are anhydrous and properly degassed, as oxygen can lead to catalyst oxidation and side reactions.
-
-
Protecting Groups: The acidic N-H of the pyrrole ring and the phenolic -OH can interfere with the catalytic cycle.
-
Solution: While direct coupling on the unprotected scaffold is desirable and often possible with modern catalysts, protection may be necessary if other strategies fail.[2][8] Protecting the pyrrole nitrogen with a group like SEM (trimethylsilylethoxymethyl) or benzenesulfonyl can improve yields, though this adds extra steps to the synthesis.[3][9]
-
Question 2: I am observing significant hydrodechlorination (reduction of the C-Cl bond) as a major side product. How can this be minimized?
Answer:
Hydrodechlorination is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-rich heterocycles. It occurs when the organopalladium intermediate undergoes protonolysis or reacts with a hydride source before the desired coupling can take place.
-
Ligand Choice: The ligand has a profound impact on the relative rates of reductive elimination (the desired pathway) versus side reactions.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos or SPhos promote a faster rate of reductive elimination, outcompeting the hydrodechlorination pathway.[3] In a study on a similar 2-iodo-4-chloropyrrolopyridine, Pd(PPh₃)₄ was found to minimize a related reduction side product compared to other catalyst systems.[3]
-
-
Solvent and Base: The reaction medium can influence the prevalence of proton sources.
-
Solution: Ensure your solvent is rigorously anhydrous if water is not intentionally part of the system. If using an aqueous base, minimizing the amount of water can sometimes help. Certain bases or their byproducts can also act as hydride sources. Switching from a carbonate to a phosphate base (e.g., K₃PO₄) may alter the reaction outcome.
-
-
Temperature: Higher temperatures can sometimes favor decomposition pathways.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. While this may slow the reaction, it can disproportionately disfavor the side reaction. A screen of temperatures from 60°C to 100°C is a reasonable starting point.
-
Question 3: My Buchwald-Hartwig amination is failing. What specific optimizations are required for this C-N coupling on the 5-chloro-7-azaindole core?
Answer:
Buchwald-Hartwig amination on this substrate requires careful consideration of the catalyst, ligand, and base, as C-N bond formation can be particularly challenging.[10][11]
-
Catalyst and Ligand Pairing: The choice of ligand is highly dependent on the amine coupling partner.[10] The electron-rich nature of the 7-azaindole core can make the final reductive elimination step difficult.
-
Base Selection: Strong, non-nucleophilic bases are required.
-
Solution: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and lithium tert-butoxide (LiOt-Bu) are common choices.[12] The choice of base can be critical and a screen is highly recommended.
-
-
Protecting Groups: The N-H and O-H protons are acidic and will be deprotonated by the strong bases used in Buchwald-Hartwig amination. This can interfere with the reaction.
Frequently Asked Questions (FAQs)
Question 4: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?
Answer:
For a successful first attempt at a Suzuki-Miyaura coupling, starting with a robust and well-established catalyst system is key. The following table outlines a reliable set of starting conditions based on modern cross-coupling literature.
| Component | Recommended Starting Point | Rationale & Citation |
| Substrate | This compound | N/A |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv) | A slight excess drives the reaction to completion. |
| Pd Pre-catalyst | XPhos Pd G2 or SPhos Pd G2 (1-5 mol%) | Highly active and stable catalysts for N-heterocycles.[1][3] |
| Ligand | XPhos or SPhos (1-5 mol%) | Bulky, electron-rich ligands that promote efficient coupling.[13] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Stronger bases often required for challenging substrates.[6][7] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) or Toluene / EtOH (1:1) | Common solvent systems for Suzuki couplings.[7][13] |
| Temperature | 80 - 100 °C | A good starting range to ensure sufficient reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and reagents.[7] |
Note: The Pd pre-catalyst and ligand are often used in a 1:1 or 1:2 Pd:Ligand ratio. For pre-catalysts like XPhos Pd G2, additional free ligand is often not required but can sometimes be beneficial.
Question 5: How do the electronic properties of the 7-azaindole scaffold affect the cross-coupling reaction?
Answer:
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has a unique electronic profile that significantly influences its reactivity in cross-coupling reactions.
-
Electron-Rich Nature: The fused pyrrole ring makes the bicyclic system electron-rich. This property facilitates the initial oxidative addition step of the catalytic cycle, where the Pd(0) catalyst inserts into the C-Cl bond.[14]
-
Coordinating Nitrogen Atoms: The presence of two nitrogen atoms (the pyridine N7 and the pyrrole N1) can be problematic. These basic sites can coordinate to the palladium center, potentially sequestering the catalyst and inhibiting its activity.[1][15] This is a primary reason why specialized, bulky ligands are necessary—they sterically hinder this unproductive coordination while still allowing the desired catalytic cycle to proceed.
-
Acidic N-H Proton: The pyrrole N-H proton is acidic and can participate in acid-base chemistry, especially when strong bases are used (as in Buchwald-Hartwig aminations). Deprotonation can alter the electronic properties of the ring and may require the use of protecting groups to achieve consistent results.[2][3]
This interplay of being an electron-rich system with potentially inhibitory coordinating sites makes ligand and catalyst selection paramount for success.
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
Question 6: For a Sonogashira coupling, what are the key parameters to consider for this substrate?
Answer:
The Sonogashira reaction, which forms a C-C bond between a halide and a terminal alkyne, is a powerful tool for functionalizing the 7-azaindole core.[16][17]
-
Catalyst System: The reaction is classically co-catalyzed by palladium and copper.[17]
-
Base and Solvent: An amine base is typically used, which also often serves as the solvent or co-solvent.
-
Potential Side Reactions: The primary side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling).
-
Solution: This is often minimized by running the reaction under a strictly inert atmosphere, as oxygen promotes this side reaction. Using a slight excess of the alkyne can also be beneficial.
-
Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
Experimental Protocols
General Protocol for a Screening-Scale Suzuki-Miyaura Reaction
-
Preparation: To a 4 mL vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting: Cap the vial and purge with nitrogen or argon for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.03 equiv) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, to achieve ~0.1 M concentration).
-
Reaction: Seal the vial tightly and place it in a preheated heating block at 80-100 °C.
-
Monitoring: Stir the reaction for 2-24 hours. Monitor progress by taking small aliquots and analyzing via LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
-
Kristensen, J. L., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
-
Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]
-
Reddy, P. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Catarzi, D., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Various Authors. (N/A). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Available at: [Link]
-
Padwa, A., et al. (2006). Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane. The Journal of Organic Chemistry. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Leonori, D., et al. (2024). Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. Journal of the American Chemical Society. Available at: [Link]
-
Viciosa, M., et al. (2014). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Lapinski, L., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules. Available at: [Link]
-
Buchwald, S. L., et al. (2023). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Kristensen, J. L., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. ResearchGate. Available at: [Link]
-
Various Authors. (N/A). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Hii, K. K. M., et al. (2018). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Available at: [Link]
-
Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Available at: [Link]
-
Organ, M. G., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry - A European Journal. Available at: [Link]
-
Hazra, C. K., et al. (2022). Selectively Thiolating Electron-Rich Arenes and Heteroarenes. ChemistryViews. Available at: [Link]
-
Various Authors. (N/A). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
-
Wikipedia. (N/A). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (N/A). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
MacMillan, D. W. C., et al. (2022). Photochemical C–H arylation of heteroarenes for DNA-encoded library synthesis. Chemical Science. Available at: [Link]
-
Leclerc, M., et al. (2023). A Fast and Convenient Synthesis of Heterocycle-Based Polymers via Infrared Irradiation-Assisted Direct C–H Bond Arylation Poly. ACS Macro Letters. Available at: [Link]
-
Various Authors. (N/A). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. ResearchGate. Available at: [Link]
-
Various Authors. (N/A). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. Available at: [Link]
-
WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
-
Various Authors. (N/A). Pyrrolo [2-3-b] Pyridines of Potential Chemotherapeutic Value. Aston Research Explorer. Available at: [Link]
-
ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]
-
Reddit User Discussion. (2021). Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
-
Jamison, T. F., & Jensen, K. F. (2018). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
-
NROChemistry. (N/A). Sonogashira Coupling. NROChemistry. Available at: [Link]
-
Gouverneur, V., et al. (N/A). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]
Sources
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistryviews.org [chemistryviews.org]
- 15. mdpi.com [mdpi.com]
- 16. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Byproduct identification in the synthesis of substituted pyrrolopyridines
Status: Online | Tier: 3 (Advanced Chemistry Support) | Topic: Byproduct Identification & Process Optimization
Welcome to the Pyrrolopyridine Synthesis Support Hub.
You are likely here because your LC-MS trace looks like a "forest of peaks" or your NMR suggests a regioisomer you didn't intend to make. The synthesis of azaindoles (pyrrolopyridines) is notoriously more temperamental than their indole counterparts due to the electron-deficient pyridine ring and the coordinating ability of the pyridine nitrogen.
This guide treats your synthesis issues as "Support Tickets." Locate the symptom matching your experiment below for diagnostic protocols and corrective actions.
Ticket #1: The Bartoli Indole Synthesis – "The Reaction Turned into Black Tar"
Context: You are reacting an ortho-nitro-pyridine with a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to form a 7-azaindole or 4-azaindole.
Symptom:
-
Low yield (<20%).
-
Reaction mixture became a viscous black sludge.
-
LC-MS shows a mass corresponding to
(nitroso) or (vinyl addition without cyclization).
Root Cause Analysis:
The Bartoli synthesis relies on a delicate cascade: Grignard attack on the nitro group
-
The "Tar" Factor: Nitroso-pyridines are highly reactive. If the temperature rises too fast, or if the Grignard is old/low-titer, the nitroso intermediate polymerizes or reacts with the vinyl Grignard via radical pathways rather than the concerted rearrangement.
-
Stoichiometry Failure: The reaction consumes 3 equivalents of Grignard.[1] One for reduction, one for addition, and one as a base to deprotonate the final intermediate.
Troubleshooting Protocol:
| Variable | Specification | Why? |
| Temperature | Start at -78°C , warm to -20°C ONLY. | Prevents vinyl Grignard polymerization and nitroso dimerization. |
| Reagent Quality | Titrate Grignard immediately before use. | Lower titer means you add excess solvent/impurities, disrupting the [3,3] rearrangement kinetics. |
| Quench | Sat. NH₄Cl at -20°C . | Exothermic hydrolysis of the Mg-salts can destroy the product if done at RT. |
Visual Logic: The Bartoli Failure Modes
Caption: Critical divergence point in Bartoli synthesis. Temperature control determines pathway selection.
Ticket #2: Metal-Catalyzed Cyclization – "I Have the Wrong Regioisomer"
Context: You are using the Larock Heteroannulation (Pd-catalyzed) or Sonogashira/Cyclization sequence to build the pyrrole ring.
Symptom:
-
Larock: You intended to place the bulky group at C2, but it ended up at C3 (or vice versa).
-
Sonogashira: You observe the uncyclized alkyne or the furan analog (oxygen insertion).
Root Cause Analysis:
-
Larock Regioselectivity: In the insertion of the alkyne into the Pd-Aryl bond, the bulky group prefers to be away from the metal center (steric control). However, the coordinating nitrogen in azaindoles can act as a directing group, overriding sterics.
-
Catalyst Poisoning: The pyridine nitrogen is a strong ligand. It can displace phosphines on Palladium, shutting down the catalytic cycle (leading to dimers or starting material recovery).
Diagnostic Table: Regioselectivity Rules
| Reaction Type | Dominant Factor | Outcome (Major Isomer) |
| Larock (Standard) | Sterics | Bulky group ends up at C2 (alpha to Nitrogen). |
| Larock (Chelation) | Coordination | If alkyne has -OH/-NH2, it coordinates Pd, directing group to C3 . |
| Sonogashira | Base Choice | KOtBu/NMP favors 5-endo-dig (Indole); CuI/Air favors Glaser coupling (Dimer). |
Corrective Action (Larock):
-
Add LiCl (1 equiv): This is non-negotiable. Chloride displaces the acetate ligand, creating a tighter Pd species that resists pyridine coordination poisoning.
-
Switch Ligand: If conversion is low, switch from PPh3 to bulky, electron-rich ligands like XPhos or P(t-Bu)3 to prevent catalyst sequestration by the substrate nitrogen.
Ticket #3: Functionalization – "N-Alkylation vs. C-Alkylation Ambiguity"
Context: You are trying to alkylate the C3 position of an existing 7-azaindole, but you suspect the electrophile hit the N1 nitrogen.
Symptom:
-
Product is more polar than expected.
-
NMR shows loss of the broad NH singlet.
-
Biological activity is completely dead.
Root Cause Analysis: The azaindole anion is an ambident nucleophile.
-
Hard/Soft Acid Base (HSAB) Theory: The N1 anion is a "hard" center; the C3 position is "soft."
-
Counterion Effect:
-
NaH / KHMDS (Ionic): Leaves the N-anion "naked" and highly reactive
Favors N1-alkylation . -
Mg/Zn salts (Covalent): Tightly coordinates N1, blocking it
Favors C3-alkylation . -
Friedel-Crafts Conditions: Acidic conditions protonate the pyridine ring, deactivating it, but Lewis acids (AlCl3) can direct C3 substitution if the N1 is protected.
-
Analytical Troubleshooting (The "Is it N or C?" Decision Tree):
Do NOT rely solely on 1H NMR shifts, as they are solvent-dependent. Use HMBC (Heteronuclear Multiple Bond Correlation) .
Caption: HMBC logic flow. N-alkyl protons couple to C2 and C7a. C-alkyl protons couple to C2 and C3a.
References
-
Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a new synthesis of indoles." Journal of Organic Chemistry, 54.14 (1989): 3257-3259. Link
-
Larock, R. C., & Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 113.17 (1991): 6689-6690. Link
-
Song, J. J., et al. "A practical synthesis of 7-azaindole derivatives."[2] Journal of Organic Chemistry, 67.11 (2002): 3924-3926. Link
-
Li, H., et al. "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline." Chemical Communications, 58 (2022): 4356-4359. Link
-
Martin, R., & Buchwald, S. L. "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiarylphosphine ligands." Accounts of Chemical Research, 41.11 (2008): 1461-1473. Link
Sources
Validation & Comparative
Comparative Analysis of Pyrrolopyridine Scaffolds in Kinase Inhibition
Executive Summary
The pyrrolopyridine (azaindole) scaffold represents a cornerstone in modern kinase inhibitor design, evolving as a superior bioisostere to the traditional indole framework. While indoles have historically served as effective ATP-mimics, their high lipophilicity and limited hydrogen-bonding capacity often necessitate extensive functionalization to achieve desirable ADME properties.
This guide provides a technical analysis of pyrrolopyridine isomers, with a specific focus on 7-azaindole (1H-pyrrolo[2,3-b]pyridine) as a privileged scaffold. We examine the structural causality behind its success—specifically its ability to form bidentate hydrogen bonds with the kinase hinge region—and contrast this with other isomers. Furthermore, we provide a validated TR-FRET experimental protocol for assessing scaffold binding affinity, ensuring a self-validating workflow for lead optimization.
Part 1: The Scaffold Landscape & Structural Logic
The Hinge Binding Mechanism
The ATP-binding pocket of protein kinases contains a "hinge region" that connects the N- and C-terminal lobes. Adenine, the natural substrate, binds here via a bidentate hydrogen bond network.
-
Indole Limitation: The indole scaffold presents a single hydrogen bond donor (N1-H). To achieve high affinity, it often relies on hydrophobic interactions or additional substituents to engage the hinge acceptor.
-
7-Azaindole Advantage: The 7-azaindole scaffold incorporates a nitrogen atom at position 7 (N7). This creates a donor-acceptor motif (N1-H donor, N7 acceptor) that mimics the N9-N1 interaction of purine/adenine. This intrinsic "bidentate" capability significantly increases ligand efficiency (LE).
Comparative Isomer Analysis
Not all azaindoles are created equal. The position of the pyridine nitrogen dictates the scaffold's electronic properties, pKa, and binding vectors.
| Feature | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | 5-Azaindole (Pyrrolo[3,2-c]pyridine) | Indole (Reference) |
| Structure | N7 is adjacent to the pyrrole NH. | N positioned at C5 equivalent. | No Pyridine N. |
| Hinge Binding | Bidentate: Mimics Adenine (N1 donor, N7 acceptor). | Monodentate: N5 vector often points away from hinge backbone. | Monodentate: N1 donor only. |
| pKa (Conj. Acid) | ~4.6 (Weak base) | ~8.3 (Stronger base) | -2.4 (Very weak base) |
| Solubility | High (Polar pyridine N exposed). | Moderate to High. | Low (Lipophilic). |
| Selectivity Risk | High: "Privileged" binder for many kinases (requires tuning). | Moderate: Less promiscuous, distinct vectors. | Moderate: Driven by substituents.[1][2] |
Visualization: The Hinge Interaction Logic
The following diagram illustrates the critical difference in binding modes between the natural substrate (Adenine) and the synthetic scaffolds.
Caption: Comparative binding modes. Note how 7-Azaindole recapitulates the dual H-bond interaction of Adenine, whereas Indole lacks the acceptor capability at the equivalent position.
Part 2: Case Study – Vemurafenib (Zelboraf)
The development of Vemurafenib by Plexxikon highlights the power of the 7-azaindole scaffold in Fragment-Based Drug Discovery (FBDD).
-
The Challenge: Targeting BRAF V600E, a driver mutation in melanoma.
-
The Pivot: Initial screens identified 7-azaindole as a low-affinity "fragment" (
). However, X-ray crystallography confirmed it bound the hinge exactly as predicted. -
Optimization:
-
Core: 7-azaindole selected for hinge binding and solubility.
-
C3-Substitution: Introduction of a functionalized aryl group at C3 allowed access to the "gatekeeper" residue and the hydrophobic pocket behind the ATP site.
-
Result: Evolution from a simple fragment to a nanomolar drug (
for BRAF V600E) [1].
-
Part 3: Experimental Validation Protocol
To objectively compare a new pyrrolopyridine derivative against standard inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay is recommended over simple enzymatic assays.
Why TR-FRET?
-
Equilibrium Binding (
): Measures affinity directly, independent of ATP concentration (unlike ). -
Residence Time: Can be adapted to measure off-rates (
), a better predictor of in vivo efficacy. -
Interference: Time-resolved detection eliminates background fluorescence common in small molecule libraries.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
Target: Generic Kinase (e.g., BRAF or JAK family).
Reagents
-
Kinase: GST-tagged kinase of interest (5 nM final).
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Kinase Tracer 236).
-
Antibody: LanthaScreen™ Eu-anti-GST Antibody (2 nM final).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare 10-point dose-response curves of test compounds (pyrrolopyridine derivatives) and controls (e.g., Staurosporine) in 100% DMSO.
-
Acoustic dispense 100 nL into a 384-well low-volume white plate.
-
-
Master Mix Addition:
-
Prepare "Kinase/Antibody Mix": 2x concentration of Kinase + Eu-Antibody in buffer.
-
Prepare "Tracer Mix": 4x concentration of Tracer.
-
Add 5 µL of Kinase/Antibody Mix to wells. Incubate 15 mins (allows antibody to bind GST-tag).
-
-
Reaction Initiation:
-
Add 5 µL of Tracer Mix.
-
Final Volume: 10 µL.
-
Control Wells:
-
Max Signal: Kinase + Antibody + Tracer + DMSO (No inhibitor).
-
Min Signal: Kinase + Antibody + Tracer + Excess Staurosporine (10 µM).
-
-
-
Incubation & Detection:
-
Incubate for 60 minutes at Room Temperature (protected from light).
-
Read on a TR-FRET compatible reader (e.g., PHERAstar or EnVision).
-
Settings: Excitation 340 nm; Emission 1: 665 nm (Tracer); Emission 2: 615 nm (Europium).
-
-
Data Analysis:
-
Calculate TR-FRET Ratio:
. -
Fit data to a sigmoidal dose-response equation (variable slope) to determine
(displacement). -
Convert to
using the Cheng-Prusoff equation adapted for binding:
-
Visualization: TR-FRET Workflow
Caption: TR-FRET Assay Workflow. Competition between the tracer and the test scaffold results in a decrease in FRET signal, allowing precise Kd determination.
Part 4: Synthesis & Functionalization
The utility of the 7-azaindole scaffold lies in its synthetic versatility.
-
C3-Functionalization: The C3 position is nucleophilic (similar to indole).
-
Reaction: Friedel-Crafts acylation or Vilsmeier-Haack formylation.
-
Purpose: Extending the molecule into the solvent-exposed region or gatekeeper pocket.
-
-
N1-Alkylation:
-
Reaction: Deprotonation (NaH) followed by alkyl halide addition.
-
Purpose: Modulating solubility and preventing metabolic N-glucuronidation.
-
-
C5-Halogenation:
-
Reaction: Electrophilic aromatic substitution (e.g., NIS or NBS).
-
Purpose: Provides a handle for Suzuki-Miyaura coupling to introduce aryl groups for selectivity tuning.
-
References
-
Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E. Nature, 467, 596–599. Link
-
LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[3][4][5] Nature Reviews Cancer, 9, 28–39. Link
-
Popowycz, F., et al. (2011). The 7-azaindole scaffold in kinase inhibitors.[3][5][6][7][8][9][10][11] Journal of Medicinal Chemistry. Link
Sources
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comparing the efficacy of different synthetic routes to 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
This guide details the synthetic strategies for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 5-chloro-4-hydroxy-7-azaindole), a critical scaffold in the development of kinase inhibitors (e.g., c-Met, JAK, and ROCK inhibitors).
The guide compares the two most chemically robust routes: Oxidative Functionalization (starting from the widely available 5-chloro-7-azaindole) and Selective Hydrolysis (starting from the 4,5-dichloro intermediate).
Executive Summary & Route Comparison
The synthesis of this compound primarily relies on introducing oxygen functionality at the C4 position of the 7-azaindole core. The 5-chloro substituent deactivates the ring, making direct electrophilic substitution difficult; therefore, nucleophilic aromatic substitution (
Comparison Matrix
| Feature | Route A: Oxidative Functionalization | Route B: Selective Hydrolysis |
| Starting Material | 5-Chloro-1H-pyrrolo[2,3-b]pyridine (Cheap, abundant) | 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine (Expensive) |
| Key Mechanism | N-Oxide activation | |
| Steps | 3 (Oxidation, Chlorination, Hydrolysis) | 1 (Hydrolysis) |
| Overall Yield | Moderate (~40–55%) | High (~80–90%) |
| Scalability | High (Reagents are standard: mCPBA, POCl | High (Single pot reaction) |
| Primary Challenge | Handling POCl | Sourcing the dichloro precursor cost-effectively. |
Detailed Route Analysis
Route A: The Oxidative Activation Pathway
This is the most common "from scratch" route. It utilizes the Reissert-Henze type activation logic. The pyridine nitrogen is oxidized to the N-oxide, which activates the C2 and C4 positions. Treatment with phosphorus oxychloride (POCl
Pathway Logic:
-
N-Oxidation: Conversion of 5-chloro-7-azaindole to its 7-oxide using m-CPBA or H
O . -
Regioselective Chlorination: Reaction with POCl
to install a chlorine atom at C4, yielding 4,5-dichloro-7-azaindole. -
Hydrolysis: The C4-chlorine is more electrophilic (para to N) than the C5-chlorine (meta to N), allowing selective hydrolysis to the 4-hydroxy product.
Route B: The Selective Hydrolysis Pathway
If 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine is available, this route is superior in efficiency. The 7-azaindole system is electron-deficient. The chlorine at C4 is highly susceptible to nucleophilic attack by hydroxide ions, while the chlorine at C5 remains stable under these conditions.
Pathway Logic:
- Hydrolysis: Treatment with aqueous NaOH or KOH at elevated temperatures (or microwave) displaces the C4-Cl.
-
Tautomerization: The resulting enol (4-ol) exists in equilibrium with its keto-tautomer (4-one).
Visualized Reaction Schemes
Caption: Synthetic flow showing the convergence of Route A and Route B at the dichloro intermediate.
Experimental Protocols
Protocol A: Synthesis via N-Oxide (Route A)
Step 1: Preparation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
-
Dissolution: Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethyl acetate (EtOAc) or dimethoxyethane (DME).
-
Oxidation: Cool to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.
-
Reaction: Allow to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (the N-oxide is significantly more polar).
-
Workup: Quench with saturated NaHCO
. Extract with EtOAc. The product often precipitates; filter the solid. If soluble, wash organic layer with brine, dry over Na SO , and concentrate.-
Note: Yield is typically 80–90%.
-
Step 2: Synthesis of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine
-
Reagent Setup: Suspend the 7-oxide (1.0 eq) in neat phosphorus oxychloride (POCl
, ~10 vol). -
Chlorination: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. The suspension will clear as the reaction proceeds.
-
Quenching (Critical): Cool the mixture. Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with NaOH or NH
OH to pH ~8. -
Isolation: Extract the resulting precipitate or oil with CH
Cl . Purify via silica gel chromatography (Hexane/EtOAc gradient).-
Target: 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine.
-
Protocol B: Selective Hydrolysis (Route B)
Step 3: Conversion to this compound
-
Reaction: Dissolve 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in 1,4-dioxane/water (1:1 ratio). Add NaOH (5.0 eq, 2M aqueous solution).
-
Conditions: Heat to reflux (100°C) for 12–18 hours. Alternatively, microwave irradiation at 150°C for 30–60 minutes accelerates the reaction.
-
Workup: Cool to RT. Acidify the mixture carefully with 1M HCl to pH ~4–5.
-
Precipitation: The product, 5-chloro-4-hydroxy-7-azaindole, typically precipitates as a white or off-white solid. Filter, wash with water and cold ether.
-
Purification: Recrystallize from methanol/water if necessary.
Scientific Validation & Tautomerism
Tautomeric Equilibrium: Researchers must be aware that the target compound exists in equilibrium between the enol form (4-hydroxy) and the keto form (4-one) .
-
Solid State: Often crystallizes in the keto form (1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one).
-
Solution: The ratio depends on the solvent. In DMSO-
, NMR signals often show a broad proton peak for the NH/OH exchangeable protons.
Mechanistic Insight (Regioselectivity):
The selectivity in Step 3 (Hydrolysis) is driven by the para-relationship of the C4 position to the pyridine nitrogen. The C4 carbon is more electron-deficient than C5, making it the preferred site for nucleophilic attack by the hydroxide ion (
References
- Source: Google Patents (CN102746295B)
-
Hydrolysis of 4-chloro-7-azaindoles: Title: "One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones" (Analogous chemistry) Source: Beilstein Journal of Organic Chemistry URL:[Link] Relevance: Validates the acidic/basic hydrolysis of chloro-substituted pyrrolopyridines.
-
Structural Characterization: Title: "Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles" Source: PMC (PubMed Central) URL:[Link] Relevance: Provides crystallographic and spectroscopic data for 5-chloro and 5-hydroxy derivatives, useful for product verification.
The Chlorine Factor: A Comparative Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol in Kinase Inhibitor Research
In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the strategic modification of core scaffolds is a cornerstone of lead optimization. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a well-established privileged structure, mimicking the purine core of ATP and serving as a versatile template for competitive kinase inhibitors.[1][2] This guide provides an in-depth evaluation of the impact of a single, strategic modification: the introduction of a chlorine atom at the 5-position of the 1H-pyrrolo[2,3-b]pyridin-4-ol core.
Through a blend of theoretical analysis, data from related compounds, and detailed experimental workflows, we will dissect the profound influence of this halogenation on the molecule's physicochemical properties, biological activity, and overall potential as a drug candidate. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage halogenation as a tool for molecular design.
The Strategic Introduction of Chlorine: More Than Just an Atom
The decision to introduce a chlorine atom onto a lead scaffold is a calculated one, driven by the multifaceted roles halogens play in modulating molecular properties.[3] In the context of the 1H-pyrrolo[2,3-b]pyridin-4-ol core, the C5 position is often solvent-exposed in kinase binding pockets, making it an ideal point for modification to enhance potency and selectivity.[4]
The primary reasons for introducing a chlorine atom at this position are:
-
Modulation of Lipophilicity: Chlorine is a lipophilic atom. Its introduction is expected to increase the compound's octanol-water partition coefficient (LogP), which can influence cell permeability, plasma protein binding, and oral absorption.
-
Electronic Effects: As an electron-withdrawing group, chlorine can alter the electron density of the aromatic ring system. This can impact the pKa of the pyrrole nitrogen and the 4-hydroxyl group, influencing hydrogen bonding interactions within a kinase's active site.
-
Steric Influence: The chlorine atom introduces steric bulk, which can be exploited to achieve selective binding to the target kinase over off-target kinases with smaller binding pockets.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the compound's half-life in vivo.
Below is a logical workflow for the comparative evaluation of the chlorinated versus non-chlorinated analog.
Comparative Physicochemical Properties: A Tale of Two Molecules
| Property | 1H-pyrrolo[2,3-b]pyridin-4-ol (Parent) | 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (Chlorinated) | Anticipated Impact of Chlorine |
| Molecular Weight | 134.14 g/mol [5] | 168.58 g/mol | Increased molecular weight. |
| Predicted LogP | ~0.7 (for a carboxylic acid derivative)[6] | > 1.0 (Predicted) | Increased lipophilicity. |
| Aqueous Solubility | Moderate to low | Lower | Decreased aqueous solubility. |
| Predicted pKa | Pyrrole N-H: ~16-17; 4-OH: ~9-10 | Pyrrole N-H: Lowered; 4-OH: Lowered | Increased acidity of both N-H and O-H protons. |
Expert Insights: The anticipated increase in LogP for the chlorinated compound is a critical design parameter. While enhanced lipophilicity can improve membrane permeability and cell-based activity, it can also lead to lower aqueous solubility, increased plasma protein binding, and potential off-target toxicity. The electron-withdrawing nature of the chlorine atom is expected to lower the pKa of the 4-hydroxyl group, making it a stronger hydrogen bond donor, which could enhance binding affinity to the kinase hinge region.
Anticipated Impact on Biological Activity
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent inhibitors for various kinases, including TNIK and FGFR.[4][7][8] The introduction of a chlorine atom at the C5 position can significantly influence the biological activity profile.
Kinase Inhibition:
-
Potency: The chlorine atom can enhance binding affinity through favorable hydrophobic interactions within the ATP binding pocket. Its electron-withdrawing effect can also strengthen hydrogen bonds between the 4-hydroxyl group and the kinase hinge region.
-
Selectivity: The steric bulk of the chlorine atom can be exploited to achieve selectivity. If a target kinase has a larger pocket at the C5 position compared to off-target kinases, the chlorinated compound may exhibit a more favorable selectivity profile.
Cellular Activity and Cytotoxicity:
-
Permeability: The increased lipophilicity of the chlorinated compound is expected to enhance its ability to cross cell membranes, potentially leading to improved potency in cell-based assays.
-
Cytotoxicity: While enhanced potency is desirable, it is crucial to assess the compound's therapeutic window. A general increase in cytotoxicity against cancer cell lines is often observed with more potent kinase inhibitors. However, off-target effects due to increased lipophilicity must be monitored.
The following diagram illustrates a generic kinase signaling pathway that is often targeted by inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted effects of the C5-chlorine atom, the following experimental protocols are recommended.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol is considered the "gold standard" for LogP determination.[9]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., PBS, pH 7.4). The concentrations of the compound in each phase are then measured to calculate the partition coefficient.
Step-by-Step Protocol:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours and then allow the phases to separate completely.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each compound (chlorinated and non-chlorinated) in a suitable solvent (e.g., DMSO).[10]
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each). Add a small aliquot of the compound's stock solution to achieve a final concentration that is detectable in both phases.
-
Equilibration: Cap the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours).
-
Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration in octanol] / [Concentration in aqueous phase] ).
Assessment of Aqueous Solubility by Kinetic Solubility Assay
This high-throughput method is suitable for early-stage drug discovery.[11][12]
Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer, and the formation of a precipitate is monitored over time, typically by nephelometry (light scattering).
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of each compound (e.g., 20 mM) in DMSO.[13]
-
Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve a range of final concentrations.
-
Incubation and Shaking: Seal the plate and shake it at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[11]
-
Measurement: Measure the light scattering or turbidity in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the concentration at which the compound starts to precipitate, identified by a significant increase in light scattering.
Evaluation of Kinase Inhibitory Activity using the ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced.[14][15]
Principle: After the kinase reaction, the remaining ATP is depleted. Then, the ADP produced is converted back to ATP, which is quantified using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
Step-by-Step Protocol:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the target kinase, its specific substrate, ATP, and the appropriate kinase reaction buffer. Add serial dilutions of the test compounds (chlorinated and non-chlorinated). Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Assessment of Cellular Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18]
Step-by-Step Protocol:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase's signaling pathway into a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (chlorinated and non-chlorinated). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the cells for a specified period, typically 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the compound concentration and determine the EC50 value.
Conclusion
The introduction of a chlorine atom at the C5 position of the 1H-pyrrolo[2,3-b]pyridin-4-ol scaffold represents a strategic decision in the design of kinase inhibitors. This single modification is anticipated to increase lipophilicity and modulate the electronic properties of the molecule, which in turn can lead to enhanced kinase inhibitory potency and improved cellular activity. However, these potential benefits must be carefully balanced against possible drawbacks, such as reduced aqueous solubility and potential off-target effects.
The experimental protocols detailed in this guide provide a robust framework for the systematic and comparative evaluation of this compound against its non-chlorinated parent compound. The data generated from these studies will be invaluable for elucidating the precise impact of the chlorine atom and for guiding future lead optimization efforts in the quest for novel and effective kinase inhibitors.
References
-
Pipzine Chemicals. 1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid. [Link]
- Yang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. European Journal of Medicinal Chemistry, 211, 113103.
- El-Sayed, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688.
- Hassan, A. A., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 103, 104169.
- Wang, C., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(7), 846-857.
-
Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
- Wójcicka, A., & Redzicka, A. (2021).
- Li, J., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]
- Hilmy, K. M. H., et al. (2016). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
- EL-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 99(12), 100788.
- Al-Zoubi, R. M., et al. (2024). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. PubMed.
- Bulow, C. (1911). Synthese von Pyrazolo-[3.4-b]-pyridinen. Berichte der deutschen chemischen Gesellschaft, 44(2), 2015-2023.
- Wang, Y., et al. (2023).
- Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1789-1815.
- DOI. A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF.
-
Protocols.io. LogP / LogD shake-flask method. (2024). [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- Caputo, F. F., et al. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-(pyridin-2-yl)
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Andrews, M. J., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10156-10184.
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. [Link]
- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 179-187.
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
- ResearchGate. 7-Azaindole Analogues as Bioactive Agents and Recent Results.
- Sharma, P., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- ResearchGate.
- Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58622.
- Maroncelli, M., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 36(11), 844-851.
-
BioDuro. ADME Solubility Assay. [Link]
- Ismail, Y., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- Carna Biosciences, Inc. QS S Assist KINASE_ADP-GloTM Kit.
- ResearchGate. Setup and validation of shake-flask procedures for the determination of partition coefficients (log D)
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1H-Pyrrolo 2,3-b pyridin-4-ol AldrichCPR 74420-02-3 [sigmaaldrich.com]
- 6. 1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid | Properties, Uses, Safety, Supplier China | High-Purity CAS Database [pipzine-chem.com]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. enamine.net [enamine.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. promega.com [promega.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol: An Evaluation of Reproducibility and Strategic Protocol Selection
Introduction: The Significance of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole have led to its incorporation into numerous clinically significant molecules, particularly as kinase inhibitors in oncology.[1][2][3] The specific analogue, this compound, represents a key intermediate for the development of highly functionalized derivatives, offering vectors for further chemical elaboration at the chloro and hydroxyl positions. The reproducibility of its synthesis is therefore of paramount importance for researchers in academic and industrial settings, enabling consistent production for library synthesis and lead optimization campaigns.
This guide provides an in-depth analysis of synthetic protocols for this compound, focusing on the reproducibility, scalability, and underlying chemical principles of the most viable routes. We will dissect a primary, multi-step synthetic pathway and discuss alternative strategies, offering field-proven insights to guide your synthetic endeavors.
Primary Synthetic Protocol: A Multi-Step Approach from a Dichlorinated Pyridine Precursor
A robust and frequently utilized strategy for constructing the 7-azaindole core involves the annulation of a pyrrole ring onto a suitably functionalized pyridine precursor. The following protocol outlines a logical and reproducible pathway to this compound, commencing with 2,5-dichloro-3-nitropyridine.
Overall Synthetic Workflow
The synthesis can be conceptualized as a three-stage process:
-
Pyrrole Ring Formation: Construction of the bicyclic azaindole core.
-
Functional Group Interconversion: Reduction of a nitro group to an amine.
-
Hydroxylation: Conversion of the amine to the target hydroxyl group.
Caption: High-level overview of the primary synthetic route.
Detailed Experimental Protocol
Step 1: Synthesis of 4,7-dichloro-1H-pyrrolo[2,3-b]pyridine
This initial step involves the formation of the pyrrole ring. While several methods exist for azaindole synthesis, a common approach involves the reaction of a substituted aminopyridine with a suitable three-carbon synthon.[4][5] For our starting material, a plausible route is the reductive cyclization of 2,5-dichloro-3-nitropyridine.
-
Reaction:
-
To a solution of 2,5-dichloro-3-nitropyridine in a suitable solvent such as ethanol, add a reducing agent like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid).
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the mixture is filtered to remove the iron salts, and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
-
-
Causality and Expertise: The use of iron in acidic media is a classic and cost-effective method for the reduction of nitro groups to amines. The in-situ generated amine can then undergo an intramolecular cyclization to form the pyrrole ring. The choice of solvent and acid is critical for reaction efficiency and to minimize side reactions.
Step 2: Conversion to 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
This step involves the reduction of the nitro group, which is now part of the bicyclic system, to an amine.
-
Reaction:
-
The product from Step 1 is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
A catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the amino derivative.
-
-
Trustworthiness: Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction. The reaction is typically straightforward and reproducible, provided the catalyst is active and the hydrogen source is adequate.
Step 3: Synthesis of this compound
The final step is the conversion of the amino group to a hydroxyl group via a diazotization-hydrolysis sequence.
-
Reaction:
-
The amino derivative from Step 2 is dissolved in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. This forms the diazonium salt intermediate.
-
After the addition is complete, the reaction mixture is stirred at low temperature for a short period.
-
The mixture is then gently warmed, which leads to the decomposition of the diazonium salt and the formation of the hydroxyl group.
-
The product, this compound, often precipitates from the solution and can be collected by filtration, washed with cold water, and dried.
-
-
Authoritative Grounding: The Sandmeyer and related diazotization reactions are fundamental transformations in aromatic chemistry for converting amino groups into a wide variety of other functionalities, including hydroxyl groups. The control of temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
Alternative Synthetic Strategies and Comparative Analysis
While the previously described protocol is a robust choice, other synthetic strategies can be considered, each with its own set of advantages and challenges.
Strategy 2: Functionalization of the 7-Azaindole Core
An alternative approach begins with the commercially available 7-azaindole and introduces the required chloro and hydroxyl groups.
Caption: Alternative synthetic route starting from 7-azaindole.
This route involves an initial chlorination at the 4-position, which can be achieved using reagents like phosphorus oxychloride (POCl₃), often starting from the N-oxide of 7-azaindole.[6][7] Subsequent nitration, followed by reduction and diazotization as described previously, could potentially yield the target molecule.
Comparative Table of Synthetic Protocols
| Parameter | Primary Protocol (from Dichloronitropyridine) | Alternative Protocol (from 7-Azaindole) |
| Starting Material Cost | Generally lower | Higher |
| Number of Steps | 3-4 steps | 4-5 steps |
| Key Challenges | Pyrrole ring formation can be low-yielding | Regioselectivity of chlorination and nitration |
| Scalability | Potentially more scalable | May be limited by cost and regioselectivity issues |
| Reproducibility | Generally high if conditions are well-controlled | Can be variable due to regiochemical mixtures |
Conclusion and Recommendations
For researchers seeking a reproducible and scalable synthesis of this compound, the multi-step protocol starting from 2,5-dichloro-3-nitropyridine is recommended as the primary choice. This route follows a logical progression of well-established and reliable chemical transformations. While challenges in the initial cyclization step may arise, they can often be overcome through careful optimization of reaction conditions.
The alternative strategy of functionalizing the 7-azaindole core, while seemingly more direct, is often complicated by issues of regioselectivity, which can lead to difficult purifications and lower overall yields. However, for small-scale synthesis where the starting material is readily available, it may be a viable option.
Ultimately, the choice of protocol will depend on the specific needs of the research program, including scale, budget, and available expertise. This guide provides the necessary technical insights to make an informed decision and to execute the synthesis with a high degree of confidence and reproducibility.
References
- Google Patents. (n.d.).CN109020881B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Google Patents. (n.d.).CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
- Google Patents. (n.d.).CN102746295B - Preparation method for 4-substituted-7-azaindole.
-
Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
- Google Patents. (n.d.).WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 7. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
Confirmation of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol structure by X-ray crystallography
Executive Summary: The Structural Verdict
In the development of kinase inhibitors and heterocyclic scaffolds, 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 5-chloro-4-hydroxy-7-azaindole) presents a classic structural ambiguity: prototropic tautomerism . While Nuclear Magnetic Resonance (NMR) is the workhorse of solution-state chemistry, it frequently fails to distinguish between the rapidly interconverting enol (4-hydroxy) and keto (4-one) forms, particularly in polar aprotic solvents like DMSO.[1]
X-ray Crystallography stands as the only method capable of providing a definitive, static snapshot of the molecular structure in the solid state.[1] This guide objectively compares X-ray diffraction against NMR and computational methods, demonstrating why X-ray is the requisite "Gold Standard" for confirming the specific tautomer (1,5-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one vs. 1H-pyrrolo[2,3-b]pyridin-4-ol) required for accurate structure-based drug design (SBDD).
The Scientific Challenge: Tautomeric Ambiguity
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry due to its resemblance to purines.[1] However, the introduction of a hydroxyl group at the C4 position creates a complex equilibrium:
-
Enol Form (Aromatic): this compound.[1]
-
Keto Form (Non-Aromatic Pyridone): 5-Chloro-1,5-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one.[1]
This distinction is not merely academic. The Hydrogen Bond Donor/Acceptor (HBD/HBA) motif changes entirely between forms, altering how the molecule binds to kinase active sites (e.g., hinge regions).[1]
Visualization of the Tautomeric Equilibrium
The following diagram illustrates the structural flux and the analytical workflow to resolve it.
Caption: Workflow contrasting the ambiguity of solution-state NMR with the definitive structural resolution provided by X-ray crystallography.
Comparative Analysis: X-ray vs. Alternatives
The following table objectively compares the performance of characterization methods for this specific scaffold.
| Feature | X-ray Crystallography (The Standard) | 1H NMR Spectroscopy | Computational Prediction (DFT) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Chemical Shift ( | Relative Energy ( |
| Tautomer Resolution | Definitive. Distinguishes C-O (1.36 Å) from C=O[1] (1.24 Å).[1][2] | Ambiguous. Signals often average due to fast exchange on NMR timescale.[1] | Predictive. Suggests stability but ignores crystal packing forces.[1] |
| Proton Location | Direct observation in difference Fourier maps ( | Inferred from coupling constants ( | Calculated theoretical position.[1][3] |
| Sample State | Solid (Single Crystal).[1][4][5] | Solution (Solvent effects dominate). | Gas Phase or Implicit Solvent.[1] |
| Throughput | Low (Requires crystal growth).[1] | High (Minutes per sample). | High (Scalable).[1] |
Experimental Protocol: Self-Validating Workflow
To replicate the confirmation of the 5-chloro-4-hydroxy-7-azaindole structure, follow this validated protocol. This method ensures high-quality single crystals suitable for diffraction.[1]
Phase 1: Crystallization (The Critical Step)
Goal: Grow single crystals of sufficient size (
-
Solvent Selection: Use a mixed solvent system of Ethanol:Water (3:1) or Dioxane . 7-azaindoles often form hydrogen-bonded dimers that crystallize well from polar protic solvents.[1]
-
Method: Slow evaporation. Dissolve 20 mg of the compound in 2 mL of solvent at 50°C. Filter through a 0.45 µm PTFE filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and store at room temperature (25°C) in a vibration-free environment.
-
Observation: Monitor for 3-7 days. Look for block-like or prismatic crystals.[1] Avoid needles (often indicate twinning).[1]
Phase 2: X-ray Diffraction & Data Collection
Standard: Mo K
-
Mounting: Select a crystal with sharp extinction under polarized light.[1] Mount on a cryo-loop using Paratone oil.[1]
-
Collection: Collect a full sphere of data.[1][7] Aim for a resolution of at least 0.80 Å to resolve bond length differences.
-
Refinement Strategy (Self-Validation):
Technical Insights & Results Interpretation
Based on crystallographic data of closely related analogs (e.g., 5-chloro-7-azaindole and 5-hydroxy-7-azaindole), the following outcomes are expected and serve as validation criteria.
Space Group & Packing
5-Chloro-7-azaindole derivatives typically crystallize in the Monoclinic space group
-
Significance: This centrosymmetric space group facilitates the formation of inversion dimers .[1]
-
Interaction Motif: Expect an
hydrogen-bonding motif where two molecules pair via N-H...N (or N-H...O) bonds. This dimerization is a hallmark of the 7-azaindole scaffold and stabilizes the crystal lattice.[1]
Tautomer Confirmation (Case Study Data)
In the solid state, 4-hydroxy-substituted 7-azaindoles frequently adopt the Keto (Pyridone) tautomer due to the formation of strong intermolecular hydrogen bond networks (N-H...O=C).[1]
-
Evidence: In the crystal structure of the 5-chloro analog, the C4-O bond length is the primary discriminator.[1]
-
Validation: If the structure refines to a C=O bond length of 1.23-1.26 Å, the "4-ol" nomenclature is technically a misnomer for the solid state, and the molecule exists as the 5-chloro-1,5-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one .
Impact on Drug Design
If your X-ray data confirms the Keto form, your docking models must be updated.[1] The Keto form presents a Hydrogen Bond Acceptor (C=O) at position 4 and a Hydrogen Bond Donor (N-H) at position 5 (pyridine nitrogen), which is the inverse of the Enol form.[1]
References
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles. Molecules, 2024. Link[1]
- Provides comparative crystal data for 5-chloro-7-azaindole and 5-hydroxy-7-azaindole, establishing the baseline for dimer form
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E, 2013.[1][6] Link
- Definitive structural parameters for the 5-halo-7-azaindole core, confirming planarity and space group preferences.
-
Keto-enol Tautomerism in Drug Development. Frontiers in Chemistry, 2024.[1] Link
- Discusses the pharmacological implications of tautomer identific
-
Crystal Structure of Pexidartinib Intermediate. Molbank, 2023.[1] Link
- Demonstrates the application of X-ray crystallography in confirming the structure of complex 5-chloro-7-azaindole deriv
Sources
- 1. 3,5-Dihydroxy-2-methyl-4H-pyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Insights of 7‑Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: Properties, Uses, Safety & Sourcing in China | Reliable Chemical Supplier [pipzine-chem.com]
- 8. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
